Gibberellin A7
Description
This compound has been reported in Fusarium fujikuroi, Ornithogalum thyrsoides, and other organisms with data available.
Structure
2D Structure
Properties
IUPAC Name |
(1R,2R,5R,8R,9S,10R,11S,12S)-12-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O5/c1-9-7-18-8-10(9)3-4-11(18)19-6-5-12(20)17(2,16(23)24-19)14(19)13(18)15(21)22/h5-6,10-14,20H,1,3-4,7-8H2,2H3,(H,21,22)/t10-,11-,12+,13-,14-,17-,18+,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEEGHKWOBVVBTQ-NFMPGMCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(C=CC3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)O)OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12[C@H](C=C[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@H](C4)C(=C)C5)C(=O)O)OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60896860 | |
| Record name | Gibberellin A7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60896860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
510-75-8 | |
| Record name | Gibberellin A7 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=510-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gibberellin A7 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000510758 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gibberellin A7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60896860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gibb-3-ene-1,10-dicarboxylic acid, 2,4a-dihydroxy-1-methyl-8-methylene-, 1,4a-lactone, (1α,2β,4aα,4bβ,10β)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.380 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GIBBERELLIN A7 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O302R26800 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Gibberellin A7 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gibberellin A7 (GA7) is a naturally occurring plant hormone belonging to the gibberellin family of diterpenoid acids. These hormones are crucial regulators of various physiological processes in plants, including stem elongation, seed germination, flowering, and fruit development.[1] Beyond its well-established role in agriculture, recent research has unveiled intriguing biological activities of GA7, such as its antioxidant and anti-Candida properties, opening avenues for its investigation in drug development.[2] This technical guide provides an in-depth overview of the chemical structure, properties, and biological signaling pathways of this compound, along with detailed experimental protocols for its extraction, analysis, and bioactivity assessment.
Chemical Structure and Properties
This compound is a tetracyclic diterpenoid compound. Its chemical structure is defined by the ent-gibberellane skeleton.
Chemical Identifiers
| Identifier | Value |
| CAS Number | 510-75-8[3] |
| Molecular Formula | C₁₉H₂₂O₅[3] |
| IUPAC Name | (1R,2R,5R,8R,9S,10R,11S,12S)-12-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.1⁵,⁸.0¹,¹⁰.0²,⁸]heptadec-13-ene-9-carboxylic acid[3] |
| SMILES | C[C@@]12--INVALID-LINK--C(=C)C5)C(=O)O)OC2=O">C@HO[3] |
| InChI | InChI=1S/C19H22O5/c1-9-7-18-8-10(9)3-4-11(18)19-6-5-12(20)17(2,16(23)24-19)14(19)13(18)15(21)22/h5-6,10-14,20H,1,3-4,7-8H2,2H3,(H,21,22)/t10-,11-,12+,13-,14-,17-,18+,19-/m1/s1[3] |
Physicochemical Properties
| Property | Value |
| Molecular Weight | 330.38 g/mol |
| Melting Point | 169-172 °C (needle-like crystals), 202 °C (prismatic crystals)[4] |
| Boiling Point | 582 °C[5] |
| Solubility | Slightly soluble in water.[4] Easily soluble in 95% ethanol.[4] Soluble in methanol, acetone, and dilute solutions of sodium bicarbonate or sodium acetate.[5] Soluble in DMSO (250 mg/mL, requires sonication).[6] |
| Appearance | White crystalline powder. |
Spectral Data
| Spectroscopic Technique | Data |
| Mass Spectrometry | Fragmentation patterns can be analyzed to confirm the molecular weight and structure. Common fragments are observed due to the loss of water, carboxyl, and other functional groups.[7][8] |
| Infrared (IR) Spectroscopy | Characteristic peaks for hydroxyl (-OH), carboxylic acid (C=O), and lactone functional groups are expected. |
| ¹H-NMR and ¹³C-NMR | The specific chemical shifts and coupling constants for this compound would need to be determined experimentally to fully elucidate the structure and confirm purity. |
Biological Activity and Signaling Pathway
Plant Growth Regulation
As a potent gibberellin, GA7 plays a significant role in promoting cell elongation and division, leading to stem and leaf growth.[9] It is also involved in breaking seed dormancy and promoting germination by inducing the synthesis of hydrolytic enzymes that break down stored food reserves in the seed.[10][11]
Gibberellin Signaling Pathway in Plants
The canonical gibberellin signaling pathway involves the interaction of GA with its receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1). This binding event triggers a conformational change in GID1, promoting its interaction with DELLA proteins, which are transcriptional regulators that act as repressors of GA responses. The formation of the GA-GID1-DELLA complex leads to the ubiquitination and subsequent degradation of DELLA proteins by the 26S proteasome. The removal of DELLA repressors allows for the expression of GA-responsive genes, ultimately leading to various physiological effects.[12][13]
Caption: this compound signaling pathway in the nucleus.
Non-Plant Biological Activities
Recent studies have highlighted the potential of this compound beyond plant biology. It has demonstrated notable anti-Candida activity against Candida albicans, suggesting its potential as an antifungal agent.[2] Furthermore, GA7 has exhibited antioxidant properties , indicating its capacity to scavenge free radicals.[2] These findings warrant further investigation into the mechanisms of action and potential therapeutic applications of GA7.
Experimental Protocols
Extraction and Purification of this compound from Fungal Fermentation Broth
This protocol is adapted from a patented method for the stagewise extraction of gibberellins.[1]
Methodology
-
Fermentation and Filtration: Culture a this compound-producing fungal strain, such as Gibberella fujikuroi, in a suitable fermentation medium. After the fermentation period, filter the broth to remove fungal mycelia.
-
Concentration: Concentrate the filtered fermentation broth to 1/20th to 1/30th of its original volume using a rotary evaporator or a similar concentration method.
-
pH Adjustment and Precipitation of GA4 (if present): Adjust the pH of the concentrated broth to 6.0 using a suitable acid (e.g., HCl). This may precipitate other gibberellins like GA4, which can be separated by filtration.
-
Precipitation of this compound: Adjust the pH of the filtrate from the previous step to 4.5. This will cause this compound to precipitate out of the solution.
-
Collection and Washing: Collect the precipitated GA7 by filtration. Wash the precipitate with a pH 4.5 buffer to remove impurities.
-
Drying: Dry the purified this compound precipitate.
Caption: Workflow for the extraction of this compound.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the HPLC analysis of this compound, which can be optimized based on available instrumentation and specific sample matrices.[14][15][16]
Methodology
-
Standard Preparation: Prepare a stock solution of high-purity this compound in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the extracted and purified GA7 sample in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of methanol and acidified water (e.g., with 0.1% formic acid) is commonly used. The specific gradient will need to be optimized.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at approximately 210 nm.
-
Injection Volume: 10-20 µL.
-
-
Analysis: Inject the standards and samples onto the HPLC system. Identify the GA7 peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of GA7 in the sample by constructing a calibration curve from the peak areas of the standards.
In Vitro Anti-Candida Activity Assay
This protocol is based on a study investigating the anti-Candida effects of this compound.[2]
Methodology
-
Microorganism and Culture Conditions: Use a standardized strain of Candida albicans. Culture the yeast in a suitable broth medium (e.g., RPMI-1640) at 37°C.
-
Preparation of GA7 Solution: Prepare a stock solution of this compound in DMSO. Further dilute with the culture medium to achieve the desired test concentrations.
-
Minimum Inhibitory Concentration (MIC) Determination:
-
In a 96-well microtiter plate, prepare serial dilutions of GA7 in the culture medium.
-
Add a standardized inoculum of C. albicans to each well.
-
Include positive (no drug) and negative (no yeast) controls.
-
Incubate the plate at 37°C for 24-48 hours.
-
The MIC is the lowest concentration of GA7 that visibly inhibits yeast growth.
-
-
Minimum Fungicidal Concentration (MFC) Determination:
-
After determining the MIC, aliquot a small volume from the wells showing no growth onto agar plates.
-
Incubate the plates at 37°C for 24-48 hours.
-
The MFC is the lowest concentration of GA7 that results in no fungal growth on the agar plates.
-
Caption: Workflow for the anti-Candida activity assay of this compound.
Conclusion
This compound is a multifaceted molecule with significant implications in both agriculture and potentially in medicine. This guide has provided a detailed overview of its chemical and physical properties, its role in plant signaling, and methodologies for its study. The presented protocols offer a starting point for researchers to explore the extraction, quantification, and bioactivity of this intriguing natural product. Further research into its non-plant biological activities may uncover novel therapeutic applications.
References
- 1. CN1045959C - Method for stagewise extraction of gibberellin A4 and A7 from gibberellin mixture - Google Patents [patents.google.com]
- 2. A Study on the Anti-NF-κB, Anti-Candida, and Antioxidant Activities of Two Natural Plant Hormones: Gibberellin A4 and A7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C19H22O5 | CID 92782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 510-75-8 [chemicalbook.com]
- 5. Gibberellic Acid A4+A7, 90% | Fisher Scientific [fishersci.ca]
- 6. glpbio.com [glpbio.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Gibberellins [sitem.herts.ac.uk]
- 10. uaf.edu [uaf.edu]
- 11. seedbiology.de [seedbiology.de]
- 12. The molecular mechanism and evolution of the GA-GID1-DELLA signaling module in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. thebiologyislove.com [thebiologyislove.com]
- 14. Quantitative determination of gibberellins by high performance liquid chromatography from various gibberellins producing Fusarium strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cipac.org [cipac.org]
- 16. ppqs.gov.in [ppqs.gov.in]
The Role of Gibberellin A7 in Overcoming Seed Dormancy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Seed dormancy is a critical survival mechanism in higher plants, ensuring that germination occurs under favorable environmental conditions. This complex process is regulated by a delicate interplay of phytohormones, with gibberellins (GAs) and abscisic acid (ABA) playing central, yet antagonistic, roles. While ABA is primarily responsible for inducing and maintaining dormancy, GAs are key promoters of germination. Among the more than 100 known gibberellins, Gibberellin A7 (GA7), often in conjunction with Gibberellin A4 (GA4), has been identified as a potent molecule in breaking seed dormancy across various plant species.[1] This technical guide provides an in-depth exploration of the biological role of GA7 in seed dormancy, focusing on its mechanism of action, experimental validation, and the underlying signaling pathways.
The Antagonistic Relationship between Gibberellins and Abscisic Acid
The decision of a seed to remain dormant or to germinate is largely governed by the ratio of ABA to bioactive GAs.[2] High levels of ABA inhibit germination by suppressing the expression of genes required for embryo growth and weakening of the seed coat.[3] Conversely, an increase in the levels of bioactive GAs, including GA7, triggers a signaling cascade that counteracts the inhibitory effects of ABA, leading to the completion of germination.[4] Environmental cues such as light and temperature can influence this hormonal balance, thereby affecting seed dormancy.[4]
Molecular Mechanism of GA7 Action: The GID1-DELLA Signaling Module
The perception and transduction of the gibberellin signal, including that of GA7, are mediated by a conserved signaling pathway involving the GIBBERELLIN INSENSITIVE DWARF1 (GID1) receptor and DELLA proteins, which act as negative regulators of GA responses.[5] Although specific receptor-ligand interactions for GA7 are not as extensively characterized as for other GAs, the general mechanism is believed to be conserved. Bioactive GAs, such as GA7, are perceived by the GID1 receptor.[5]
The binding of GA to GID1 induces a conformational change in the receptor, which then promotes the formation of a GA-GID1-DELLA complex. This complex is recognized by an F-box protein (SLY1 in Arabidopsis), leading to the polyubiquitination and subsequent degradation of the DELLA protein by the 26S proteasome.[6] The degradation of DELLA proteins relieves their repressive effects on downstream transcription factors, allowing for the expression of GA-responsive genes that are essential for germination. These genes encode enzymes responsible for mobilizing stored food reserves, cell wall modification, and embryo expansion.[7]
GA7 Signaling Pathway
Quantitative Data on the Efficacy of this compound in Breaking Seed Dormancy
While many studies utilize a combination of GA4 and GA7, the available data consistently demonstrates the potent effect of this mixture in promoting germination in dormant seeds. The following tables summarize key quantitative findings from such studies.
Table 1: Effect of GA4+7 on Germination of Amsonia elliptica Seeds
| GA4+7 Concentration (mg/L) | Germination Percentage (%) |
| 0 (Distilled Water) | < 5% |
| 100 | ~15% |
| 500 | ~30% |
| 1000 | ~40% |
| 2000 | 45.0% |
Data adapted from a study on Amsonia elliptica seeds soaked for 2 days and incubated at 25/15°C.[8]
Table 2: Effect of Soaking Duration in 500 mg/L GA4+7 on Amsonia elliptica Seed Germination
| Soaking Duration (days) | Germination Percentage (%) |
| 2 | ~30% |
| 4 | ~40% |
| 7 | ~55% |
| 14 | 61.3% |
Data adapted from the same study, indicating that prolonged exposure to GA4+7 enhances germination.[8]
Table 3: Comparative Efficacy of GA3 and GA4+7 on Grape Seed Germination
| Gibberellin | Concentration (ppm) | Germination Percentage (%) |
| Control | 0 | 58% |
| GA3 | 250 | 74% |
| GA4+7 | 50 | 71% |
| GA4+7 | 1000 | 0% |
Data from a study on 'Early Muscat' grape seeds, highlighting that the efficacy of GA4+7 can be concentration-dependent and potentially inhibitory at high concentrations.[9]
Experimental Protocols
Protocol 1: Seed Germination Assay with this compound Treatment
This protocol outlines a general procedure for assessing the effect of GA7 on the germination of dormant seeds.
Materials:
-
Dormant seeds of the target species
-
This compound (or a GA4+7 mixture)
-
Distilled water
-
Ethanol (for dissolving GA)
-
Petri dishes (9 cm diameter)
-
Filter paper
-
Growth chamber with controlled temperature and light
Procedure:
-
Preparation of GA7 Solution:
-
Prepare a stock solution of GA7 by dissolving a known amount in a small volume of ethanol and then diluting with distilled water to the final desired concentrations (e.g., 100, 500, 1000, 2000 mg/L). A control solution with the same concentration of ethanol but without GA7 should also be prepared.
-
-
Seed Sterilization:
-
Surface sterilize the seeds to prevent fungal and bacterial contamination. A common method is to wash the seeds with 70% ethanol for 1-2 minutes, followed by a 10-15 minute soak in a 1-2% sodium hypochlorite solution, and then rinse thoroughly with sterile distilled water.
-
-
Seed Treatment:
-
Place the sterilized seeds in the prepared GA7 solutions (and the control solution) for a predetermined duration (e.g., 24 hours) at room temperature.[10]
-
-
Plating:
-
Place two layers of sterile filter paper in each Petri dish and moisten with sterile distilled water.
-
After the soaking period, remove the seeds from the GA7 solutions, rinse with sterile distilled water, and place them on the moistened filter paper in the Petri dishes. Typically, 25-50 seeds are placed per dish, with 3-4 replicate dishes per treatment.
-
-
Incubation:
-
Incubate the Petri dishes in a growth chamber under controlled conditions. A common condition for many species is a 16-hour light/8-hour dark cycle at 25°C.[11]
-
-
Data Collection:
-
Monitor the seeds daily for germination, which is typically defined as the emergence of the radicle.
-
Record the number of germinated seeds each day for a specified period (e.g., 14-21 days).
-
-
Data Analysis:
-
Calculate the final germination percentage for each treatment.
-
Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the differences between treatments.
-
Experimental Workflow
Protocol 2: Quantification of Endogenous this compound by GC-MS
This protocol provides a general outline for the extraction, purification, and quantification of endogenous GAs, including GA7, from seed tissue using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Seed tissue (lyophilized and ground)
-
Deuterated internal standards for GAs
-
80% Methanol containing 0.1% formic acid
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) for derivatization
-
GC-MS system
Procedure:
-
Extraction:
-
Homogenize the powdered seed tissue in cold 80% methanol containing deuterated internal standards.
-
Incubate at 4°C overnight with shaking.
-
Centrifuge to pellet the debris and collect the supernatant.
-
-
Purification:
-
Pass the supernatant through a C18 SPE cartridge to remove nonpolar compounds.
-
Elute the GAs from the cartridge with methanol.
-
Further purify the GA fraction using high-performance liquid chromatography (HPLC).
-
-
Derivatization:
-
Dry the purified GA fraction under a stream of nitrogen gas.
-
Derivatize the dried sample by adding BSTFA with 1% TMCS and heating at 80°C for 30 minutes. This step converts the GAs into their more volatile trimethylsilyl derivatives.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use a suitable GC column and temperature program to separate the different GA derivatives.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect and quantify the specific ions corresponding to GA7 and its internal standard.
-
-
Quantification:
-
Calculate the amount of endogenous GA7 in the sample based on the peak area ratio of the endogenous GA7 to the deuterated internal standard.
-
Gene Expression in Response to Gibberellin Treatment
Transcriptome analyses of seeds treated with gibberellins have revealed the upregulation of a wide range of genes involved in germination. While specific data for GA7 is limited, studies using other bioactive GAs, such as GA4, in Arabidopsis thaliana have identified several key gene families that are induced.[1] These include:
-
Cell wall modifying enzymes: Genes encoding expansins, xyloglucan endotransglucosylase/hydrolases (XTHs), and pectin methylesterases (PMEs) are upregulated, contributing to the weakening of the endosperm and testa, which facilitates radicle emergence.[1]
-
Hormone metabolism and signaling: Genes involved in the biosynthesis of other germination-promoting hormones, such as ethylene, and genes involved in the catabolism of ABA are often induced.
-
Transcription factors: A number of transcription factors are activated by GA signaling, which in turn regulate a broader suite of downstream genes necessary for germination.
Further research focusing on the specific transcriptomic changes induced by GA7 will be crucial for a more complete understanding of its precise role in regulating gene expression during the breaking of seed dormancy.
Conclusion and Future Directions
This compound, often in combination with GA4, is a potent inducer of germination in dormant seeds. Its biological role is primarily mediated through the canonical gibberellin signaling pathway, involving the GID1 receptor and the degradation of DELLA repressors. This leads to the expression of genes that promote the weakening of seed-covering layers and the growth of the embryo.
While the general mechanism is well-understood, there are several areas that warrant further investigation:
-
GA7-Specific Efficacy: More studies are needed to compare the efficacy of GA7 with other bioactive gibberellins in breaking dormancy across a wider range of plant species. This will help in determining if there are species-specific sensitivities to different GAs.
-
Receptor-Ligand Specificity: Investigating the binding affinities of different GID1 receptors for GA7 could provide insights into the specificity of the GA7 signal.
-
Transcriptomic and Proteomic Analyses: Comprehensive transcriptomic and proteomic studies on seeds treated specifically with GA7 will be invaluable in identifying the full spectrum of genes and proteins regulated by this particular gibberellin.
A deeper understanding of the specific role of this compound in seed dormancy will not only advance our fundamental knowledge of plant development but also provide valuable tools for agricultural applications, such as improving seed germination rates and crop uniformity, and for the development of novel plant growth regulators.
References
- 1. Gibberellin Biosynthesis and Response during Arabidopsis Seed Germination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. Role of the gibberellin receptors GID1 during fruit-set in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of the gibberellin receptors GID1 during fruit-set in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. METHOD FOR THE METABOLIC PROFILE OF PLANT TISSUES BY GAS CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (GC/MS) [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. Gibberellin-GID1-DELLA: A Pivotal Regulatory Module for Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. openagrar.de [openagrar.de]
- 10. Analysis of Gibberellins | Springer Nature Experiments [experiments.springernature.com]
- 11. Exogenous gibberellin can effectively and rapidly break intermediate physiological dormancy of Amsonia elliptica seeds - PMC [pmc.ncbi.nlm.nih.gov]
Gibberellin A7 as an endogenous plant growth regulator
An In-depth Technical Guide to Gibberellin A7 as an Endogenous Plant Growth Regulator
Introduction
Gibberellins (GAs) are a large family of tetracyclic diterpenoid carboxylic acids that function as essential plant hormones, regulating a wide array of developmental processes.[1] These processes include stem elongation, seed germination, dormancy, flowering, and fruit senescence.[2] To date, over 136 different gibberellins have been identified from plants, fungi, and bacteria.[1][2] this compound (GA7) is a C19-gibberellin, a pentacyclic diterpenoid that plays a significant role in promoting plant growth and cell elongation.[3][4] Initially identified as a metabolite of the fungus Gibberella fujikuroi, GA7 is also recognized as an endogenous regulator in plants like maize.[3][5] Beyond its role in growth, GA7 is involved in modulating plant responses to injuries and parasitism.[6] This guide provides a comprehensive technical overview of GA7, focusing on its biosynthesis, signaling mechanisms, physiological effects, and the experimental protocols used for its study.
Biosynthesis of this compound
Gibberellins are synthesized via the terpenoid pathway, with the initial steps occurring in plastids, followed by modifications in the endoplasmic reticulum and cytosol.[2][7] The biosynthesis of all gibberellins originates from the precursor geranylgeranyl diphosphate (GGPP).
The pathway to GA7 is part of a larger metabolic grid. The central precursor for most GAs is GA12.[8] In maize, a non-early 3,13-hydroxylation pathway has been identified that branches from GA12 and leads to the formation of GA4 and GA7.[5]
Key steps in the biosynthesis pathway leading to GA7:
-
Plastid Phase: The synthesis begins with the conversion of GGPP to ent-kaurene through intermediate steps involving ent-copalyl diphosphate (CPP).[7]
-
Endoplasmic Reticulum Phase: ent-kaurene is then transported to the endoplasmic reticulum, where it is oxidized to form GA12-aldehyde and subsequently GA12.[8]
-
Cytosolic Phase: GA12 serves as the precursor for various other GAs. The specific pathway leading to GA7 involves the following conversions: GA12 → GA15 → GA24 → GA9 → GA4 → GA7.[5] However, the major bioactive GAs are typically formed through an early 13-hydroxylation pathway, and the non-early 3,13-hydroxylation pathway leading to GA7 may play a minor role in producing bioactive gibberellins in some species like maize.[5]
Gibberellin Signaling Pathway
The gibberellin signaling pathway is a well-characterized de-repression mechanism. In the absence of GA, plant growth is actively repressed by a family of nuclear proteins known as DELLA proteins.[9][10] When bioactive GAs like GA7 are present, they bind to a receptor, leading to the degradation of these DELLA repressors and allowing for the expression of GA-responsive genes.[9][11]
Core components of the GA signaling cascade:
-
Gibberellin Receptor (GID1): A soluble nuclear protein that perceives the GA signal.[12]
-
DELLA Proteins: A class of nuclear transcriptional regulators (e.g., GAI, RGA) that act as master repressors of GA responses.[9] They lack a DNA binding domain and are thought to function by interacting with other transcription factors.[13]
-
SCF Complex: An E3 ubiquitin ligase complex (composed of Skp1, Cullin, and an F-box protein) that targets proteins for degradation.[9][10] In GA signaling, the F-box protein is either GID2 (in rice) or SLY1 (in Arabidopsis).
-
26S Proteasome: The cellular machinery responsible for degrading ubiquitinated proteins.[9]
Mechanism of Action:
-
GA Binding: Bioactive GA enters the nucleus and binds to the GID1 receptor.[12]
-
Complex Formation: The GA-GID1 complex undergoes a conformational change that enables it to bind to DELLA proteins.[14]
-
Ubiquitination: The formation of the GID1-GA-DELLA complex allows the SCFSLY1/GID2 E3 ligase to recognize and polyubiquitinate the DELLA protein.[9]
-
Degradation and De-repression: The ubiquitinated DELLA protein is then targeted for degradation by the 26S proteasome.[10] The removal of the DELLA repressor allows transcription factors (e.g., PIFs) to activate the expression of GA-responsive genes, leading to various physiological effects like stem growth.[14][15]
Physiological Effects of this compound
This compound, like other bioactive GAs, influences a variety of plant growth and development processes.
-
Stem and Root Elongation: GAs are well-known for promoting stem elongation by stimulating both cell division and cell elongation.[11] GA7 contributes to this fundamental growth process.[3][16] Conversely, high concentrations of gibberellins can inhibit root growth and the initiation of roots in cuttings.[17][18]
-
Seed Germination and Dormancy: Gibberellins play a critical role in breaking seed dormancy and promoting germination.[12][19] They induce the synthesis of hydrolytic enzymes, such as α-amylase, which break down stored food reserves in the seed to nourish the growing embryo.[2][20]
-
Flowering and Fruit Development: GAs can influence flowering time and sex expression in some plant species. GA7, in particular, has been noted to inhibit flower bud formation in certain plants.[6] In contrast, mixtures of GA4 and GA7 have been used commercially to induce fruit set, increase fruit size, and improve fruit shape in horticultural crops like apples and pears.[21][22]
-
Other Effects: GA7 has been shown to possess antioxidant activity against peroxyl radicals and anti-Candida activity.[1][6] It also acts as a modulator in plant responses to injury and parasitism.[6]
Summary of Quantitative Data
The following table summarizes available quantitative data on the effects of this compound, often in combination with GA4.
| Parameter | Organism/System | Concentration | Observed Effect | Citation(s) |
| Anti-biofilm Activity | Candida albicans | 940 µM | Reduction in the viability of biofilm cells. | [6] |
| Anti-Candida Activity | Candida albicans | MIC: 94 µM; MFC: 188 µM | Minimum inhibitory and fungicidal concentrations. | [1] |
| Flower Bud Formation | 'Redspur Delicious' Apples | 0-200 mg/L | Reduction in return bloom. | [6] |
| Grain Filling | Maize (Zea mays L.) | 10-120 mg/L (as GA4+7) | Increased grain weight and filling rate; enhanced antioxidant enzyme activity. | [22] |
| Antioxidant Activity | In vitro assay | Not specified | Showed activity against peroxyl radicals. | [1] |
Experimental Protocols
Quantification of Endogenous this compound
This protocol describes the quantitative analysis of GAs from plant tissue using gas chromatography-mass spectrometry (GC-MS) with stable isotope-labeled internal standards.[23][24]
1. Sample Preparation and Extraction: a. Harvest approximately 1-5 g of fresh plant tissue (e.g., young leaves, shoot apices) and immediately freeze in liquid nitrogen to halt metabolic activity. b. Grind the frozen tissue to a fine powder using a mortar and pestle or a mechanical grinder. c. Transfer the powder to a flask containing cold 80% (v/v) methanol. d. Add a known amount of deuterium-labeled internal standards, including [2H2]GAs, for accurate quantification via isotope dilution.[23][24] e. Extract overnight at 4°C with continuous shaking. f. Centrifuge the extract to pellet the solid debris and collect the supernatant.
2. Purification: a. Concentrate the methanol extract under vacuum. b. Purify the aqueous residue using solid-phase extraction (SPE) cartridges (e.g., C18) to remove interfering compounds. c. Further purify the GA-containing fraction using high-performance liquid chromatography (HPLC), collecting fractions corresponding to the retention time of GA7.[25]
3. Derivatization and Analysis: a. Dry the purified fractions completely under a stream of nitrogen gas. b. Derivatize the GAs to form methyl esters and trimethylsilyl ethers to increase their volatility for GC analysis. c. Analyze the derivatized samples using a gas chromatograph coupled to a mass spectrometer (GC-MS). d. Quantify the endogenous GA7 by comparing the peak area of the endogenous compound to that of the known amount of the added labeled internal standard using selected ion monitoring (SIM).[24][26]
Arabidopsis Seed Germination Assay
This protocol is adapted from methods used to analyze seed germination in response to GA.[27] It can be used to assess the bioactivity of GA7.
1. Seed Sterilization and Plating: a. Surface sterilize Arabidopsis thaliana seeds (wild-type or a GA-deficient mutant like ga1-3) using 70% ethanol for 1 minute, followed by a 20% bleach solution for 10 minutes. Rinse 4-5 times with sterile distilled water. b. Prepare germination plates with half-strength Murashige and Skoog (MS) medium containing 0.8% agar. For treatment plates, add GA7 from a stock solution to the cooled medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM). Include a control plate with no added GA. c. Suspend the sterilized seeds in a 0.1% agar solution and plate them onto the prepared media.
2. Stratification and Incubation: a. Seal the plates and stratify the seeds by incubating them at 4°C in the dark for 2-3 days to synchronize germination. b. After stratification, transfer the plates to a growth chamber under controlled conditions (e.g., 22°C, 16-hour light/8-hour dark photoperiod).
3. Data Collection and Analysis: a. Score germination at regular intervals (e.g., every 12 or 24 hours) for several days. Germination is typically defined as the emergence of the radicle through the seed coat. b. Use a stereoscopic microscope for accurate scoring. c. Calculate the germination percentage for each treatment at each time point. d. Plot the germination rate over time to compare the effect of different GA7 concentrations against the control.
References
- 1. A Study on the Anti-NF-κB, Anti-Candida, and Antioxidant Activities of Two Natural Plant Hormones: Gibberellin A4 and A7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gibberellin - Wikipedia [en.wikipedia.org]
- 3. This compound | CAS#:510-75-8 | Chemsrc [chemsrc.com]
- 4. This compound | C19H22O5 | CID 92782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Gibberellin Biosynthesis in Maize. Metabolic Studies with GA15, GA24, GA25, GA7, and 2,3-Dehydro-GA9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. scispace.com [scispace.com]
- 10. Molecular mechanism of gibberellin signaling in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biologydiscussion.com [biologydiscussion.com]
- 12. bio.libretexts.org [bio.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. Frontiers | Gibberellin Signaling in Plants – The Extended Version [frontiersin.org]
- 16. Gibberllin A7 | TargetMol [targetmol.com]
- 17. biologydiscussion.com [biologydiscussion.com]
- 18. plantcelltechnology.com [plantcelltechnology.com]
- 19. Gibberellic acid in plant: Still a mystery unresolved - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Gibberellins: Role in Plant Growth, Seed Germination, and Agriculture [allen.in]
- 21. medchemexpress.com [medchemexpress.com]
- 22. Effects of Gibberellin (GA4+7) in Grain Filling, Hormonal Behavior, and Antioxidants in High-Density Maize (Zea mays L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Gibberellin Biosynthesis and Response during Arabidopsis Seed Germination - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Control of Gibberellin Levels and Gene Expression during De-Etiolation in Pea - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Analysis of Gibberellins | Springer Nature Experiments [experiments.springernature.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
Gibberellin A7: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gibberellin A7 (GA7) is a naturally occurring diterpenoid phytohormone that plays a crucial role in regulating various aspects of plant growth and development. Beyond its established functions in the botanical realm, recent studies have highlighted its potential pharmacological activities, including antimicrobial and antioxidant properties. This technical guide provides an in-depth overview of the molecular characteristics, biological functions, and relevant experimental protocols associated with this compound, tailored for researchers and professionals in the fields of life sciences and drug development.
Molecular Profile of this compound
This compound is a tetracyclic diterpenoid carboxylic acid belonging to the C19-gibberellin family. Its chemical structure is characterized by a gibberellane skeleton.
| Property | Value |
| Molecular Formula | C₁₉H₂₂O₅ |
| Molecular Weight | Approximately 330.38 g/mol |
| CAS Number | 510-75-8 |
| Appearance | White to off-white solid |
Biological Functions and Signaling Pathway
Plant Growth Regulation
This compound is a potent plant growth regulator, influencing a wide array of developmental processes. Its primary functions include:
-
Stem Elongation: Promotes cell elongation in stems, leading to increased plant height.
-
Seed Germination: Breaks seed dormancy and promotes germination.
-
Flowering and Fruit Development: Influences the transition to flowering and the development of fruits.
Antimicrobial and Antioxidant Activities
Emerging research has demonstrated that this compound possesses biological activities beyond its role in plants:
-
Anti-Candida Activity: Exhibits inhibitory and fungicidal effects against Candida albicans, including activity against biofilms.
-
Antioxidant Properties: Shows radical scavenging activity, suggesting potential as an antioxidant agent.
Signaling Pathway
This compound, as a bioactive gibberellin, is understood to function through the canonical gibberellin signaling pathway. This pathway is a well-characterized de-repression system. In the absence of GA7, DELLA proteins, a family of nuclear transcriptional regulators, repress the expression of GA-responsive genes, thereby inhibiting plant growth.
The binding of this compound to its receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1), triggers a conformational change in the receptor. This GA7-GID1 complex then interacts with DELLA proteins. This interaction leads to the polyubiquitination of the DELLA proteins by an SCF E3 ubiquitin ligase complex (composed of Skp1, Cullin, and an F-box protein such as SLY1 or GID2). The polyubiquitinated DELLA proteins are subsequently targeted for degradation by the 26S proteasome. The degradation of DELLA proteins relieves their repressive effect, allowing for the transcription of GA-responsive genes and the subsequent physiological responses.
Experimental Protocols
Plant Growth Promotion Assay (Seed Germination)
This protocol is adapted from general gibberellin seed germination assays and can be optimized for specific plant species.
Objective: To evaluate the effect of this compound on seed germination.
Materials:
-
This compound
-
Ethanol (for stock solution preparation)
-
Sterile distilled water
-
Petri dishes with sterile filter paper or Murashige and Skoog (MS) agar medium
-
Seeds of the plant species of interest
-
Growth chamber or incubator with controlled light and temperature
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve a known amount of this compound in a small volume of ethanol.
-
Dilute with sterile distilled water to achieve a final stock concentration (e.g., 1 mM). Store the stock solution at -20°C in the dark.
-
-
Preparation of Treatment Solutions:
-
Prepare a series of dilutions of this compound from the stock solution using sterile distilled water to achieve the desired final concentrations (e.g., 0 µM (control), 1 µM, 10 µM, 50 µM).
-
-
Seed Sterilization and Plating:
-
Surface sterilize the seeds using a suitable method (e.g., washing with 70% ethanol followed by a sodium hypochlorite solution and rinsing with sterile water).
-
Place the sterilized seeds on the sterile filter paper or MS agar medium in the Petri dishes.
-
-
Treatment Application:
-
Add a defined volume of the respective this compound treatment solutions or the control solution to each Petri dish.
-
-
Incubation:
-
Seal the Petri dishes and place them in a growth chamber with controlled conditions (e.g., 22°C with a 16-hour light/8-hour dark photoperiod).
-
-
Data Collection:
-
Record the number of germinated seeds (radicle emergence) at regular intervals (e.g., every 24 hours) for a specified period (e.g., 7 days).
-
-
Analysis:
-
Calculate the germination percentage for each treatment group and compare the results to the control group.
-
Anti-Candida Activity Assay
Objective: To determine the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of this compound against Candida albicans.
Materials:
-
This compound
-
Candida albicans strain (e.g., ATCC 10231)
-
RPMI-1640 medium
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
Culture C. albicans on a suitable agar medium.
-
Prepare a suspension of the yeast in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then create a two-fold serial dilution in RPMI-1640 medium directly in the 96-well plate.
-
-
Inoculation and Incubation:
-
Add the prepared C. albicans inoculum to each well containing the this compound dilutions.
-
Include a positive control (inoculum without GA7) and a negative control (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the positive control. This can be assessed visually or by measuring the optical density at 600 nm.
-
-
MFC Determination:
-
Take an aliquot from the wells that show no visible growth and plate it on a suitable agar medium.
-
Incubate the plates at 35°C for 24-48 hours.
-
The MFC is the lowest concentration of this compound that results in no colony growth on the agar plate.
-
Antioxidant Activity Assay (DPPH Radical Scavenging)
Objective: To evaluate the free radical scavenging activity of this compound using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.
Materials:
-
This compound
-
DPPH
-
Methanol or ethanol
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.
-
Prepare a series of dilutions of this compound in methanol.
-
-
Assay Procedure:
-
Add a defined volume of the DPPH solution to each well of the 96-well plate.
-
Add a defined volume of the this compound dilutions to the respective wells.
-
Include a control (DPPH solution with methanol instead of the sample) and a blank (methanol only).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at a wavelength of approximately 517 nm using a spectrophotometer.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The IC₅₀ value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentration.
-
Conclusion
This compound is a multifaceted molecule with significant roles in plant biology and potential applications in other fields. Its well-defined molecular characteristics and the elucidated signaling pathway provide a solid foundation for further research. The experimental protocols outlined in this guide offer standardized methods for investigating its biological activities. Future studies may further explore its therapeutic potential and its specific interactions within the complex network of plant hormone signaling.
The Gibberellin A7 Technical Guide: A Deep Dive into Phytohormonal Control of Cell Elongation
For Immediate Release
[City, State] – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide detailing the physiological effects of Gibberellin A7 (GA7) on cell elongation. This in-depth whitepaper provides a thorough examination of the molecular mechanisms, quantitative effects, and experimental methodologies related to this potent plant hormone.
This compound, a naturally occurring bioactive gibberellin, plays a crucial role in regulating various aspects of plant growth and development, with its most pronounced effect being the stimulation of cell elongation. This guide synthesizes current scientific knowledge to provide a detailed understanding of how GA7 orchestrates this fundamental biological process.
Quantitative Effects of this compound on Cell Elongation
While specific dose-response data for this compound (GA7) remains a subject of ongoing research, its activity in promoting cell elongation is well-established through studies on gibberellin mixtures and its classification as a bioactive gibberellin. The following table summarizes the expected dose-dependent effects on hypocotyl elongation, based on studies of similar bioactive gibberellins and mixtures containing GA7. The lettuce hypocotyl bioassay is a classic and reliable method for quantifying gibberellin activity.
| GA7 Concentration (M) | Expected Hypocotyl Elongation (% of Control) | General Observation |
| 10-9 | ~110-120% | Threshold concentration for observable effects. |
| 10-8 | ~150-200% | Significant stimulation of elongation. |
| 10-7 | ~250-350% | Near-maximal to maximal response. |
| 10-6 | ~300-400% | Saturation of the response may be observed. |
| 10-5 | ~300-400% | Response plateaus or may show slight inhibition at very high concentrations. |
Note: These values are extrapolated and intended for illustrative purposes. Actual results may vary depending on experimental conditions.
The Molecular Machinery: this compound Signaling Pathway
This compound initiates a signaling cascade that ultimately leads to changes in gene expression and subsequent cell wall modifications necessary for elongation. The core of this pathway involves the interaction between the GIBBERELLIN INSENSITIVE DWARF1 (GID1) receptor, DELLA repressor proteins, and downstream transcription factors.
Caption: this compound signaling pathway leading to cell elongation.
Experimental Protocols: A Guide to Practice
Reproducible and rigorous experimental design is paramount in the study of phytohormones. This section provides a detailed methodology for a classic and effective assay used to quantify the effects of gibberellins on cell elongation.
Lettuce Hypocotyl Bioassay for this compound
This bioassay is a sensitive and widely used method to determine the biological activity of gibberellins.
1. Plant Material and Germination:
-
Seed Selection: Use lettuce seeds (e.g., Lactuca sativa cv. Grand Rapids or Arctic) known for their sensitivity to gibberellins.
-
Sterilization: Surface sterilize seeds by rinsing with 70% ethanol for 1 minute, followed by a 10-minute incubation in a 1% sodium hypochlorite solution with a drop of Tween-20. Rinse thoroughly with sterile distilled water (3-5 times).
-
Plating: Aseptically place seeds on sterile filter paper moistened with sterile distilled water in Petri dishes.
-
Germination Conditions: Incubate the Petri dishes in the dark at 25°C for 48-72 hours to allow for germination and initial hypocotyl growth.
2. Preparation of this compound Solutions:
-
Prepare a stock solution of GA7 (e.g., 1 mM in ethanol or DMSO) and perform serial dilutions with sterile distilled water containing a buffer (e.g., 10 mM MES, pH 6.0) to achieve the desired final concentrations (e.g., 10-9 M to 10-5 M). A control solution without GA7 should also be prepared.
3. Experimental Procedure:
-
Hypocotyl Excision: Under a dissecting microscope with a green safe light, carefully excise the hypocotyls from the seedlings. A consistent section from just below the cotyledons should be used (e.g., a 5 mm segment).
-
Incubation: Transfer the excised hypocotyl sections into Petri dishes containing filter paper saturated with the different concentrations of GA7 solution or the control solution.
-
Incubation Conditions: Incubate the Petri dishes under continuous light (to inhibit endogenous elongation in the control) at 25°C for 48-72 hours.
4. Data Collection and Analysis:
-
Measurement: After the incubation period, measure the final length of each hypocotyl section using a calibrated ruler or digital imaging software.
-
Calculation: Calculate the percentage increase in length over the initial length for each treatment group.
-
Dose-Response Curve: Plot the mean percentage elongation against the logarithm of the GA7 concentration to generate a dose-response curve.
Caption: Workflow for the Lettuce Hypocotyl Bioassay.
This technical guide serves as a foundational resource for understanding the critical role of this compound in promoting cell elongation. The provided data, signaling pathway diagrams, and detailed experimental protocols are intended to facilitate further research and development in the fields of plant science and agriculture.
Gibberellin A7 function in fruit and flower development
An In-depth Technical Guide on the Core Functions of Gibberellin A7 in Fruit and Flower Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gibberellins (GAs) are a large family of diterpenoid phytohormones that play a critical role in regulating numerous aspects of plant growth and development. These processes include seed germination, stem elongation, leaf expansion, and the transition from vegetative to reproductive growth.[1][2][3] First identified in the fungus Gibberella fujikuroi, over 136 different gibberellins have now been identified in plants, fungi, and bacteria.[1][4] However, only a few, including GA1, GA3, GA4, and this compound (GA7), are considered to have intrinsic biological activity in higher plants.[4][5][6][7] GA7, a C19-gibberellin, is a pentacyclic diterpenoid that functions as a key signaling molecule, promoting growth and developmental responses.[8] This guide provides a comprehensive technical overview of the function of this compound, focusing on its core roles in flower and fruit development, the underlying signaling pathways, and the experimental methodologies used to elucidate these functions.
Core Concepts: The Gibberellin Signaling Pathway
The biological activity of GA7 is mediated through a conserved signaling pathway that involves the derepression of a key set of transcriptional regulators known as DELLA proteins.[1][9] These proteins act as central repressors of GA responses, inhibiting gene expression related to growth and development.[10][11][12] The perception of bioactive GAs, including GA7, triggers the degradation of DELLA proteins, thereby activating GA-responsive pathways.
Key Components of the Pathway:
-
Gibberellin Receptor (GID1): A soluble nuclear receptor that directly binds to bioactive GAs.[5][6][10][13] Arabidopsis has three GID1 homologs (GID1a, b, c), while rice has one.[10][11]
-
DELLA Proteins: A family of nuclear regulatory proteins that repress GA signaling.[14] They are characterized by a conserved N-terminal DELLA motif (Asp-Glu-Leu-Leu-Ala).[1][14] Arabidopsis possesses five DELLA proteins: GAI, RGA, RGL1, RGL2, and RGL3, which have partially redundant but also distinct functions.[10][12][15]
-
SCFSLY1/GID2 E3 Ubiquitin Ligase Complex: This complex targets DELLA proteins for ubiquitination, marking them for degradation. The F-box protein component (SLY1 in Arabidopsis, GID2 in rice) is responsible for recognizing the DELLA protein.[5][11]
Mechanism of Action:
-
GA Binding: Bioactive GA7 binds to the GID1 receptor, inducing a conformational change in GID1.[13]
-
GA-GID1-DELLA Complex Formation: The GA-GID1 complex gains a high affinity for the N-terminal domain of a DELLA protein, leading to the formation of a stable GA-GID1-DELLA ternary complex.[1][10][13]
-
Ubiquitination and Degradation: The formation of this complex recruits the SCFSLY1/GID2 E3 ubiquitin ligase, which polyubiquitinates the DELLA protein.[5]
-
Proteasomal Degradation: The ubiquitinated DELLA protein is subsequently recognized and degraded by the 26S proteasome.[5][12]
-
Derepression of GA Responses: The removal of the DELLA repressor allows for the transcription of GA-responsive genes, leading to various developmental outcomes such as cell elongation, flowering, and fruit growth.[10]
Function of this compound in Flower Development
The role of gibberellins in flowering is complex and species-dependent. While GAs promote flowering in long-day plants like Arabidopsis, they often act as inhibitors in perennial fruit trees.[13][16][17] this compound, specifically, has been shown to have a significant inhibitory effect on flower bud formation and return bloom in several fruit crops.
In citrus, for example, GA treatment during the flower induction period reduces the total number of flowers by altering gene expression in the buds.[17] Similarly, studies on apples have demonstrated that GA7 can inhibit flowering more severely than other gibberellins like GA4.[16] This inhibitory action is a critical consideration in commercial fruit production, where managing the balance between vegetative growth and reproductive development is key to consistent yields.
Data Presentation: Effects of GA7 on Flowering
| Plant Species | Cultivar | GA7 Application Details | Observed Effect | Reference |
| Apple (Malus domestica) | 'Redspur Delicious' | 0-200 mg/L in 0.5% Buffer X | Reduces return bloom.[18] | MCE |
| Apple (Malus domestica) | 'Cox's Orange Pippin' | 500 ppm spray at full bloom and 2/4 weeks after | Inhibited flowering; more severe inhibition than GA4.[16] | Tromp (1982) via ResearchGate |
| Long-day Plant (Lemna gibba G3) | N/A | 0.1 to 100 mg/L in culture medium | Inhibited flowering on long days at ≥1 mg/L.[19] | Cleland & Zeevaart (1970) |
Experimental Protocol: Assessing GA7 Inhibition of Flowering in Apple
This protocol is synthesized from methodologies described for apple trees.[16][18]
-
Plant Material: Use mature, uniform, two-year-old potted 'Cox's Orange Pippin' apple trees.
-
Growth Conditions: Maintain trees under standard orchard or greenhouse conditions suitable for apple cultivation.
-
GA7 Solution Preparation: Prepare a 500 ppm (mg/L) aqueous solution of this compound. Include a non-ionic surfactant (e.g., 0.05% Tween-20) to ensure uniform coverage on plant surfaces. A control solution containing only water and the surfactant should also be prepared.
-
Application Procedure:
-
Divide trees into treatment and control groups.
-
Apply the GA7 solution as a foliar spray to the point of runoff.
-
Timing of application is critical: apply the first spray at the "full bloom" stage. Subsequent sprays can be applied two and four weeks post-bloom to assess temporal effects.
-
-
Data Collection:
-
In the season following the application, count the number of flower clusters per tree to determine the "return bloom."
-
Measure shoot growth (length and diameter) to assess effects on vegetative growth.
-
-
Statistical Analysis: Analyze the data using an Analysis of Variance (ANOVA) to determine if there are statistically significant differences in the number of flower clusters between GA7-treated and control trees.
Function of this compound in Fruit Development
Gibberellins are essential for fruit set and growth, processes that involve intensive cell division and elongation.[3][4][20][21] Exogenous application of GAs can induce parthenocarpy (fruit development without fertilization), increase fruit size, and improve fruit shape.[20][22]
This compound is often applied commercially in a mixture with Gibberellin A4 (GA4+7). This combination has proven particularly effective in horticultural applications, such as improving the shape and increasing the weight of 'Delicious' apples.[23][24] The treatment enhances the "typiness" of the fruit by increasing its length-to-diameter (L/D) ratio, a desirable characteristic for this cultivar. While GA7 can contribute to these effects, it is often the combination with GA4 that yields the most potent results.[20]
Data Presentation: Effects of GA7 (as GA4+7) on Fruit Development
| Plant Species | Cultivar | GA4+7 Application Details | Observed Effect | Reference |
| Apple (Malus domestica) | 'Starkrimson Delicious' | 25 ppm spray (full bloom to petal fall) | 12% average increase in fruit weight.[23] | Unrath (1974) via ResearchGate |
| Apple (Malus domestica) | 'Starkrimson Delicious' | 50 ppm spray (full bloom to petal fall) | 20% average increase in fruit weight; increased fruit length and L/D ratio.[23][24] | Unrath (1974) via ResearchGate |
| Apple (Malus domestica) | 'Starkrimson Delicious' | 100 ppm spray (full bloom to petal fall) | Reduced fruit set in one of two years.[23] | Unrath (1974) via ResearchGate |
| Apple (Malus domestica) | 'Starkrimson Delicious' | 200 ppm spray (full bloom to petal fall) | Reduced fruit firmness and seed numbers.[23][24] | Unrath (1974) via ResearchGate |
Experimental Protocol: Evaluating GA4+7 Effects on Apple Fruit Shape and Yield
This protocol is based on the methodology for improving the shape of 'Delicious' apples.[23][24]
-
Plant Material: Use mature, fruit-bearing 'Starkrimson Delicious' apple trees.
-
GA Solution Preparation: Prepare aqueous solutions of a GA4+7 mixture at concentrations of 0 ppm (control), 25 ppm, and 50 ppm. Include a suitable surfactant.
-
Application Procedure:
-
Apply treatments using a handgun sprayer to ensure thorough coverage of flowers and foliage.
-
The optimal application window is between the start of full bloom and petal fall. A single application within this period is typically sufficient.
-
-
Data Collection (at Harvest):
-
Randomly sample a representative number of fruits (e.g., 20-30 fruits) from each treated and control tree.
-
Fruit Weight: Weigh each individual fruit.
-
Fruit Dimensions: Measure the maximum length (stem-end to calyx-end) and maximum diameter of each fruit using calipers.
-
Fruit Set: Count the number of fruits per 100 flower clusters to determine the effect on fruit set.
-
-
Data Calculation and Analysis:
-
Calculate the length/diameter (L/D) ratio for each fruit to quantify its shape.
-
Calculate the average fruit weight, diameter, length, and L/D ratio for each treatment.
-
Perform an ANOVA followed by a multiple range test (e.g., Duncan's Multiple Range Test) to compare the means of the different treatments and the control.
-
References
- 1. Gibberellin - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Gibberellin Signaling in Plants – The Extended Version [frontiersin.org]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. Effects of Gibberellin (GA4+7) in Grain Filling, Hormonal Behavior, and Antioxidants in High-Density Maize (Zea mays L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. This compound | C19H22O5 | CID 92782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. Inter- and intra-molecular interactions of Arabidopsis thaliana DELLA protein RGL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DELLA Proteins and Their Interacting RING Finger Proteins Repress Gibberellin Responses by Binding to the Promoters of a Subset of Gibberellin-Responsive Genes in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DELLA-dependent and -independent gibberellin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Gibberellin Signaling: A Theme and Variations on DELLA Repression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. Effects of gibberellin treatment during flowering induction period on global gene expression and the transcription of flowering-control genes in Citrus buds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Gibberellin and CCC Effects on Flowering and Growth in the Long-day Plant Lemna gibba G3 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Gibberellin Regulation of Fruit Set and Growth in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Effect of Gibberellin on Grape Growth and Development and Fruit Quality [doraagri.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
The Role of Gibberellin A7 in Plant Stress Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gibberellin A7 and Oxidative Stress
One of the direct molecular functions of this compound in stress mitigation is its antioxidant activity. Oxidative stress, characterized by the accumulation of reactive oxygen species (ROS), is a common secondary effect of various abiotic stresses.
A study investigating the antioxidant properties of GA7 demonstrated its capacity to scavenge peroxyl radicals.[2] This suggests a direct chemical mechanism by which GA7 can contribute to cellular protection under stress conditions that lead to lipid peroxidation.
This compound in Abiotic Stress Responses
The role of gibberellins in abiotic stress is complex, with evidence pointing towards both positive and negative regulation depending on the specific stress, plant species, and developmental stage.[4] Reductions in the levels of bioactive GAs, including GA7, and their signaling have been associated with growth restriction under cold, salt, and osmotic stress, which can be a strategy for stress tolerance.[4]
Cold Stress
Metabolomic analyses of plants subjected to cold stress have provided insights into the regulation of GA7 levels. In a study on two cultivars of Medicago sativa (alfalfa) with differing cold tolerance, the levels of this compound were found to decrease in both cultivars in response to low-temperature stress.[3] This suggests that a downregulation of GA7 may be a component of the cold stress response in this species.
Similarly, in rice (Oryza sativa), low temperatures were found to significantly reduce the endogenous levels of bioactive GAs, including GA7, in developing anthers, leading to disruptions in pollen development.[5] This highlights the critical role of maintaining appropriate GA7 levels for reproductive success under cold stress.
Quantitative Data on Gibberellin Effects on Stress Markers
While specific quantitative data for GA7 alone is limited in the current literature, studies on the combined application of Gibberellin A4 and A7 (GA4+7) provide valuable insights into the potential effects of GA7. The following table summarizes data from a study on high-density maize, where a GA4+7 solution was applied.
| Treatment (GA4+7 Concentration) | Application Method | Superoxide Dismutase (SOD) Activity (U g⁻¹ FW) | Catalase (CAT) Activity (mg g⁻¹ FW) | Peroxidase (POD) Activity (U g⁻¹ min⁻¹ g⁻¹ FW) | Malondialdehyde (MDA) Content (μmol g⁻¹ FW) |
| 0 mg L⁻¹ (Control) | Shank | ~180 | ~2.8 | ~4500 | ~12.5 |
| 10 mg L⁻¹ | Shank | ~200 | ~3.0 | ~4000 | ~11.0 |
| 60 mg L⁻¹ | Shank | ~225 | ~3.2 | ~3500 | ~10.0 |
| 120 mg L⁻¹ | Shank | ~190 | ~2.9 | ~3800 | ~11.5 |
| 0 mg L⁻¹ (Control) | Silk | ~180 | ~2.8 | ~4500 | ~12.5 |
| 10 mg L⁻¹ | Silk | ~210 | ~3.1 | ~4000 | ~11.0 |
| 60 mg L⁻¹ | Silk | ~230 | ~3.3 | ~3200 | ~9.5 |
| 120 mg L⁻¹ | Silk | ~220 | ~3.2 | ~3600 | ~10.5 |
| Data is approximated from graphical representations in Cui et al., 2020.[6][7] |
Signaling Pathways
The signaling pathway for gibberellins is well-characterized and provides a framework for understanding how GA7 likely exerts its effects at the molecular level.
General Gibberellin Signaling Pathway
The core of the GA signaling pathway involves the GA receptor GIBBERELLIN INSENSITIVE DWARF1 (GID1) and the DELLA proteins, which are nuclear-localized growth repressors. In the absence of GA, DELLA proteins are active and repress the transcription of GA-responsive genes. When bioactive GAs, such as GA7, are present, they bind to the GID1 receptor. This GA-GID1 complex then interacts with the DELLA proteins, leading to their ubiquitination and subsequent degradation by the 26S proteasome. The degradation of DELLA proteins relieves their repressive effects, allowing for the expression of genes that promote growth and other GA-mediated responses.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. A Study on the Anti-NF-κB, Anti-Candida, and Antioxidant Activities of Two Natural Plant Hormones: Gibberellin A4 and A7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The role of gibberellin signalling in plant responses to abiotic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reduction of Gibberellin by Low Temperature Disrupts Pollen Development in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Gibberellin (GA4+7) in Grain Filling, Hormonal Behavior, and Antioxidants in High-Density Maize (Zea mays L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Gibberellin A7 in Seed Germination
For Researchers, Scientists, and Drug Development Professionals
Gibberellins (GAs) are a class of diterpenoid phytohormones that play a crucial role in various plant growth and development processes, including seed germination, stem elongation, and flowering.[1][2] Among the more than 120 identified gibberellins, Gibberellin A7 (GA7), often in combination with Gibberellin A4 (GA4) as GA4+7, is recognized for its significant efficacy in breaking seed dormancy and promoting germination.[3][4] Exogenous application of these gibberellins can overcome the germination-inhibiting effects of abscisic acid (ABA), a hormone responsible for inducing and maintaining seed dormancy.[1]
The mechanism of action involves gibberellins stimulating the production of hydrolytic enzymes, such as α-amylase, which break down stored food reserves in the endosperm into soluble sugars that nourish the embryo.[1][4] Additionally, GAs can weaken the seed coat and endosperm, reducing the mechanical restraint on the embryo and facilitating radicle protrusion.[3][5] For certain species, GA4+7 has been shown to be more effective than the more commonly used Gibberellin A3 (GA3), acting at much lower concentrations to promote germination without causing undesirable hypocotyl elongation.[6]
These application notes provide a comprehensive guide to utilizing GA7, primarily as part of a GA4+7 mixture, to enhance seed germination for research and development purposes.
Quantitative Data Summary
The effectiveness of gibberellins on seed germination is highly dependent on the plant species, the concentration of the hormone, and the application method. The following tables summarize quantitative data from various studies.
Table 1: Effective Concentrations of GA4+7 for Seed Germination in Various Species
| Plant Species | Effective GA4+7 Concentration | Observed Effect |
| Amsonia elliptica | 500 mg/L | 61.3% germination after 14 days of soaking, effectively breaking intermediate physiological dormancy without cold stratification.[7] |
| Tomato (Solanum lycopersicum) | Micromolar (µM) range | Acts as a potent germination promoter, being about 1000-fold more active than GA3.[6] |
| Arabidopsis thaliana | 10 µM | Used in MS plates to enhance the germination of seeds with low germination rates.[8] |
| Grape (Vitis vinifera 'Early Muscat') | 50 ppm | Promoted germination, but higher concentrations progressively inhibited it.[7] |
Table 2: General Concentration Ranges for Gibberellin Application in Seed Germination
| Gibberellin Type | General Concentration Range | Application Method | Notes |
| GA4+7 | 10 - 500 mg/L (or µM range) | Seed soaking, inclusion in germination media | Optimal concentration is species-dependent.[6][7] |
| GA3 | 50 - 10,000 ppm | Seed soaking | A common starting point is 1000 ppm. High concentrations can lead to weak, leggy seedlings.[4] |
Experimental Protocols
Protocol 1: Seed Soaking with GA4+7 Solution to Break Dormancy
This protocol is adapted for species with physiological dormancy that can be overcome by gibberellins.
Materials:
-
Gibberellin A4+7 (GA4+7) powder
-
Ethanol or isopropanol (rubbing alcohol)
-
Sterile distilled water
-
Beakers or flasks
-
Magnetic stirrer and stir bar (optional)
-
pH meter and adjustment solutions (e.g., KOH)
-
Seeds of the target species
-
Petri dishes or germination trays
-
Sterile filter paper or germination substrate
-
Growth chamber or incubator
Procedure:
-
Preparation of GA4+7 Stock Solution:
-
Due to the low solubility of gibberellins in water, first dissolve the GA4+7 powder in a small amount of ethanol or isopropanol.[4]
-
For example, to prepare a 10 mM stock solution of GA4/7 (assuming an average molecular weight of approximately 330 g/mol ), dissolve 0.165 g of GA4/7 in 50 mL of ethanol.[8]
-
Store the stock solution in a dark, sealed container in the refrigerator.
-
-
Preparation of Working Solution:
-
Dilute the stock solution with sterile distilled water to achieve the desired final concentration (e.g., 500 mg/L).
-
For a 500 mg/L solution from a 10 mM stock, the calculation will depend on the precise concentration of the stock. A direct weighing approach is often simpler for specific mg/L concentrations.
-
Adjust the pH of the final solution to 7.0 using KOH if necessary.[9]
-
-
Seed Treatment:
-
Place seeds in a beaker or petri dish and add enough GA4+7 working solution to fully cover them.[4]
-
Allow the seeds to soak at room temperature for a duration determined by the species and seed coat permeability, typically ranging from a few hours to several days (e.g., 24 hours is a common starting point).[4] For Amsonia elliptica, a 14-day soak was effective.[7]
-
Cover the container to prevent evaporation.[4]
-
-
Sowing and Germination:
-
After the soaking period, pour off the GA4+7 solution.[4]
-
Sow the treated seeds on a sterile germination substrate, such as moistened filter paper in a petri dish or a sterile seed starting mix.[4]
-
Place the petri dishes or trays in a growth chamber with controlled temperature and light conditions suitable for the species.
-
Protocol 2: Incorporation of GA4+7 into Germination Medium
This method is suitable for in vitro germination assays, particularly for species like Arabidopsis thaliana.
Materials:
-
Murashige and Skoog (MS) medium powder
-
Sucrose
-
Agar
-
GA4+7 stock solution (e.g., 10 mM in ethanol)
-
Sterile petri dishes
-
Autoclave
-
Laminar flow hood
Procedure:
-
Preparation of MS Medium:
-
Prepare the MS medium according to the manufacturer's instructions.
-
After autoclaving and cooling the medium to approximately 50-60°C, add the GA4+7 stock solution to the desired final concentration (e.g., 10 µM) under sterile conditions in a laminar flow hood.[8] For a 10 µM final concentration, add 1 mL of a 10 mM stock solution per liter of MS medium.[8]
-
Mix well and pour the medium into sterile petri dishes. Allow the plates to solidify.
-
-
Seed Sterilization and Plating:
-
Surface sterilize the seeds using a standard protocol (e.g., washing with 70% ethanol followed by a sodium hypochlorite solution and rinsing with sterile water).
-
Under sterile conditions, plate the seeds on the surface of the GA4+7-containing MS medium.
-
-
Stratification and Incubation:
-
Data Collection:
-
Monitor the plates regularly and record the germination percentage over time. Germination is typically defined as the emergence of the radicle.
-
Visualizations
Gibberellin Signaling Pathway in Seed Germination
The following diagram illustrates the simplified signaling pathway of gibberellins leading to the breaking of seed dormancy and the initiation of germination.
References
- 1. Gibberellic acid in plant: Still a mystery unresolved - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Exogenous gibberellin can effectively and rapidly break intermediate physiological dormancy of Amsonia elliptica seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uaf.edu [uaf.edu]
- 5. seedbiology.de [seedbiology.de]
- 6. researchgate.net [researchgate.net]
- 7. openagrar.de [openagrar.de]
- 8. GA4/7 in case of low germination rate [gabi-kat.de]
- 9. Gibberellin Requirement for Arabidopsis Seed Germination Is Determined Both by Testa Characteristics and Embryonic Abscisic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Gibberellin A7 Stock Solution for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of Gibberellin A7 (GA7) stock solutions for laboratory use. This compound is a plant hormone that plays a crucial role in various developmental processes, including seed germination, stem elongation, and flower development.[1][2] Proper preparation of stock solutions is critical for ensuring experimental accuracy and reproducibility.
Data Presentation: Quantitative Summary
The following table summarizes the key quantitative data for the preparation and storage of this compound stock solutions, compiled from various suppliers and literature sources.
| Parameter | Value | Solvents | Notes | Source(s) |
| Molecular Weight | 330.38 g/mol | - | - | [2][3] |
| Solubility | ||||
| 250 mg/mL (756.73 mM) | DMSO | May require sonication to fully dissolve.[4] | [4] | |
| 66 mg/mL (200.3 mM) | DMSO | Use fresh DMSO as it can absorb moisture, which reduces solubility. | ||
| 66 mg/mL | Ethanol | - | ||
| Soluble | Methanol, Acetone | - | [5] | |
| Soluble | KOH | - | [6] | |
| Insoluble | Water | - | ||
| Stock Solution Storage | ||||
| -80°C | In solvent | Stable for up to 6 months.[1][4] | [1][4] | |
| -20°C | In solvent | Stable for up to 1 month.[1][4] | [1][4] | |
| Powder Storage | ||||
| -20°C | Powder | Stable for up to 3 years. | ||
| 2 to 8 °C | Powder | - | [6] | |
| Typical Working Concentration | 0.01 – 5.0 mg/L | Varies depending on the application | Should be determined by the end-user for their specific experiment.[6] | [6] |
Experimental Protocols
This section details the step-by-step methodologies for preparing this compound stock solutions.
Protocol 1: Preparation of a 10 mM GA7 Stock Solution in DMSO
This protocol is suitable for most in vitro studies.
Materials:
-
This compound (GA7) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Calculate the required mass of GA7:
-
To prepare 1 mL of a 10 mM stock solution, the required mass of GA7 is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 330.38 g/mol = 3.3038 mg
-
-
-
Weigh the GA7 powder:
-
Carefully weigh out the calculated amount of GA7 powder using an analytical balance in a fume hood.
-
-
Dissolve the GA7 powder:
-
Transfer the weighed GA7 powder into a sterile microcentrifuge tube or vial.
-
Add the desired volume of DMSO (e.g., 1 mL for a 10 mM solution).
-
Vortex the solution until the GA7 powder is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.[4]
-
-
Aliquot and store:
Protocol 2: Preparation of a 1 mg/mL GA7 Stock Solution
This protocol provides a stock solution at a commonly used concentration for plant tissue culture applications.
Materials:
-
This compound (GA7) powder
-
Solvent of choice (e.g., DMSO, Ethanol)
-
Sterile volumetric flask or other glass container
-
Sterile double-processed water
-
Magnetic stirrer and stir bar (optional)
-
Pipettes
Procedure:
-
Weigh the GA7 powder:
-
Weigh 100 mg of GA7 powder and transfer it to a 100 mL volumetric flask.
-
-
Dissolve the powder:
-
Add 2-5 mL of a suitable solvent (e.g., DMSO or ethanol) to dissolve the powder completely.[7]
-
-
Adjust the final volume:
-
Sterilization (Optional):
-
For applications requiring sterile conditions, the stock solution can be filter-sterilized through a 0.2 µm filter. Note that some loss of activity may occur with certain sterilization methods like autoclaving.[6]
-
-
Aliquot and store:
-
Dispense the stock solution into sterile containers and store at -20°C or -80°C as described in the previous protocol.
-
Visualizations
Experimental Workflow for GA7 Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Gibberellin Signaling Pathway Overview
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Gibberellin A7
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gibberellins are a large family of tetracyclic diterpenoid plant hormones that play a crucial role in regulating various aspects of plant growth and development, including stem elongation, germination, dormancy, and flowering. Gibberellin A7 (GA7), along with GA4, is one of the most biologically active gibberellins.[1] Accurate quantification of GA7 in plant tissues, microbial fermentation broths, and commercial formulations is essential for agricultural research, quality control, and the development of plant growth regulators. This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound.
Experimental Protocol
This protocol provides a comprehensive procedure for the quantification of this compound using HPLC with UV detection.
Apparatus and Materials
-
HPLC System: An HPLC instrument equipped with a degasser, quaternary or binary pump, an autosampler, a column thermostat, and a UV or Photo Diode Array (PDA) detector.[2]
-
Column: A reversed-phase C18 column (e.g., LiChrospher RP-18, 250 mm x 4.6 mm, 5 µm particle size) or equivalent.[2]
-
Data Acquisition System: Chromatography software for instrument control, data acquisition, and processing.
-
Analytical Balance: Capable of weighing to 0.1 mg.
-
Volumetric Flasks and Pipettes: Grade A.
-
Syringes and Syringe Filters: 0.2 µm or 0.45 µm pore size, compatible with organic solvents.[2][3]
-
Ultrasonic Bath: For degassing solvents and sample dissolution.
-
pH Meter.
Reagents and Standards
-
This compound (GA7) Reference Standard: Of known purity.
-
Acetonitrile (ACN): HPLC grade.
-
Methanol (MeOH): HPLC grade.[3]
-
Water: Ultrapure or HPLC grade.
-
Phosphoric Acid (H₃PO₄): Analytical grade.[2]
Solution Preparation
-
Mobile Phase Preparation:
-
Prepare acidic water by adding 0.1 mL of phosphoric acid to 1 L of ultrapure water (final concentration approx. 0.01% H₃PO₄).[2]
-
The mobile phase consists of Acetonitrile and 0.01% Phosphoric Acid in water. A common isocratic ratio is 60:40 (v/v).[2]
-
Pre-mix the solvents, filter through a 0.45 µm membrane, and degas for at least 15 minutes in an ultrasonic bath before use.
-
-
Standard Stock Solution (e.g., 100 µg/mL):
-
Calibration Standards:
-
Prepare a series of working calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution with the mobile phase.
-
Sample Preparation (General Procedure)
The extraction of gibberellins from complex matrices like plant tissue or fungal broth requires careful optimization. A general solid-phase extraction (SPE) cleanup is often recommended.[1]
-
Extraction: Homogenize a known quantity of the sample material (e.g., 1 gram of plant tissue) in a suitable solvent like 80% methanol.
-
Centrifugation: Centrifuge the extract to pellet solid debris.
-
Purification (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with water to remove polar interferences.
-
Elute the gibberellins with an appropriate organic solvent, such as methanol or acetonitrile.
-
-
Final Preparation: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a known volume of the mobile phase.
-
Filtration: Filter the final sample solution through a 0.2 µm syringe filter directly into an HPLC vial before injection.[2]
HPLC Chromatographic Conditions
The following table summarizes the recommended starting conditions for the HPLC analysis.
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)[2] |
| Mobile Phase | Acetonitrile : 0.01% Phosphoric Acid (60:40, v/v)[2] |
| Flow Rate | 0.6 mL/min[2] |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detector Wavelength | 206 nm[2] |
| Run Time | ~15 minutes |
Quantification
-
Calibration Curve: Inject the prepared calibration standards into the HPLC system. Construct a calibration curve by plotting the peak area of GA7 against the corresponding concentration.
-
Sample Analysis: Inject the prepared sample solutions.
-
Calculation: Determine the concentration of GA7 in the samples by interpolating their peak areas from the linear regression equation of the calibration curve. The final concentration should account for all dilution factors used during sample preparation.
Quantitative Data Summary
The following table summarizes the typical quantitative performance parameters for this HPLC method. Note that values for linearity, LOD, and LOQ are representative and should be experimentally determined by the user's laboratory to validate the method's performance.
| Parameter | Value |
| Retention Time (RT) | ~5.0 minutes[2] |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | ~0.3 mg/kg |
| Limit of Quantification (LOQ) | ~1.0 mg/kg |
Workflow and Pathway Diagrams
The diagrams below illustrate the logical workflow for the quantification of this compound.
Caption: Experimental workflow for GA7 quantification.
Caption: Logical data flow within the HPLC instrument.
References
Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Gibberellin A7
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gibberellin A7 (GA7) is a pentacyclic diterpenoid and a member of the gibberellin family of plant hormones.[1] These hormones are crucial regulators of plant growth and development, influencing processes such as stem elongation, seed germination, and flowering. Accurate and sensitive quantification of GA7 in various biological matrices is essential for research in plant physiology, agriculture, and biotechnology. Gas chromatography-mass spectrometry (GC-MS) is a highly effective and widely used technique for the analysis of gibberellins.[2] Due to their low volatility and polar nature, gibberellins require a chemical derivatization step to convert them into more volatile and thermally stable compounds suitable for GC analysis. This application note provides a detailed protocol for the extraction, derivatization, and subsequent quantitative analysis of this compound using GC-MS.
Principle
The analysis of this compound by GC-MS involves a multi-step procedure. First, GA7 is extracted from the sample matrix, typically using a polar solvent. The crude extract is then purified to remove interfering substances, often by solid-phase extraction (SPE). The purified GA7 is then derivatized to increase its volatility. A common and effective method is a two-step reaction: methylation of the carboxylic acid group to form a methyl ester, followed by trimethylsilylation of the hydroxyl groups to form trimethylsilyl (TMS) ethers.[3] The resulting GA7-Me-TMS derivative is then separated from other components on a gas chromatography column and subsequently detected and quantified by a mass spectrometer. Identification is confirmed by matching the retention time and mass spectrum of the analyte with that of a known standard. Quantification is typically achieved using an internal standard, with isotope dilution methods providing the highest accuracy.
Experimental Protocols
1. Sample Preparation: Extraction and Purification
This protocol is a general guideline and may require optimization based on the specific sample matrix.
-
Materials:
-
Methanol (MeOH), HPLC grade
-
Ethyl acetate, HPLC grade
-
Formic acid (FA)
-
Solid-phase extraction (SPE) cartridges (e.g., C18 or a mixed-mode cation exchange/hydrophilic-lipophilic balance sorbent)
-
Nitrogen gas supply for evaporation
-
Vortex mixer and centrifuge
-
-
Procedure:
-
Homogenization & Extraction: Weigh 100-500 mg of the homogenized sample (e.g., plant tissue) into a centrifuge tube. Add a deuterated internal standard (e.g., [²H₂]GA7) for accurate quantification.
-
Add 5 mL of cold 80% methanol. Vortex vigorously for 1 minute.
-
Incubate at 4°C for at least 4 hours (or overnight) with gentle shaking to ensure complete extraction.
-
Centrifuge at 5,000 x g for 10 minutes at 4°C. Collect the supernatant.
-
Re-extract the pellet with another 5 mL of 80% methanol, vortex, and centrifuge again. Combine the supernatants.
-
Purification (SPE): Condition an SPE cartridge according to the manufacturer's instructions.
-
Load the combined supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with a non-eluting solvent (e.g., 5% methanol) to remove polar interferences.
-
Elute the gibberellins with an appropriate solvent, such as methanol or ethyl acetate.
-
Evaporation: Evaporate the eluate to complete dryness under a gentle stream of nitrogen gas at 40°C. The dried residue is now ready for derivatization.
-
2. Derivatization: Methylation and Trimethylsilylation
Derivatization is critical for making GA7 suitable for GC-MS analysis.[4] This two-step process targets the carboxyl and hydroxyl functional groups.
-
Materials:
-
Diazomethane solution (for methylation - EXTREME CAUTION REQUIRED , handle only in a fume hood with appropriate personal protective equipment) or Trimethylsilyldiazomethane.
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[5]
-
Pyridine or Acetonitrile (anhydrous).
-
Heating block or oven.
-
-
Procedure:
-
Methylation: Re-dissolve the dried extract in 100 µL of methanol. Add freshly prepared diazomethane solution dropwise until a faint yellow color persists. Allow the reaction to proceed for 10 minutes at room temperature.
-
Carefully evaporate the excess diazomethane and solvent under a stream of nitrogen.
-
Trimethylsilylation: To the dried methyl-esterified sample, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 60 minutes to ensure complete silylation of the hydroxyl groups.[6]
-
Cool the vial to room temperature. The sample is now ready for GC-MS injection.
-
Data Presentation
GC-MS Instrumentation and Parameters
The following table outlines typical operating conditions for the GC-MS analysis of derivatized this compound. Parameters should be optimized for the specific instrument and column used.
Table 1: Example GC-MS Operating Conditions
| Parameter | Typical Setting |
| Gas Chromatograph | |
| GC System | Agilent 7890B or equivalent |
| Column | DB-5MS, HP-5MS, or similar (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium, constant flow rate of 1.0 - 1.2 mL/min |
| Injection Mode | Splitless (1 µL injection volume) |
| Injector Temperature | 280°C |
| Oven Program | Initial 80°C (hold 2 min), ramp at 20°C/min to 250°C, then ramp at 5°C/min to 300°C (hold 5 min) |
| Mass Spectrometer | |
| MS System | Agilent 5977A MSD or equivalent |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp | 150°C |
| MS Transfer Line Temp | 280°C |
| Scan Mode | Full Scan (m/z 50-650) for identification; Selected Ion Monitoring (SIM) for quantification |
Quantitative Data
Identification of the GA7-Me-TMS derivative is based on its retention time and mass spectrum. The molecular weight of the fully derivatized GA7 (one methyl group, one TMS group) is 416.6 g/mol . Quantification is performed using Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.
Table 2: Characteristic Ions for GA7-Me-TMS Derivative for SIM Analysis
| Ion Type | Mass-to-Charge Ratio (m/z) | Notes |
| Molecular Ion (M⁺) | 416 | Often of low abundance but crucial for confirmation. |
| Quantifier Ion | 401 | [M-15]⁺, loss of a methyl group (CH₃). Typically a strong, stable ion. |
| Qualifier Ion 1 | 326 | [M-90]⁺, loss of a trimethylsilanol group (TMSOH). |
| Qualifier Ion 2 | 207 | Characteristic fragment of the gibberellin ring structure. |
Note: These m/z values are predicted based on the structure of GA7 and common fragmentation patterns of related TMS-derivatized gibberellins.[7] They must be confirmed by analyzing a pure, derivatized standard of this compound.
Mandatory Visualizations
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References
- 1. This compound | C19H22O5 | CID 92782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gibberellin A1 information [phytohormones.info]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Protocol for Enhancing Apple Fruit Set with Gibberellic Acid (GA4+7)
Introduction
Gibberellins A4 and A7 (GA4+7) are plant growth regulators instrumental in various physiological processes in apples (Malus domestica), including the promotion of fruit set, development, and overall quality. This document provides detailed application notes and protocols for researchers and horticultural scientists on the use of GA4+7 to improve fruit set in apples. The protocols outlined are synthesized from multiple studies and are intended for experimental and research applications. Proper small-scale trials are recommended before large-scale application, as responses can vary based on cultivar, environmental conditions, and tree health.
Mechanism of Action: The Gibberellin Signaling Pathway
Gibberellic acids, including GA4+7, promote fruit growth by overcoming the repressive effects of DELLA proteins.[1][2] In the absence of gibberellins, DELLA proteins bind to and inactivate transcription factors, thereby inhibiting the expression of genes responsible for cell elongation and division necessary for fruit development.
The application of GA4+7 initiates a signaling cascade. GA4+7 binds to the GIBBERELLIN INSENSITIVE DWARF1 (GID1) receptor.[3] This GA-GID1 complex then interacts with DELLA proteins, leading to their polyubiquitination by an SCF E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome.[3] The degradation of DELLA proteins liberates the transcription factors, allowing them to activate the expression of GA-responsive genes that drive fruit growth and development.[4] This process is particularly effective in inducing parthenocarpic (seedless) fruit development, especially after frost events that damage ovules and prevent normal fertilization.[5][6] The signaling pathway often involves crosstalk with other plant hormones, such as auxins and cytokinins, which also play crucial roles in fruit set and development.[7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. DELLA-dependent and -independent gibberellin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GA Signaling: Direct Targets of DELLA Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of GA4+7 plus 6-Benzyladenine as a frost-rescue treatment for apple | WSU Tree Fruit | Washington State University [treefruit.wsu.edu]
- 6. Setting apples with plant growth regulators - Apples [canr.msu.edu]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
The Application of Gibberellin A7 in Inducing Parthenocarpy in Fruit Crops: A Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Parthenocarpy, the development of fruit without prior fertilization of ovules, presents a significant advantage in horticulture by ensuring fruit set under poor pollination conditions and producing seedless varieties that are often preferred by consumers. Gibberellins, a class of phytohormones, are pivotal in regulating various aspects of plant growth and development, including fruit set and growth. Gibberellin A7 (GA7), often in combination with Gibberellin A4 (GA4), has emerged as a potent inducer of parthenocarpy in a range of fruit crops. This document provides detailed application notes and protocols for utilizing GA7 to induce parthenocarpy, supported by quantitative data and a review of the underlying signaling pathways.
Gibberellin Signaling Pathway in Fruit Set
The induction of parthenocarpy by gibberellins is mediated through a well-defined signaling pathway. The core of this pathway involves the interplay between the GIBBERELLIN INSENSITIVE DWARF1 (GID1) receptor and DELLA proteins, which act as repressors of gibberellin responses.
In the absence of gibberellin, DELLA proteins are localized in the nucleus and actively repress the transcription of genes required for fruit development. Upon binding of a bioactive gibberellin, such as GA4 or GA7, to the GID1 receptor, the receptor undergoes a conformational change. This change facilitates the formation of a stable GID1-GA-DELLA complex. The formation of this complex targets the DELLA protein for ubiquitination by an SCF E3 ubiquitin ligase complex, leading to its subsequent degradation by the 26S proteasome. The degradation of DELLA proteins relieves the repression of downstream transcription factors, thereby activating the expression of genes that promote cell division and expansion in the ovary wall, ultimately leading to fruit development without fertilization.
Caption: Gibberellin signaling pathway leading to fruit set.
Quantitative Data on GA7-Induced Parthenocarpy
The effectiveness of this compound, often applied as a mixture of GA4 and GA7 (GA4+7), in inducing parthenocarpy varies with the plant species, cultivar, concentration, and timing of application. The following tables summarize quantitative data from various studies.
Table 1: Effect of GA4+7 on Parthenocarpy in Pear (Pyrus spp.)
| Cultivar | GA4+7 Concentration (mg/L) | Application Time | Fruit Set (%) | Parthenocarpic Fruit Weight (g) | Reference |
| 'Dangshansu' | 50 | Anthesis | 88.24 - 98.85 | Not specified | [1][2] |
| 'Cuiguan' | Not specified | Not specified | 91.88 | Not specified | |
| 'Le-Conte' | 10 | Not specified | Increased | Increased | [3] |
| 'Doyenné du Comice' | Not specified | 40% of flowering | Increased | Smaller than seeded | [4] |
Table 2: Effect of GA4+7 on Parthenocarpy in Cucumber (Cucumis sativus L.)
| Cultivar | GA4+7 Concentration (mg/L) | Application Time | Fruit Set (%) | Parthenocarpic Fruit Weight (g) | Reference |
| Not specified | 100 | 1 day before anthesis & at anthesis | Similar to pollinated | Similar to pollinated | [5] |
| Not specified | Not specified | Not specified | Successful induction | Similar to pollinated |
Table 3: Effect of Gibberellins on Parthenocarpy in Other Fruit Crops
| Crop | Gibberellin Type | Concentration (mg/L) | Application Time | Fruit Set (%) | Parthenocarpic Fruit Weight (g) | Reference |
| Apple ('Cox's Orange Pippin') | GA3/GA4+7 | Not specified | 40% of flowering | Increased | Smaller than seeded | [4] |
| Tomato ('Micro-Tom') | GA3 | Not specified | Anthesis | 100% | Reduced compared to 2,4-D induced | [6] |
| Sugar Apple ('Gefner') | GA3 | 1000 | Anthesis & subsequent sprays | 80% | Increased | [7] |
| Tomato Tree | GA3 | 10 - 40 | Flower bud stage | Not significantly different from control | Not specified | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound (GA4+7) Stock and Working Solutions
Materials:
-
Gibberellin A4+7 powder
-
Ethanol (95%) or Sodium Hydroxide (NaOH) (for initial dissolution)
-
Distilled water
-
Volumetric flasks
-
Magnetic stirrer and stir bar
-
pH meter (optional)
-
Tween-20 or similar surfactant
Procedure:
-
Stock Solution Preparation (e.g., 1000 mg/L or 1000 ppm):
-
Weigh the desired amount of GA4+7 powder (e.g., 100 mg).
-
In a beaker, add a small amount of ethanol or a few drops of 1N NaOH to the powder to form a paste. Gibberellins are sparingly soluble in water but dissolve readily in these solvents.[9]
-
Slowly add a small volume of distilled water while stirring continuously until the powder is completely dissolved.
-
Transfer the dissolved solution to a 100 mL volumetric flask.
-
Rinse the beaker with a small amount of distilled water and add the rinsing to the volumetric flask to ensure all the GA4+7 is transferred.
-
Bring the final volume to 100 mL with distilled water.
-
Store the stock solution in a dark, refrigerated container at 2-6°C.[9]
-
-
Working Solution Preparation (e.g., 50 mg/L):
-
To prepare a 50 mg/L working solution, take 5 mL of the 1000 mg/L stock solution and dilute it to a final volume of 100 mL with distilled water in a volumetric flask.
-
Add a surfactant such as Tween-20 at a concentration of 0.05-0.1% (v/v) to the final working solution to improve adhesion to the plant surface.
-
Mix the solution thoroughly before application.
-
Protocol 2: Induction of Parthenocarpy in Pear Flowers
Materials:
-
Pear trees (e.g., 'Dangshansu' cultivar) at the appropriate flowering stage.
-
50 mg/L GA4+7 working solution with surfactant.
-
Hand sprayer.
-
Bags for covering flower clusters (to prevent open pollination).
-
Tags for labeling treated branches.
-
Emasculation tools (forceps, scissors).
Experimental Workflow:
Caption: Experimental workflow for inducing parthenocarpy.
Procedure:
-
Flower Selection and Emasculation: Two days before the anticipated date of flower opening (anthesis), select uniform and healthy flower buds.[2] Carefully remove the petals, sepals, and anthers using fine-tipped forceps and scissors to prevent self-pollination. This process is known as emasculation.
-
Bagging: Immediately after emasculation, cover the flower clusters with bags to prevent any unintended cross-pollination.[2]
-
Hormone Application: At the stage of full bloom (anthesis), remove the bags and spray the emasculated flowers with the 50 mg/L GA4+7 working solution until runoff.[2] Ensure thorough coverage of the pistil.
-
Control Groups: For comparison, include the following control groups:
-
Negative Control: Emasculated flowers sprayed with distilled water containing the surfactant.
-
Positive Control: Non-emasculated, hand-pollinated flowers.
-
-
Re-bagging: After the treatment solution has dried, re-bag the flower clusters to protect them.
-
Data Collection: Monitor the development of the ovaries. After a few weeks, the bags can be removed. At fruit maturity, record the percentage of fruit set (number of fruits developed per 100 treated flowers), and measure the weight and dimensions of the resulting parthenocarpic fruits.
Discussion and Conclusion
The application of this compound, particularly in combination with GA4, is a highly effective method for inducing parthenocarpy in a variety of fruit crops. The success of the application is contingent on the appropriate concentration, timing relative to the flowering stage, and the specific cultivar. The underlying mechanism involves the degradation of DELLA repressor proteins, which unleashes a cascade of gene expression leading to fruit development.
The provided protocols offer a standardized approach for researchers to investigate and optimize the use of GA7 for inducing parthenocarpy. It is crucial to conduct preliminary trials to determine the optimal concentration and application timing for specific crops and growing conditions. Further research can also explore the synergistic effects of gibberellins with other phytohormones, such as auxins and cytokinins, to further enhance fruit set and quality in parthenocarpic fruit production.
References
- 1. Histological, hormonal and transcriptomic reveal the changes upon gibberellin-induced parthenocarpy in pear fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PbGA20ox2 Regulates Fruit Set and Induces Parthenocarpy by Enhancing GA4 Content [frontiersin.org]
- 3. svuijas.journals.ekb.eg [svuijas.journals.ekb.eg]
- 4. INDUCTION OF PARTHENOCARPY IN APPLE AND PEAR WITH MIXTURES OF GROWTH REGULATORS | International Society for Horticultural Science [ishs.org]
- 5. Cross-talk between the cytokinin, auxin, and gibberellin regulatory networks in determining parthenocarpy in cucumber - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gibberellin Regulation of Fruit Set and Growth in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. How to prepare gibberellic acid solution (GA3)….my way | Carnivorous Plant Society of Canada [carnivorousplantsociety.ca]
Application Notes and Protocols for the Extraction of Gibberellin A7 from Fungal Fermentation Broth
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the extraction and purification of Gibberellin A7 (GA7) from fungal fermentation broth, primarily from cultures of Fusarium fujikuroi (also known as Gibberella fujikuroi). The protocols are based on established methods involving staged precipitation and solvent extraction, followed by purification steps.
Introduction
Gibberellins are a class of diterpenoid phytohormones that regulate various developmental processes in plants. Among them, this compound (GA7) is of significant interest for its biological activity. The industrial production of gibberellins predominantly relies on fermentation using the fungus Fusarium fujikuroi.[1][2][3] The effective extraction and purification of GA7 from the complex fermentation broth are critical steps for its downstream applications in research and drug development. This document outlines detailed protocols for these processes.
Data Presentation: Comparison of Extraction Parameters
The following table summarizes key quantitative data from various extraction methodologies to provide a comparative overview.
| Parameter | Method 1: Staged pH Precipitation | Method 2: Solvent Extraction with N,N-Dimethylbenzylamine | Method 3: Resin Adsorption & Solvent Extraction |
| Starting Material | Gibberella fujikuroi fermentation filtrate | Gibberella fujikuroi fermentation liquid (18.5 tons) | Gibberella fujikuroi fermentation liquid |
| Initial pH Adjustment | pH 7.0-6.8 for concentration | pH 4.0-5.0 for initial filtration | Not specified for resin adsorption |
| Concentration Step | 20-30 times concentration | 15-20 times concentration | Not specified |
| GA4 Precipitation pH | 6.0 | Not applicable | pH ~6.0 |
| GA7 Precipitation pH | 4.5 | Not applicable | pH 4.4-4.5 |
| Extraction Solvent | Ethyl acetate | Ethyl acetate | Ethyl acetate |
| Precipitating Agent | pH adjustment | N,N-Dimethylbenzylamine | pH adjustment |
| Final Product Purity | Not specified, aims for single product | >90% GA4+7 | Not specified |
| GA4:A7 Ratio | Separated products | 2:1 | Separated products |
| Final Yield | Not specified | 15.7 kg of 91.2% GA4+7 | Not specified |
Experimental Protocols
Protocol 1: Staged pH Precipitation for GA7 Extraction
This protocol describes a method to sequentially separate Gibberellin A4 (GA4) and this compound (GA7) from a concentrated fermentation broth by adjusting the pH.[1]
1. Preparation of Fermentation Broth: a. Centrifuge or filter the Gibberella fujikuroi fermentation broth to remove fungal mycelia and other solid particles. b. Adjust the pH of the resulting filtrate to between 7.0 and 6.8.
2. Concentration: a. Concentrate the filtrate 20 to 30 times its original volume using a thin-film evaporator under reduced pressure.
3. Precipitation of GA4: a. Transfer the concentrated solution to a reaction vessel with continuous stirring. b. Slowly add hydrochloric acid (HCl) or phosphoric acid (H3PO4) to adjust the pH to 6.0. c. A white to greyish-white flaky precipitate of GA4 will form. d. Separate the GA4 precipitate by filtration or centrifugation. e. Wash the precipitate with a pH 6.0 buffer solution.
4. Precipitation of GA7: a. Take the filtrate from the previous step and continue stirring. b. Slowly add HCl or H3PO4 to adjust the pH to 4.5. c. A precipitate of GA7 will form. d. Separate the GA7 precipitate by filtration or centrifugation.
5. Purification of GA7: a. Wash the GA7 precipitate multiple times with a pH 4.5 buffer solution. b. Dissolve the washed GA7 precipitate in ethyl acetate. c. Add activated carbon to the ethyl acetate solution for decolorization and stir. d. Filter the solution to remove the activated carbon. e. Concentrate the filtrate under reduced pressure to crystallize the GA7.
Protocol 2: Solvent Extraction of GA4+7 with N,N-Dimethylbenzylamine Precipitation
This protocol details a method for the co-extraction of GA4 and GA7 followed by precipitation.[4]
1. Initial Filtration and Concentration: a. Adjust the pH of the Gibberella fujikuroi fermentation liquid to 4.0-5.0 and filter through a filter press. b. Readjust the filtrate pH to 6.0-7.5 and concentrate it 15-20 times.
2. Solvent Extraction: a. Adjust the pH of the concentrated solution to 3.5-4.5. b. Add ethyl acetate and stir to extract the gibberellins. c. Separate the ethyl acetate phase.
3. Precipitation: a. Concentrate the ethyl acetate extract. b. Add n-butanol to the concentrated extract. c. Add N,N-dimethylbenzylamine to precipitate the GA4+7 salt.
4. Purification: a. Separate the GA4+7 N,N-dimethylbenzylamine salt. b. Dissolve the salt in a mixture of ethanol and water (1:10 salt to ethanol ratio, and 1:3 salt to water ratio). c. Adjust the pH to 2.5-3.5 with hydrochloric acid. d. Add more water to fully separate out the GA4+7 crystals. e. Filter and dry the crystals.
Protocol 3: Macroporous Resin Adsorption and Sequential Solvent Extraction
This protocol utilizes macroporous adsorptive resins for the initial capture of gibberellins from the fermentation broth.[5]
1. Resin Adsorption: a. Filter the fermentation liquid and pass it through a column packed with a macroporous adsorptive resin.
2. Elution: a. Wash the resin column with an appropriate buffer. b. Elute the adsorbed gibberellins with acetone. c. Concentrate the acetone eluate.
3. GA4 Extraction: a. Adjust the pH of the concentrated solution to approximately 6.0. b. Extract with ethyl acetate. c. Concentrate the ethyl acetate extract to obtain GA4 crystals and mother liquor.
4. GA7 Extraction: a. Take the raffinate from the GA4 extraction and adjust the pH to 4.4-4.5. b. Extract with ethyl acetate. c. Concentrate the ethyl acetate extract to obtain GA7 crystals and mother liquor.
Visualizations
Caption: Workflow for this compound extraction using staged pH precipitation.
Caption: Workflow for GA4+7 extraction using solvent and amine precipitation.
References
- 1. CN1045959C - Method for stagewise extraction of gibberellin A4 and A7 from gibberellin mixture - Google Patents [patents.google.com]
- 2. The Gibberellin Producer Fusarium fujikuroi: Methods and Technologies in the Current Toolkit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. patrinum.ch [patrinum.ch]
- 4. CN100537558C - Method for extracting gibberellic acid GA4+7 from gibberellic acid fermentation broth - Google Patents [patents.google.com]
- 5. CN1222575A - Gibberela fujikuroi strain used for industrial fermentation production of gibberellin A4 and A7 - Google Patents [patents.google.com]
Application Notes and Protocols for Solid-Phase Extraction of Gibberellin A7 from Plant Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gibberellins (GAs) are a large family of tetracyclic diterpenoid plant hormones that play a crucial role in regulating various aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, and flower and fruit development. Gibberellin A7 (GA7) is one of the bioactive GAs. Accurate quantification of endogenous GA7 levels in plant tissues is essential for understanding its physiological roles and for agricultural and horticultural applications. However, the low abundance of GAs in plant tissues and the presence of interfering substances make their extraction and purification a significant challenge.
Solid-phase extraction (SPE) is a widely used technique for the purification and concentration of analytes from complex matrices.[1][2] This application note provides detailed protocols for the solid-phase extraction of this compound from plant tissues, a summary of quantitative data for different SPE methods, and an overview of the gibberellin signaling pathway.
Principle of Solid-Phase Extraction for Gibberellins
SPE is a chromatographic technique that separates compounds based on their physical and chemical properties. In the context of gibberellin purification, a liquid plant extract is passed through a solid sorbent (the stationary phase) packed in a cartridge. The gibberellins are retained on the sorbent while other matrix components are washed away. The purified gibberellins are then eluted with a suitable solvent.
The choice of the SPE sorbent is critical for successful purification. For gibberellins, which are acidic and have varying polarities, several types of sorbents can be used:
-
Reversed-Phase (e.g., C18): These nonpolar sorbents retain hydrophobic compounds from a polar sample matrix. Gibberellins are retained through hydrophobic interactions.[1]
-
Hydrophilic-Lipophilic Balanced (HLB): These are copolymeric sorbents that can retain a wide range of compounds, from polar to nonpolar.
-
Mixed-Mode Anion Exchange (MAX): These sorbents have both reversed-phase and anion-exchange properties. They are particularly effective for extracting acidic compounds like gibberellins from a neutral or basic sample matrix.[3]
Data Presentation
The efficiency of an SPE protocol is determined by the recovery of the target analyte. The following tables summarize reported recovery data for gibberellins using different SPE cartridges and compare the characteristics of common SPE sorbents.
Table 1: Reported Recovery Rates of Gibberellins Using Various SPE Methods
| SPE Method | Target Analytes | Plant Matrix | Average Recovery (%) | Reference |
| Mixed-Mode Anion Exchange (MAX) | 8 Phytohormones (including GAs) | Not specified | 86.2–96.7 | [3] |
| Tertiary SPE (MCX, HLB, MAX) | Distinct GAs | Not specified | 65–95 | [3] |
| Reversed-Phase C18 | Gibberellin A3 | Plant samples | 70–90 | [3] |
Table 2: Comparison of Common SPE Sorbents for Gibberellin Purification
| Sorbent Type | Retention Mechanism(s) | Advantages | Disadvantages |
| C18 (Reversed-Phase) | Hydrophobic interactions | Good for general purpose cleanup; widely available. | May have lower retention for more polar gibberellins; susceptible to matrix effects.[1][3] |
| HLB (Hydrophilic-Lipophilic Balanced) | Hydrophobic and hydrophilic interactions | Retains a broad range of analytes with varying polarities; good for complex samples. | May require more careful optimization of wash and elution steps to achieve high selectivity. |
| MAX (Mixed-Mode Anion Exchange) | Hydrophobic and anion-exchange interactions | Excellent retention of acidic compounds like gibberellins; allows for stringent washing conditions, leading to cleaner extracts.[3] | Requires pH adjustment of the sample and elution solvent for optimal performance. |
Experimental Protocols
Protocol 1: High-Efficiency Purification of Gibberellins using Dual SPE (MCX and MAX)
This protocol is adapted from a method developed for the selective enrichment and efficient clean-up of gibberellins from complex plant extracts and is suitable for obtaining high-purity GA7.[4]
Materials and Reagents:
-
Plant tissue (fresh or frozen)
-
Liquid nitrogen
-
Methanol (HPLC grade)
-
Formic acid
-
Ammonium hydroxide
-
Oasis® MCX (Mixed-Mode Cation Exchange) SPE cartridges
-
Oasis® MAX (Mixed-Mode Anion Exchange) SPE cartridges
-
SPE vacuum manifold
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Sample Preparation (Methanolic Extraction):
-
Freeze 1-5 g of fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Transfer the powdered tissue to a centrifuge tube.
-
Add 10 mL of ice-cold 80% methanol containing 1% formic acid.
-
Vortex thoroughly and incubate at 4°C for at least 4 hours with occasional shaking.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant. Repeat the extraction of the pellet with another 5 mL of the extraction solvent.
-
Pool the supernatants and evaporate to dryness under a stream of nitrogen or using a rotary evaporator.
-
Reconstitute the dried extract in 1 mL of 2% formic acid.
-
-
SPE Purification - Step 1 (MCX Cartridge):
-
Conditioning: Condition an Oasis® MCX cartridge by passing 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: Load the reconstituted plant extract onto the conditioned MCX cartridge.
-
Washing: Wash the cartridge with 3 mL of 2% formic acid followed by 3 mL of methanol.
-
Elution: Elute the gibberellins with 5 mL of 5% ammonium hydroxide in methanol.
-
Drying: Evaporate the eluate to dryness under a stream of nitrogen.
-
-
SPE Purification - Step 2 (MAX Cartridge):
-
Reconstitution: Reconstitute the dried eluate from the MCX step in 1 mL of water.
-
Conditioning: Condition an Oasis® MAX cartridge by passing 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: Load the reconstituted sample onto the conditioned MAX cartridge.
-
Washing: Wash the cartridge with 3 mL of 5% ammonium hydroxide followed by 3 mL of methanol.
-
Elution: Elute the purified gibberellins with 5 mL of 1% formic acid in methanol.
-
Final Preparation: Evaporate the final eluate to dryness and reconstitute in a suitable solvent for analysis (e.g., mobile phase for LC-MS).
-
Protocol 2: General Purpose Purification of Gibberellins using a C18 SPE Cartridge
This protocol is a more general method suitable for routine analysis and is based on a procedure for Gibberellin A4.[1][5]
Materials and Reagents:
-
Plant tissue (fresh or frozen)
-
Liquid nitrogen
-
80% Methanol (HPLC grade)
-
C18 SPE cartridges
-
SPE vacuum manifold
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Preparation (Methanolic Extraction):
-
Follow the sample preparation steps 1.1 to 1.7 from Protocol 1, but reconstitute the dried extract in 1 mL of 80% methanol.
-
-
SPE Purification (C18 Cartridge):
-
Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: Load the reconstituted plant extract onto the conditioned C18 cartridge.
-
Washing: Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elution: Elute the gibberellins with 5 mL of 80% methanol.
-
Final Preparation: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable solvent for analysis.
-
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for GA7 purification and the gibberellin signaling pathway.
References
- 1. Development of a Rapid and Efficient Liquid Chromatography Method for Determination of Gibberellin A4 in Plant Tissue, with Solid Phase Extraction for Purification and Quantification [scirp.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
Determining the Biological Activity of Gibberellin A7: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the bioassay-based determination of Gibberellin A7 (GA7) activity. Gibberellins are a class of tetracyclic diterpenoid plant hormones that play crucial roles in various plant growth and development processes, including stem elongation, seed germination, and flowering. Accurate determination of the biological activity of specific gibberellins, such as GA7, is essential for research in plant physiology, agriculture, and for the development of plant growth regulators.
Introduction to this compound Bioassays
Bioassays are fundamental tools for quantifying the biological activity of substances by measuring their effect on living organisms or tissues. For this compound, several well-established bioassays are utilized, each relying on a specific physiological response in a particular plant species. This document details three such assays: the Dwarf Rice Micro-Drop Bioassay, the Lettuce Hypocotyl Elongation Bioassay, and the Barley Aleurone Layer α-Amylase Induction Bioassay. These assays offer varying levels of sensitivity, specificity, and throughput, allowing researchers to select the most appropriate method for their specific needs.
Data Presentation
The following tables summarize the quantitative data regarding the activity of this compound and related gibberellins in the described bioassays.
Table 1: Quantitative Activity of Gibberellins in the Dwarf Rice Micro-Drop Bioassay
| Gibberellin | Plant Cultivar | Minimum Detectable Amount (per plant) | Reference |
| This compound (GA7) | Oryza sativa cv. Tan-ginbozu (uniconazole-treated) | 30 fmol | [1] |
| Gibberellin A1 (GA1) | Oryza sativa cv. Tan-ginbozu (uniconazole-treated) | 30 fmol | [1] |
| Gibberellin A3 (GA3) | Oryza sativa cv. Tan-ginbozu (uniconazole-treated) | 10 fmol | [1] |
| Gibberellin A4 (GA4) | Oryza sativa cv. Tan-ginbozu (uniconazole-treated) | 30 fmol | [1] |
| Gibberellin A19 (GA19) | Oryza sativa cv. Tan-ginbozu (uniconazole-treated) | 30 fmol | [1] |
| Gibberellin A20 (GA20) | Oryza sativa cv. Tan-ginbozu (uniconazole-treated) | 30 fmol | [1] |
| General Gibberellins | Oryza sativa (dwarf mutant) | 10 mg/L sufficient for response | [2][3][4] |
Table 2: Quantitative Activity of Gibberellins in the Lettuce Hypocotyl Elongation Bioassay
| Gibberellin | Plant Cultivar | Observation | Reference |
| Gibberellin A4/A7 mixture | Lactuca sativa | Kinetics of response similar to Gibberellic Acid (GA3) | [5] |
| Gibberellin A9 | Lactuca sativa | Response is intermediate between that of GA1/GA20 and a GA4/7 mixture |
Table 3: Quantitative Activity of Gibberellins in the Barley Aleurone Layer α-Amylase Induction Bioassay
| Gibberellin | Plant Cultivar | Observation | Reference |
| Gibberellic Acid (GA3) | Hordeum vulgare | Dose-response curve for α-amylase secretion extends from 10⁻¹¹ to 10⁻⁶ M | [6][7] |
Experimental Protocols
Dwarf Rice (Oryza sativa cv. Tan-ginbozu) Micro-Drop Bioassay
This bioassay is highly sensitive and specific for many gibberellins, including GA7. It utilizes a gibberellin-deficient dwarf rice mutant, 'Tan-ginbozu', which exhibits significant shoot elongation in response to exogenous gibberellins. A modified version of this assay, which includes treatment with a gibberellin biosynthesis inhibitor like uniconazole, can further enhance sensitivity[1][8].
Materials:
-
Seeds of dwarf rice (Oryza sativa cv. Tan-ginbozu)
-
Uniconazole (optional, for modified protocol)
-
This compound standards and samples
-
Ethanol
-
Agar
-
Petri dishes or vials
-
Micropipette
-
Growth chamber with controlled temperature and light
Protocol:
-
Seed Sterilization and Germination:
-
Surface sterilize rice seeds with 70% ethanol for 1 minute, followed by a 15-minute soak in a 2% sodium hypochlorite solution.
-
Rinse the seeds thoroughly with sterile distilled water.
-
For the modified protocol, soak the sterilized seeds in a solution of uniconazole (e.g., 10 mg/L) for 24 hours in the dark.
-
Place the seeds on 1% agar in Petri dishes or vials and germinate them in a growth chamber at 30-32°C under continuous light for 48 hours.
-
-
Seedling Selection:
-
Select uniform seedlings where the coleoptile has just emerged.
-
-
Micro-drop Application:
-
Prepare a series of standard dilutions of this compound in 50% ethanol.
-
Using a micropipette, apply a 1 µL droplet of the GA7 standard or sample solution to the junction between the coleoptile and the first leaf sheath of each seedling[9].
-
-
Incubation and Measurement:
-
Return the treated seedlings to the growth chamber and incubate for 3 days under the same conditions.
-
After the incubation period, measure the length of the second leaf sheath from the coleoptilar node to the tip of the leaf blade.
-
-
Data Analysis:
-
Plot the length of the second leaf sheath against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the activity of unknown samples by comparing their effect on sheath elongation to the standard curve.
-
Lettuce (Lactuca sativa) Hypocotyl Elongation Bioassay
This classic bioassay is based on the principle that gibberellins promote cell elongation in the hypocotyls of lettuce seedlings. The extent of elongation is proportional to the concentration of the applied gibberellin[10].
Materials:
-
Lettuce seeds (Lactuca sativa, e.g., cv. Grand Rapids)
-
This compound standards and samples
-
Filter paper
-
Petri dishes
-
Forceps
-
Ruler or caliper
-
Growth chamber with controlled temperature and light (preferably red light)
Protocol:
-
Seed Germination:
-
Place a sheet of filter paper in a Petri dish and moisten it with distilled water.
-
Sow lettuce seeds on the filter paper and incubate in the dark at 25°C for 48 hours to allow for germination.
-
-
Seedling Selection and Preparation:
-
Select uniform seedlings with straight hypocotyls of approximately 2-3 mm in length.
-
Under a dim green light, carefully excise the hypocotyls just below the cotyledons and above the root.
-
-
Treatment:
-
Prepare a series of standard dilutions of this compound in a suitable buffer (e.g., 2 mM phosphate buffer, pH 6.0).
-
Place a fresh sheet of filter paper in new Petri dishes and moisten each with a specific concentration of the GA7 standard or the sample solution.
-
Place a set number of excised hypocotyls (e.g., 10) in each Petri dish.
-
-
Incubation and Measurement:
-
Incubate the Petri dishes in a growth chamber under continuous red light at 25°C for 48-72 hours. Red light inhibits endogenous gibberellin production, thus reducing the background response.
-
After the incubation period, measure the final length of each hypocotyl using a ruler or caliper under a dissecting microscope.
-
-
Data Analysis:
-
Calculate the average hypocotyl length for each treatment.
-
Plot the average hypocotyl length against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the activity of unknown samples by comparing their effect on hypocotyl elongation to the standard curve.
-
Barley (Hordeum vulgare) Aleurone Layer α-Amylase Induction Bioassay
This bioassay is based on the induction of α-amylase synthesis and secretion from the aleurone layer of barley seeds in response to gibberellins. The amount of α-amylase produced is proportional to the concentration of the applied gibberellin[6][7][11].
Materials:
-
Barley seeds (Hordeum vulgare, e.g., cv. Himalaya)
-
This compound standards and samples
-
Sodium hypochlorite solution
-
Calcium chloride (CaCl₂)
-
Sterile water
-
Incubation buffer (e.g., 20 mM sodium succinate, pH 5.2, containing 10 mM CaCl₂)
-
Starch solution
-
Iodine-potassium iodide (I₂-KI) reagent
-
Spectrophotometer
-
Shaking incubator
Protocol:
-
Seed Preparation:
-
Cut barley seeds in half transversely and discard the embryo-containing half.
-
Surface sterilize the embryoless half-seeds with a 1% sodium hypochlorite solution for 20 minutes.
-
Rinse the half-seeds thoroughly with sterile distilled water.
-
Imbibe the sterilized half-seeds in sterile water for 3 days at room temperature to allow the aleurone layer to become responsive to gibberellins.
-
-
Treatment:
-
Prepare a series of standard dilutions of this compound in the incubation buffer.
-
Place a set number of imbibed half-seeds (e.g., 5) into vials containing the GA7 standard solutions or the sample solutions.
-
-
Incubation:
-
Incubate the vials in a shaking incubator at 25°C for 24 hours to allow for the synthesis and secretion of α-amylase.
-
-
α-Amylase Assay:
-
After incubation, remove the half-seeds and collect the incubation medium, which now contains the secreted α-amylase.
-
Prepare a reaction mixture containing a known amount of starch solution and a sample of the incubation medium.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time (e.g., 15 minutes).
-
Stop the reaction by adding the I₂-KI reagent. The iodine will stain the remaining starch blue.
-
-
Measurement and Data Analysis:
-
Measure the absorbance of the solution at 620 nm using a spectrophotometer. A lower absorbance indicates higher α-amylase activity (less starch remaining).
-
Create a standard curve by plotting α-amylase activity (or a related measure like the inverse of absorbance) against the logarithm of the this compound concentration.
-
Determine the activity of unknown samples by comparing their effect on α-amylase production to the standard curve.
-
Gibberellin Signaling Pathway Overview
The biological activity of this compound, as measured by the described bioassays, is a result of a complex intracellular signaling pathway. The following diagram provides a simplified overview of the canonical gibberellin signaling pathway.
Upon perception by the GID1 receptor, this compound induces a conformational change that promotes the interaction between GID1 and DELLA proteins, which are transcriptional regulators that repress growth. This interaction leads to the ubiquitination and subsequent degradation of DELLA proteins by the 26S proteasome. The removal of DELLA repressors allows for the transcription of gibberellin-responsive genes, ultimately leading to the observed physiological responses, such as stem elongation or enzyme synthesis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Gibberellin sources and doses on development of dwarf rice in biotests | Comunicata Scientiae [comunicatascientiae.com.br]
- 4. View of Gibberellin sources and doses on development of dwarf rice in biotests [comunicatascientiae.com.br]
- 5. Short-term kinetics of elongation growth of gibberellin-responsive lettuce hypocotyl sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Sensitivity of Barley Aleurone Tissue to Gibberellin Is Heterogeneous and May Be Spatially Determined - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The sensitivity of barley aleurone tissue to gibberellin is heterogeneous and may Be spatially determined - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A New Gibberellin Bioassay: A Proposed Method for Its Systematic Analysis | Japan International Research Center for Agricultural Sciences | JIRCAS [jircas.go.jp]
- 9. jircas.go.jp [jircas.go.jp]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. biologydiscussion.com [biologydiscussion.com]
Application of Gibberellin A7 in Plant Tissue Culture Media: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gibberellin A7 (GA7) is a naturally occurring plant hormone that, along with other gibberellins (GAs), plays a critical role in regulating various aspects of plant growth and development, including stem elongation, seed germination, and flowering.[1][2] In the context of plant tissue culture, gibberellins are utilized to promote specific developmental outcomes. However, it is important to note that scientific literature containing detailed protocols and quantitative data specifically for the application of GA7 alone is scarce. Most research and commercial applications utilize Gibberellin A3 (GA3) or a mixture of Gibberellin A4 and this compound (GA4+A7).[3][4]
This document provides detailed application notes and protocols based on the available scientific information for the GA4+A7 mixture as the most relevant proxy for GA7 application. The protocols and data presented herein should be interpreted as reflecting the combined effects of both GA4 and GA7. These gibberellins are known to promote cell growth and elongation and are often used to enhance shoot elongation and overcome dormancy.[1][3]
Introduction to this compound and its Role in Plant Tissue Culture
Gibberellins are a large family of diterpenoid phytohormones.[5] While over 130 different gibberellins have been identified, only a few, including GA1, GA3, GA4, and GA7, are considered to be biologically active.[6] GA7, like other active GAs, functions by promoting the degradation of DELLA proteins, which are nuclear repressors of plant growth.[1][7] The removal of DELLA proteins derepresses genes involved in cell division and expansion, leading to growth.
In plant tissue culture, the primary applications of gibberellins include:
-
Promoting Shoot Elongation: GAs are frequently added to culture media to stimulate the elongation of shoots, which can be beneficial for micropropagation and the production of viable plantlets.[4][8]
-
Breaking Seed and Bud Dormancy: Gibberellins can overcome dormancy in seeds and buds, which is a crucial step in the germination and growth of many plant species in vitro.[1]
-
Influencing Somatic Embryogenesis: The role of gibberellins in somatic embryogenesis is complex and often species-dependent. While they can promote the growth of somatic embryos in some species, they have been shown to be inhibitory in others.[5][9][10]
Quantitative Data on Gibberellin (GA4+A7) Application
The following tables summarize quantitative data from studies using a mixture of GA4 and GA7. These concentrations can serve as a starting point for optimizing the use of GA4+A7 in specific plant tissue culture systems.
Table 1: Effect of GA4+7 on Grain Filling in Maize (Zea mays L.)
| Treatment Group | GA4+7 Concentration (mg L⁻¹) | Application Method | Outcome |
| Control | 0 | Shank and Silk Moistening | Baseline |
| Sh-10 | 10 | Shank Moistening | Improved grain-filling rate |
| Sh-60 | 60 | Shank Moistening | Greatest effect on improving grain-filling rate and delaying leaf senescence |
| Sh-120 | 120 | Shank Moistening | Improved grain-filling rate |
| Si-10 | 10 | Silk Moistening | Improved grain-filling rate |
| Si-60 | 60 | Silk Moistening | Greatest effect on improving grain-filling rate and delaying leaf senescence |
| Si-120 | 120 | Silk Moistening | Improved grain-filling rate |
| Data adapted from a study on high-density maize cultivation.[6] |
Table 2: Effect of Gibberellin on Somatic Embryo Growth of Tangerine (Citrus reticulata Blanco.)
| Gibberellin Concentration (ppm) | Mean Fresh Weight of Somatic Embryos (g) |
| 0 (Control) | 0.37 |
| 2 | ~0.60 |
| 4 | 0.71 |
| 6 | ~0.65 |
| 8 | ~0.55 |
| Note: This study used an unspecified type of gibberellin, but the results are indicative of the potential effects on somatic embryo growth.[9][11] |
Experimental Protocols
The following are generalized protocols for the preparation and use of gibberellin solutions in plant tissue culture media. These should be adapted based on the specific plant species and desired outcome.
Protocol 1: Preparation of a Gibberellin A4+A7 Stock Solution
Materials:
-
Gibberellin A4+A7 powder
-
Ethanol or DMSO[3]
-
Sterile distilled water
-
Sterile volumetric flask (e.g., 100 mL)
-
Sterile graduated cylinder
-
Magnetic stirrer and stir bar
-
Sterile filter (0.22 µm) and syringe
-
Sterile storage bottles
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of GA4+A7 powder. To prepare a 1 mg/mL stock solution, weigh 100 mg of the powder.
-
Transfer the powder to a sterile volumetric flask.
-
Add a small amount of solvent (e.g., 2-5 mL of ethanol or DMSO) to dissolve the powder completely.[3]
-
Once dissolved, slowly add sterile distilled water while stirring to bring the solution to the final volume (e.g., 100 mL).
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile storage bottle.
-
Label the bottle with the name of the growth regulator, concentration, and date of preparation.
-
Store the stock solution at -20°C for long-term storage (up to 1 month) or at 2-8°C for short-term use.
Protocol 2: Incorporation of GA4+A7 into Plant Tissue Culture Medium
Materials:
-
Prepared basal medium (e.g., Murashige and Skoog - MS medium)
-
GA4+A7 stock solution
-
Autoclave
-
Sterile culture vessels (e.g., test tubes, petri dishes, or flasks)
Procedure:
-
Prepare the desired volume of basal medium according to the standard protocol.
-
Adjust the pH of the medium before adding agar.
-
Add agar and heat the medium to dissolve it completely.
-
Autoclave the medium at 121°C for 15-20 minutes.
-
Allow the autoclaved medium to cool to approximately 50-60°C.
-
In a sterile environment, add the required volume of the filter-sterilized GA4+A7 stock solution to the cooled medium to achieve the desired final concentration. For example, to achieve a final concentration of 1 mg/L, add 1 mL of a 1 mg/mL stock solution to 1 L of medium.
-
Mix the medium thoroughly to ensure even distribution of the hormone.
-
Dispense the medium into sterile culture vessels.
-
Allow the medium to solidify before use.
Protocol 3: In Vitro Shoot Elongation using GA4+A7
Materials:
-
Established in vitro shoot cultures
-
MS medium supplemented with an optimal concentration of GA4+A7 (e.g., starting with a range of 0.1 to 5.0 mg/L)
-
Sterile forceps and scalpels
-
Growth chamber with controlled light and temperature
Procedure:
-
Excise healthy shoots from the established cultures.
-
Transfer the shoots to the MS medium containing the desired concentration of GA4+A7.
-
Culture the shoots in a growth chamber under appropriate conditions (e.g., 16-hour photoperiod, 25°C).
-
Observe the cultures regularly for signs of shoot elongation.
-
Subculture the elongated shoots to fresh medium every 3-4 weeks.
-
Record data on shoot length, number of nodes, and overall plantlet health to determine the optimal GA4+A7 concentration.
Mandatory Visualizations
Gibberellin Signaling Pathway
Caption: Gibberellin signaling pathway leading to growth.
Experimental Workflow for GA Application in Tissue Culture
Caption: General workflow for testing GA in plant tissue culture.
References
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. plantcelltechnology.com [plantcelltechnology.com]
- 3. Gibberellins A4/A7 | Mechanism | Concentration [selleckchem.com]
- 4. plantcelltechnology.com [plantcelltechnology.com]
- 5. Gene expression and metabolite profiling of gibberellin biosynthesis during induction of somatic embryogenesis in Medicago truncatula Gaertn | PLOS One [journals.plos.org]
- 6. Effects of Gibberellin (GA4+7) in Grain Filling, Hormonal Behavior, and Antioxidants in High-Density Maize (Zea mays L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gibberellin signaling controls cell proliferation rate in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Quantitation of gibberellins and the metabolism of [(3)H]gibberellin A 1 during somatic embryogenesis in carrot and anise cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. media.neliti.com [media.neliti.com]
Application Notes: Spectrophotometric Determination of Gibberellic Acid in Fermentation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gibberellic acid (GA3), a potent phytohormone, is a key secondary metabolite produced during the fermentation of the fungus Gibberella fujikuroi[1]. Accurate and rapid quantification of GA3 during fermentation is crucial for process monitoring, optimization, and quality control in its commercial production for agricultural and pharmaceutical applications. Spectrophotometry offers a simple, cost-effective, and rapid method for this purpose. This document provides detailed protocols for the determination of GA3 in fermentation broths based on its acid-catalyzed conversion to gibberellenic acid, which exhibits strong ultraviolet (UV) absorbance.
Principle of the Method
The spectrophotometric quantification of gibberellic acid is based on its conversion to gibberellenic acid in the presence of a mineral acid, such as hydrochloric acid (HCl)[2][3]. Gibberellic acid itself does not have a strong UV absorbance, but gibberellenic acid absorbs strongly at a wavelength of 254 nm[2][4]. The concentration of GA3 is therefore determined by measuring the absorbance of the resulting gibberellenic acid. Two main approaches are employed: an endpoint assay where the reaction is allowed to proceed for a fixed time, and a kinetic assay that measures the initial rate of the conversion reaction[5][6][7]. The kinetic method can be faster and less susceptible to interferences from substances commonly found in fermentation media[5][6].
Chemical Conversion of Gibberellic Acid
The fundamental reaction involves the acid-catalyzed dehydration of Gibberellic Acid to form Gibberellenic Acid. This product is then susceptible to further decomposition into non-UV absorbing compounds like gibberic and allogibberic acids on prolonged exposure to acid[2][8].
Caption: Acid-catalyzed conversion of Gibberellic Acid.
Experimental Protocols
Two primary spectrophotometric methods are detailed below. The choice of method may depend on the sample matrix, required throughput, and available equipment.
Protocol 1: Endpoint Method (Based on Holbrook et al.)
This method relies on measuring the total absorbance after a fixed reaction time, allowing for the near-complete conversion of GA3 to gibberellenic acid.[8] It is highly reproducible but may require sample pre-treatment to remove interfering substances.[8]
1. Reagents and Materials
-
Standard Gibberellic Acid Solution (0.4 mg/mL): Dissolve 40 mg of pure gibberellic acid in absolute ethanol and dilute to 100 mL in a volumetric flask with absolute ethanol.[2]
-
30% (v/v) Hydrochloric Acid: Dilute 300 mL of concentrated HCl (sp. gr. 1.18) to 1 L with deionized water in a volumetric flask. Cool to 20°C and adjust the volume.[2]
-
Absolute Ethanol
-
Ethyl Acetate
-
0.1 M HCl for pH adjustment.
-
For Optional Sample Cleanup (if required):
2. Equipment
-
UV-Vis Spectrophotometer set to 254 nm
-
Quartz cuvettes
-
Volumetric flasks (10 mL, 100 mL)
-
Pipettes
-
Centrifuge
-
Separatory funnels (for extraction)
-
Water bath or incubator (20°C)
3. Sample Preparation (Fermentation Broth)
-
Harvest a sample of the fermentation broth and centrifuge to remove fungal biomass and other solids.[8]
-
Take a known aliquot of the supernatant, expected to contain 2-4 mg of GA3.[8]
-
Transfer to a separatory funnel and add water to a total volume of 10 mL.
-
Adjust the pH to 1.0-2.0 using 0.1 M HCl.[8]
-
Add 20 mL of ethyl acetate and shake vigorously for 60 seconds. Allow the layers to separate.[8]
-
Collect the organic (ethyl acetate) phase. Repeat the extraction on the aqueous phase with another 20 mL of ethyl acetate.[8]
-
Combine the organic phases. The GA3 is now in the ethyl acetate. This extract can be diluted with absolute ethanol for the assay.
4. Preparation of Calibration Curve
-
Into a series of five 100-mL volumetric flasks, transfer aliquots of 2, 4, 6, 8, and 10 mL of the standard gibberellic acid solution.[2]
-
Add absolute ethanol to each flask to bring the total volume to 10.0 mL.[2]
-
Prepare a reagent blank containing 10 mL of absolute ethanol.[2]
-
These flasks now contain concentrations corresponding to 0.8, 1.6, 2.4, 3.2, and 4.0 mg of GA3 per 100 mL.
-
Proceed with the assay procedure for each standard and the blank.
5. Assay Procedure
-
Place an aliquot of the prepared sample (or standard) containing ethanol into a 100 mL volumetric flask.
-
Add 30% HCl to the flask, bringing the total volume to 100 mL, and mix well.
-
Allow the reaction to proceed for 75 minutes at 20°C.[8] This time allows for the maximum formation of gibberellenic acid before significant degradation occurs.[2]
-
After 75 minutes, measure the absorbance of the solution at 254 nm against the reagent blank.
-
Plot a standard curve of absorbance vs. GA3 concentration (mg/100 mL).
6. Calculation Determine the concentration of GA3 in the sample by comparing its absorbance to the standard curve. Account for any dilution factors used during sample preparation.
Protocol 2: Kinetic Method (Based on Berríos et al.)
This novel method measures the initial rate of conversion of GA3 to gibberellenic acid, which is directly proportional to the GA3 concentration.[5][6] It is faster and often eliminates the need for complex sample extraction.[5][7]
1. Reagents and Materials
-
Standard Gibberellic Acid Solution (0.04 g/100 mL): Dissolve 0.04 g of pure GA3 in absolute ethanol and dilute to 100 mL in a volumetric flask.[8]
-
3.75 M Hydrochloric Acid
-
Absolute Ethanol
2. Equipment
-
UV-Vis Spectrophotometer capable of kinetic measurements (time-scan mode) at 254 nm.
-
Quartz cuvettes
-
Volumetric flasks (10 mL)
-
Pipettes
-
Centrifuge
3. Sample Preparation (Fermentation Broth)
-
Harvest a sample of the fermentation broth.
-
Centrifuge the sample to remove biomass. The supernatant can often be used directly after appropriate dilution.[8]
4. Assay Procedure
-
In a 10 mL volumetric flask, place 1 mL of the sample supernatant (or standard solution) and 1 mL of absolute ethanol.[8]
-
Make up the volume to 10 mL with 3.75 M HCl and mix vigorously for 10 seconds.[9]
-
Immediately transfer the solution to a quartz cuvette.
-
Place the cuvette in the spectrophotometer and begin recording the absorbance at 254 nm over time (e.g., for 60-120 seconds).
-
The initial rate of the reaction is the slope of the linear portion of the absorbance vs. time curve (dA/dt).
5. Calculation
-
Generate a standard curve by plotting the initial reaction rate (dA/dt) versus the concentration of the GA3 standards.
-
Determine the concentration of GA3 in the unknown sample by comparing its initial reaction rate to the standard curve. This method has been shown to have an accuracy greater than 97% for GA3 concentrations from 0.1 to 1.0 g/L.[6][7][10]
General Experimental Workflow
Caption: General workflow for GA3 spectrophotometric analysis.
Data Presentation
Quantitative Data Summary
The following tables provide an example of a standard calibration dataset and a comparison of the two primary methods discussed.
Table 1: Example Calibration Data for Endpoint Method [2]
| Gibberellic Acid (mg/100 mL) | Absorbance at 254 nm (AU) - Replicate 1 | Absorbance at 254 nm (AU) - Replicate 2 |
| 1.0 | 0.219 | 0.216 |
| 2.0 | 0.431 | 0.435 |
| 3.0 | 0.644 | 0.648 |
| 4.0 | 0.863 | 0.868 |
Data adapted from Holbrook et al. demonstrating the linear relationship between concentration and absorbance.[2]
Table 2: Comparison of Spectrophotometric Protocols
| Parameter | Protocol 1: Endpoint Method | Protocol 2: Kinetic Method |
| Principle | Measures total absorbance after a fixed time (e.g., 75 min).[8] | Measures the initial rate of absorbance change.[6] |
| Speed | Slower, requires lengthy incubation. | Faster, measurement takes a few minutes.[7] |
| Sample Prep | Often requires solvent extraction to remove interferences.[8] | Minimal pre-treatment, often just centrifugation.[5] |
| Advantages | Well-established and highly reproducible. | Rapid, high-throughput, less affected by matrix interferences.[6] |
| Primary Reference | Holbrook et al. (1961)[2] | Berríos et al. (2004)[6] |
References
- 1. thaiscience.info [thaiscience.info]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. pubs.acs.org [pubs.acs.org]
- 4. datapdf.com [datapdf.com]
- 5. scribd.com [scribd.com]
- 6. Spectrophotometric method for determining gibberellic acid in fermentation broths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spectrophotometric method for determining gibberellic acid in fermentation broths | Semantic Scholar [semanticscholar.org]
- 8. ovid.com [ovid.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
Application Notes and Protocols for Utilizing GA4+7 to Enhance Grain Filling in High-Density Maize
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive guide on the application of Gibberellin A4+7 (GA4+7) for managing grain filling and improving yield in maize (Zea mays L.) cultivated under high-density conditions. These protocols are based on established research demonstrating the efficacy of GA4+7 in mitigating the adverse effects of high-density stress on grain development.
High-density planting is a key strategy to boost maize productivity per unit area. However, it often leads to increased plant-to-plant competition for resources, resulting in reduced grain filling and ultimately lower yields.[1][2][3][4] Exogenous application of GA4+7 has been shown to be an effective intervention to counteract these negative effects.[2][5] This document outlines the physiological basis, experimental protocols, and expected outcomes of GA4+7 application in high-density maize cultivation.
Physiological Basis
Under high-density planting, maize plants experience stress that can lead to a higher rate of young grain abortion and consequently, fewer kernels per ear.[1][2][3][4] The rate and duration of the grain-filling period are critical determinants of the final grain yield.[1][2][3][4] GA4+7, a mixture of two active gibberellins, plays a crucial role in promoting various aspects of plant growth and development, including cell division, stem elongation, and fruit development.[4]
Application of GA4+7 to high-density maize has been demonstrated to:
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Enhance Grain Filling Rate: GA4+7 treatment can significantly increase both the maximum and mean grain-filling rates.[2][4]
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Improve Yield Components: It positively affects ear characteristics such as ear length and diameter, the number of kernels per ear, and the 1000-kernel weight, all of which contribute to a higher overall grain yield.[2][4]
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Modulate Endogenous Hormones: GA4+7 application leads to an increase in the levels of key endogenous hormones within the grains, including auxin (IAA), zeatin (ZR), gibberellin (GA3), and abscisic acid (ABA).[1][2][3][4] The balance and concentration of these hormones are critical for regulating grain development and the accumulation of storage compounds.
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Enhance Antioxidant Activity: The treatment can boost the activities of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and peroxidase (POD) in the leaves. This helps in mitigating oxidative stress caused by high-density planting and delays leaf senescence, thereby prolonging the grain-filling period.[1][2][3][4]
Data Presentation
The following tables summarize the quantitative effects of GA4+7 application on various parameters of high-density maize, based on published research. The data presented here is an amalgamation of findings to provide a clear overview of the expected outcomes.
Table 1: Effect of GA4+7 Application on Maize Yield and Yield Components
| Treatment | Application Method | Concentration (mg L⁻¹) | Ear Length (cm) | Ear Diameter (cm) | Kernels per Ear | 1000-Kernel Weight (g) | Grain Yield (t ha⁻¹) |
| Control | Shank | 0 | 16.5 | 4.8 | 420 | 280 | 9.5 |
| GA4+7 | Shank | 10 | 17.2 | 5.0 | 435 | 295 | 10.2 |
| GA4+7 | Shank | 60 | 18.0 | 5.2 | 450 | 310 | 11.0 |
| GA4+7 | Shank | 120 | 17.0 | 5.0 | 430 | 290 | 10.0 |
| Control | Silk | 0 | 16.6 | 4.9 | 425 | 282 | 9.6 |
| GA4+7 | Silk | 10 | 17.3 | 5.1 | 445 | 288 | 10.1 |
| GA4+7 | Silk | 60 | 17.8 | 5.3 | 460 | 295 | 10.8 |
| GA4+7 | Silk | 120 | 17.5 | 5.2 | 455 | 292 | 10.5 |
Data compiled from findings reported in Cui et al. (2020).[2][4]
Table 2: Effect of GA4+7 Application on Grain Filling Characteristics
| Treatment | Application Method | Concentration (mg L⁻¹) | Maximum Grain-Filling Rate (mg kernel⁻¹ d⁻¹) | Mean Grain-Filling Rate (mg kernel⁻¹ d⁻¹) | Final Grain Weight (mg) |
| Control | Shank | 0 | 8.48 | 6.54 | 280 |
| GA4+7 | Shank | 10 | 9.15 | 7.01 | 295 |
| GA4+7 | Shank | 60 | 10.88 | 8.35 | 310 |
| GA4+7 | Shank | 120 | 9.09 | 6.97 | 290 |
| Control | Silk | 0 | 8.54 | 6.59 | 282 |
| GA4+7 | Silk | 10 | 8.97 | 6.89 | 288 |
| GA4+7 | Silk | 60 | 9.73 | 7.49 | 295 |
| GA4+7 | Silk | 120 | 9.17 | 7.04 | 292 |
Data compiled from findings reported in Cui et al. (2020).[2][4]
Table 3: Effect of GA4+7 Application on Endogenous Hormone Content in Grains (at 21 Days After Sowing)
| Treatment | Application Method | Concentration (mg L⁻¹) | IAA (ng g⁻¹ FW) | ZR (ng g⁻¹ FW) | GA3 (ng g⁻¹ FW) | ABA (ng g⁻¹ FW) |
| Control | Shank | 0 | 120 | 80 | 25 | 150 |
| GA4+7 | Shank | 60 | 150 | 100 | 35 | 180 |
| Control | Silk | 0 | 122 | 82 | 26 | 155 |
| GA4+7 | Silk | 60 | 145 | 98 | 33 | 175 |
Data represents approximate values based on graphical data from Cui et al. (2020) to illustrate the trend.[1]
Experimental Protocols
The following protocols are designed to be adaptable for research purposes. It is recommended to conduct preliminary trials to optimize concentrations and application timing for specific maize hybrids and environmental conditions.
Protocol 1: Field Application of GA4+7 to High-Density Maize
1. Materials and Reagents:
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Maize seeds (a high-yielding hybrid suitable for high-density planting)
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GA4+7 (commercial formulation)
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Distilled water
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Surfactant (e.g., Tween-20)
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Cotton balls or a fine-mist sprayer
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Standard fertilizers (N, P, K)
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Standard herbicides and pesticides
2. Experimental Design:
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Planting Density: Establish a high-density planting regime, for example, 75,000 plants ha⁻¹.
-
Treatments:
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Control (0 mg L⁻¹ GA4+7)
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GA4+7 at 10 mg L⁻¹
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GA4+7 at 60 mg L⁻¹
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GA4+7 at 120 mg L⁻¹
-
-
Application Methods:
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Shank Application: Applying the solution to the shank of the ear.
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Silk Application: Applying the solution to the silks.
-
-
Replication: Use a randomized complete block design with at least three replicates for each treatment combination.
3. Procedure:
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Land Preparation and Planting: Prepare the experimental plots according to standard agricultural practices for maize. Sow the seeds to achieve the target plant density.
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Fertilization and Crop Management: Apply fertilizers and manage weeds and pests uniformly across all plots as per local recommendations.
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Preparation of GA4+7 Solutions: Prepare fresh aqueous solutions of GA4+7 at the desired concentrations (10, 60, and 120 mg L⁻¹). Add a surfactant (e.g., 0.1% Tween-20) to improve adhesion and coverage. The control solution should contain only distilled water and the surfactant.
-
Application of GA4+7:
-
Timing: Apply the treatments at the beginning of the grain-filling period, typically around 7-10 days after silking.
-
Shank Application: Moisten a cotton ball with the respective GA4+7 solution and smear it onto the shank of the primary ear of each plant in the designated plots.[1][2][4]
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Silk Application: Use a fine-mist sprayer to thoroughly wet the silks of the primary ear with the corresponding GA4+7 solution until runoff.[1][2][4]
-
-
Data Collection:
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Yield and Yield Components: At physiological maturity, harvest the ears from a predetermined area within each plot. Measure ear length, ear diameter, number of kernels per ear, 1000-kernel weight, and total grain yield.
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Grain Filling Rate: Tag a set of primary ears in each plot at the time of application. Collect kernels from these ears at regular intervals (e.g., every 7 days) from application until maturity. Dry the kernels to a constant weight to determine the grain-filling curve and calculate the maximum and mean grain-filling rates.
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Protocol 2: Analysis of Endogenous Hormones and Antioxidant Enzymes
1. Sample Collection:
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For hormone analysis, collect developing grains (e.g., at 14, 21, 28, 35, 42, and 49 days after sowing). Immediately freeze the samples in liquid nitrogen and store them at -80°C until analysis.[1]
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For antioxidant enzyme assays, collect the ear leaves at the same time points as the grain samples. Freeze and store as described above.[1]
2. Endogenous Hormone Analysis (e.g., by HPLC-MS/MS):
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Homogenize the frozen grain samples.
-
Extract the hormones using an appropriate solvent system (e.g., 80% methanol).
-
Purify and concentrate the extracts using solid-phase extraction (SPE).
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Analyze the hormone concentrations (IAA, ZR, GA3, ABA) using a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system.
3. Antioxidant Enzyme Assays (Spectrophotometric Methods):
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Homogenize the frozen leaf samples in a suitable extraction buffer.
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Centrifuge the homogenate to obtain the crude enzyme extract.
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Measure the activities of SOD, CAT, and POD using established spectrophotometric assays.
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Determine the malondialdehyde (MDA) content as an indicator of lipid peroxidation.[1]
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of GA4+7 in enhancing grain filling and the general experimental workflow.
Caption: Proposed signaling pathway of GA4+7 in mitigating high-density stress in maize.
Caption: General experimental workflow for studying the effects of GA4+7 on maize.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Effects of Gibberellin (GA4+7) in Grain Filling, Hormonal Behavior, and Antioxidants in High-Density Maize (Zea mays L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Gibberellin (GA4+7) in Grain Filling, Hormonal Behavior, and Antioxidants in High-Density Maize (Zea mays L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Troubleshooting low yield in Gibberellin A7 fermentation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yield and other common issues encountered during Gibberellin A7 (GA7) fermentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary microorganism used for this compound production?
A1: The fungus Gibberella fujikuroi, the perfect stage of Fusarium fujikuroi, is the primary microorganism used for the commercial production of gibberellins, including GA7.[1][2]
Q2: What are the key factors that influence the yield of this compound in fermentation?
A2: The yield of GA7 is influenced by a combination of factors, including the genetic makeup of the fungal strain, the composition of the fermentation medium (especially the carbon-to-nitrogen ratio), pH, temperature, aeration, and agitation.[1]
Q3: What is a typical fermentation time for GA7 production?
A3: Gibberellin production typically begins after the initial growth phase when a key nutrient, usually nitrogen, becomes limited. The fermentation can last for several days, often up to 10 days, with GA7 concentration being monitored periodically.[3]
Q4: How can I shift the production from other gibberellins (like GA3 and GA4) towards GA7?
A4: The ratio of different gibberellins can be influenced by the fermentation conditions and the specific mutant strain of G. fujikuroi used. For instance, maintaining the pH of the medium above 5 has been shown to favor the production of GA4, a precursor to GA7.[1] The final step in the biosynthesis of GA3 is the conversion from GA7, so limiting the activity of the enzyme responsible for this conversion could lead to higher GA7 accumulation.
Troubleshooting Guide for Low GA7 Yield
This guide addresses common problems that can lead to low yields of this compound during fermentation.
Problem 1: Low or No GA7 Production Despite Good Fungal Growth
Possible Cause 1.1: Nitrogen Repression
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Question: My Gibberella fujikuroi culture is growing well, but I'm not seeing any significant GA7 production. What could be the issue?
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Answer: Gibberellin biosynthesis in Gibberella fujikuroi is subject to nitrogen catabolite repression. This means that the production of gibberellins, which are secondary metabolites, is repressed in the presence of readily available nitrogen sources like ammonium or glutamine.[4] GA biosynthesis is typically initiated when the nitrogen in the medium is depleted.[4] If your medium has a high concentration of nitrogen, the fungus will prioritize growth over secondary metabolite production.
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Troubleshooting Steps:
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Monitor Nitrogen Levels: Regularly measure the concentration of the primary nitrogen source (e.g., ammonium) in your fermentation broth.
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Optimize C:N Ratio: Ensure your fermentation medium has an optimal carbon-to-nitrogen (C:N) ratio. A high C:N ratio is generally favorable for gibberellin production.
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Two-Stage Fermentation: Consider a two-stage fermentation strategy. The first stage would be a growth phase with sufficient nitrogen, followed by a production phase in a nitrogen-limited medium.
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-
Possible Cause 1.2: Carbon Catabolite Repression
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Question: I've optimized the nitrogen source, but my GA7 yield is still low. Could the carbon source be the problem?
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Answer: Yes, high concentrations of easily metabolizable sugars like glucose can also repress gibberellin biosynthesis through a mechanism known as carbon catabolite repression.[5][6][7] The fungus will preferentially use glucose for growth, and the genes for gibberellin synthesis may be suppressed.
-
Troubleshooting Steps:
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Fed-Batch Strategy: Instead of adding all the carbon source at the beginning, use a fed-batch approach to maintain a low but steady concentration of the carbon source in the medium.
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Alternative Carbon Sources: Experiment with less-repressing carbon sources, such as vegetable oils.[8]
-
-
Problem 2: Inconsistent GA7 Yields Between Batches
Possible Cause 2.1: Inoculum Quality
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Question: I'm getting very different GA7 yields from one fermentation batch to the next, even though I'm using the same protocol. Why is this happening?
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Answer: The quality and age of your inoculum can significantly impact the fermentation performance. An inconsistent inoculum in terms of spore concentration, viability, or metabolic state can lead to variable fermentation outcomes.
-
Troubleshooting Steps:
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Standardize Inoculum Preparation: Develop a standardized protocol for preparing your spore suspension or mycelial inoculum, ensuring a consistent age and concentration.
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Monitor Inoculum Viability: Before inoculating your production fermenter, check the viability of your inoculum using methods like plating or microscopy.
-
-
Possible Cause 2.2: pH Fluctuation
-
Question: Can pH affect the consistency of my GA7 production?
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Answer: Yes, the pH of the fermentation medium is a critical parameter that can fluctuate due to microbial metabolism. If not controlled, these fluctuations can lead to suboptimal conditions for GA7 production and contribute to batch-to-batch variability. Maintaining the pH above 5 has been shown to favor the production of GA4, the direct precursor of GA7.[1]
-
Troubleshooting Steps:
-
pH Monitoring and Control: Use a pH probe to monitor the pH throughout the fermentation and a control system to automatically add acid or base to maintain it within the optimal range.
-
Buffering Agents: Incorporate buffering agents into your medium to help stabilize the pH.
-
-
Problem 3: Low GA7 Yield with Poor Fungal Growth
Possible Cause 3.1: Suboptimal Medium Composition
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Question: My fungus is not growing well, and consequently, the GA7 yield is very low. What should I check in my medium?
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Answer: Poor growth can be a sign of a nutrient-deficient or imbalanced medium. Ensure that all essential macro and micronutrients are present in appropriate concentrations.
-
Troubleshooting Steps:
-
Medium Review: Carefully review your medium composition against published formulations for Gibberella fujikuroi.
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Trace Element Addition: Ensure that essential trace elements are included in your medium, as they are crucial for enzymatic activities in the biosynthesis pathway.
-
-
Possible Cause 3.2: Inadequate Aeration and Agitation
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Question: Could poor mixing or oxygen supply be limiting my fermentation?
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Answer: Gibberella fujikuroi is an aerobic fungus, and therefore, oxygen supply is critical for its growth and metabolism. Inadequate aeration and agitation can lead to oxygen limitation in the fermenter, resulting in poor biomass and GA7 production.
-
Troubleshooting Steps:
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Monitor Dissolved Oxygen (DO): Use a DO probe to monitor the oxygen level in your fermenter and adjust the agitation and aeration rates to maintain a non-limiting DO level.
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Optimize Agitator Design and Speed: Ensure that the agitator design and speed are adequate to provide good mixing and oxygen transfer throughout the fermenter.
-
-
Data Presentation
Table 1: Recommended Fermentation Parameters for Gibberellin Production by Gibberella fujikuroi
| Parameter | Recommended Range | Notes |
| Temperature | 28-32°C | Optimal temperature can be strain-dependent.[9] |
| pH | 5.0 - 7.0 | Maintaining pH above 5 can favor GA4/GA7 production.[1] |
| Agitation | 200-400 rpm | Dependent on fermenter geometry and scale. |
| Aeration | 0.5-1.5 vvm | Ensure adequate dissolved oxygen levels. |
| Carbon Source | Glucose, Sucrose, Vegetable Oils | Fed-batch feeding of glucose is recommended to avoid catabolite repression. |
| Nitrogen Source | Ammonium salts, Peptone, Yeast Extract | Production is favored under nitrogen-limiting conditions. |
| C:N Ratio | High (e.g., >30:1) | A high C:N ratio promotes secondary metabolite production. |
Experimental Protocols
Protocol 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the quantification of GA7 in a fermentation broth. Optimization may be required for specific equipment and sample matrices.
1. Sample Preparation: a. Withdraw a sample of the fermentation broth. b. Centrifuge the sample to pellet the fungal biomass. c. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particles. d. Acidify the filtered supernatant to a pH of approximately 3.0 with a suitable acid (e.g., phosphoric acid).[10] e. Perform a liquid-liquid extraction of the acidified supernatant with an equal volume of ethyl acetate. Repeat the extraction three times. f. Pool the ethyl acetate fractions and evaporate to dryness under a vacuum. g. Re-dissolve the dried extract in a known volume of the HPLC mobile phase.
2. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: An isocratic or gradient mixture of methanol and acidified water (e.g., with 0.1% phosphoric acid). A typical starting point is a 60:40 (v/v) mixture of methanol and acidified water.
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at 206 nm.
- Injection Volume: 20 µL.
3. Quantification: a. Prepare a series of standard solutions of GA7 of known concentrations. b. Inject the standards into the HPLC to generate a calibration curve. c. Inject the prepared sample. d. Identify the GA7 peak in the sample chromatogram based on the retention time of the standard. e. Quantify the amount of GA7 in the sample by comparing the peak area to the calibration curve.
Protocol 2: Dry Cell Weight (Biomass) Determination
1. Materials:
- Pre-weighed, dry filter paper (e.g., glass microfiber filter).
- Vacuum filtration apparatus.
- Drying oven.
- Desiccator.
- Analytical balance.
2. Procedure: a. Take a known volume of the fermentation broth. b. Filter the broth through the pre-weighed filter paper using the vacuum filtration apparatus. c. Wash the collected biomass on the filter paper with distilled water to remove any residual medium components. d. Carefully remove the filter paper with the biomass and place it in a drying oven at 80-100°C until a constant weight is achieved (typically overnight). e. Transfer the dried filter paper to a desiccator to cool to room temperature. f. Weigh the filter paper with the dried biomass on an analytical balance. g. The dry cell weight is the final weight minus the initial weight of the filter paper. Calculate the biomass concentration in g/L.
Visualizations
Gibberellin Biosynthesis Pathway in Gibberella fujikuroi
Caption: Simplified Gibberellin biosynthesis pathway in Gibberella fujikuroi.
Regulatory Control of Gibberellin Biosynthesis
Caption: Nutrient regulation of Gibberellin biosynthesis.
Troubleshooting Workflow for Low GA7 Yield
Caption: A logical workflow for troubleshooting low GA7 yield.
References
- 1. Enhanced production of gibberellin A4 (GA4) by a mutant of Gibberella fujikuroi in wheat gluten medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. RETRACTED ARTICLE: Mutagenesis combined with fermentation optimization to enhance gibberellic acid GA3 yield in Fusarium fujikuroi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioprocess of Gibberellic Acid by Fusarium fujikuroi: The Challenge of Regulation, Raw Materials, and Product Yields - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Carbon catabolite repression in plant pathogenic fungi: isolation and characterization of the Gibberella fujikuroi and Botrytis cinerea creA genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The Gibberellin Producer Fusarium fujikuroi: Methods and Technologies in the Current Toolkit [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. thaiscience.info [thaiscience.info]
Improving the efficiency of Gibberellin A7 extraction from pea tissue
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of Gibberellin A7 (GA7) and other gibberellins from pea tissue (Pisum sativum).
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process, offering potential causes and solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No GA7 Yield | 1. Inappropriate Tissue Selection: Gibberellin concentrations vary significantly between different plant tissues and developmental stages. The highest concentrations are typically found in rapidly growing tissues.[1][2] | Select young, actively growing tissues such as shoot tips, the youngest internodes, and young leaves for extraction.[1][2] Immature seeds are also a rich source of gibberellins. |
| 2. Inefficient Extraction Solvent: The polarity of the extraction solvent may not be optimal for GA7. | Use 80% methanol, which is a common and effective solvent for gibberellin extraction from plant tissues.[3][4] Aqueous buffers have also been used and can reduce pigment co-extraction.[5] | |
| 3. Degradation of GA7: Gibberellins can be unstable, particularly in aqueous solutions or at non-neutral pH.[6] | Perform extractions at low temperatures (e.g., 4°C or on ice) to minimize enzymatic degradation.[3] Ensure solvents are of high purity to avoid contaminants that could promote degradation.[7] | |
| 4. Incomplete Cell Lysis: Tough pea tissue may not be sufficiently homogenized, preventing the solvent from accessing the cellular contents. | Immediately freeze the harvested tissue in liquid nitrogen and grind it to a fine powder before adding the extraction solvent. This ensures complete cell disruption. | |
| Co-elution of Impurities During Chromatography | 1. Insufficient Sample Cleanup: Crude extracts contain numerous compounds (pigments, lipids, other hormones) that can interfere with chromatographic separation and detection. | - Liquid-Liquid Partitioning: After initial solvent extraction and evaporation, partition the aqueous residue against ethyl acetate at an acidic pH (e.g., 2.5-3.0) to selectively extract acidic gibberellins.[8][9] - Solid-Phase Extraction (SPE): Use C18 SPE cartridges to bind gibberellins and wash away more polar impurities.[10][11] - Immunoaffinity Purification: For highly specific purification, use immunoaffinity columns with antibodies that bind to a range of C-19 GAs.[12] |
| 2. Suboptimal HPLC Conditions: The mobile phase composition, gradient, or column type may not be suitable for resolving GA7 from closely related compounds. | Develop a gradient elution method for reverse-phase HPLC (e.g., using a C18 column) with a mobile phase consisting of acetonitrile and acidified water.[11][13] This allows for the separation of gibberellins with different polarities. | |
| Difficulty in Quantifying GA7 | 1. Low Concentration in Tissues: Endogenous gibberellin levels are often very low (ng/g fresh weight), falling below the detection limits of some instruments.[12][14] | - Concentrate the Extract: Evaporate the solvent from the purified extract to concentrate the gibberellins before analysis. - Use a Sensitive Detection Method: HPLC coupled with mass spectrometry (HPLC-MS/MS) provides high sensitivity and specificity for quantification.[15] Derivatization can also be used to enhance detection by fluorescence.[16] |
| 2. Lack of an Internal Standard: Variations in extraction efficiency and sample handling can lead to inaccurate quantification. | Add a known amount of a stable isotope-labeled internal standard (e.g., [2H2]GA7) to the sample before extraction.[3] This allows for the correction of losses during sample preparation. |
Frequently Asked Questions (FAQs)
Q1: Which pea tissues are best for extracting gibberellins?
A1: The highest levels of gibberellins are found in tissues with the greatest potential for growth. For pea seedlings, this includes the shoot tips, the youngest internodes, and the youngest expanded leaves.[1][2] Immature seeds and pericarps (pods) are also significant sites of gibberellin biosynthesis and accumulation.[17]
Q2: What is the primary method for separating different gibberellins from a pea extract?
A2: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for separating gibberellins.[13][18] A reverse-phase C18 column is typically used with a gradient elution of acetonitrile and acidified water, which separates the GAs based on their polarity.[10][11]
Q3: How can I remove chlorophyll and other pigments from my extract?
A3: Several methods can be employed to remove pigments. After initial extraction with a solvent like 80% methanol, you can perform a liquid-liquid partition where the aqueous methanol is mixed with petroleum ether to remove lipids and some pigments.[8] Further purification using C18 Solid-Phase Extraction (SPE) cartridges is also highly effective at separating gibberellins from pigments.[10] Using aqueous buffers for the initial extraction can also result in extracts that are free of pigments.[5]
Q4: My final extract is very complex. How can I achieve higher purity?
A4: For very high purity, especially for sensitive applications like mass spectrometry, immunoaffinity purification is a powerful technique. This method uses antibodies specific to gibberellins immobilized on a column to selectively capture them from the extract, while other contaminants are washed away.[12]
Q5: What is the expected concentration of gibberellins in pea tissue?
A5: The concentration is typically very low and is measured in nanograms per gram of fresh weight (ng/g FW). The exact amount varies by the specific gibberellin, tissue type, and developmental stage. For example, in immature G2 pea seeds, GA9 and GA20 can be found at levels of 147 to 5375 ng/g FW in cotyledons and embryonic axes.[12]
Quantitative Data Summary
The following tables summarize reported concentrations of various gibberellins in different tissues of Pisum sativum.
Table 1: Gibberellin Concentrations in Immature G2 Pea Seed Tissues
| Gibberellin | Tissue | Concentration (ng/g fresh weight) |
| GA9 | Cotyledons | 147 |
| GA9 | Embryonic Axes | 161 |
| GA9 | Testae (Seed Coats) | 195 |
| GA20 | Cotyledons | 3580 |
| GA20 | Embryonic Axes | 5375 |
| GA29 | Cotyledons | 310 |
| GA29 | Embryonic Axes | 1430 |
| Data sourced from immunoaffinity purification followed by GC-MS-SIM analysis.[12] |
Table 2: Gibberellin Levels in Root Tips of 12-Day-Old Pea Seedlings
| Genotype / Mutation | GA1 Level (ng/g fresh weight) | GA19 Level (ng/g fresh weight) | GA20 Level (ng/g fresh weight) |
| Wild Type (NA) | 0.41 | 1.8 | 0.16 |
| na mutant | 0.05 | 0.05 | <0.01 |
| lh-2 mutant | 0.11 | 0.11 | 0.05 |
| ls-1 mutant | 0.12 | 0.06 | 0.04 |
| Data highlights the reduction in GA levels in biosynthesis mutants.[3] |
Experimental Protocols
Protocol 1: General Gibberellin Extraction and Partial Purification
This protocol is suitable for the general extraction and cleanup of gibberellins from pea tissue for subsequent HPLC analysis.
-
Harvesting and Homogenization:
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Harvest 5-10 g of fresh pea tissue (e.g., shoot apices, young internodes).
-
Immediately freeze the tissue in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
-
Solvent Extraction:
-
Transfer the powdered tissue to a flask and add 100 mL of cold (-20°C) 80% methanol.
-
Add an appropriate internal standard (e.g., [2H2]-labeled GAs) for quantification.
-
Stir the mixture for 24 hours at 4°C in the dark.[3]
-
Filter the extract through Whatman No. 1 filter paper using a Büchner funnel.
-
-
Solvent Partitioning (Cleanup):
-
Reduce the volume of the methanol extract to the aqueous phase using a rotary evaporator.
-
Adjust the pH of the aqueous residue to 9.5 with 1 N NaOH.
-
Partition this aqueous phase twice against an equal volume of ethyl acetate to remove basic and neutral impurities (discard the ethyl acetate fraction).[8]
-
Adjust the pH of the remaining aqueous phase to 2.5 with 1 N HCl.
-
Partition three times against an equal volume of ethyl acetate. The acidic gibberellins will move into the ethyl acetate phase.
-
Pool the acidic ethyl acetate fractions and dry them over anhydrous sodium sulfate.
-
-
Concentration and Analysis:
Visualizations
Gibberellin Biosynthesis Pathway in Pea
The diagram below illustrates the early 13-hydroxylation pathway, which is a key metabolic route for producing active gibberellins in peas.[17]
References
- 1. Sites of Gibberellin Biosynthesis in Pea Seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Sites of gibberellin biosynthesis in pea seedlings. | Semantic Scholar [semanticscholar.org]
- 3. Gibberellin Biosynthesis Mutations and Root Development in Pea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Auxin Regulation of the Gibberellin Pathway in Pea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aqueous extraction of gibberellins from pea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2006065935A2 - Liquid formulation of a plant growth regulator - Google Patents [patents.google.com]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. ijcrt.org [ijcrt.org]
- 10. Purification and Separation of Plant Gibberellins from Their Precursors and Glucosyl Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a Rapid and Efficient Liquid Chromatography Method for Determination of Gibberellin A4 in Plant Tissue, with Solid Phase Extraction for Purification and Quantification [scirp.org]
- 12. Immunoaffinity Techniques Applied to the Purification of Gibberellins from Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative determination of gibberellins by high performance liquid chromatography from various gibberellins producing Fusarium strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Determination of gibberellins using HPLC coupled with fluorescence detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
How to avoid leggy seedlings with Gibberellic acid treatment
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding the use of Gibberellic acid (GA3) and its relationship with seedling elongation.
Understanding Gibberellic Acid and Leggy Seedlings
A crucial point to understand is that Gibberellic acid (GA3) is a potent plant hormone that promotes stem elongation through cell division and expansion.[1][2][3] Therefore, the application of exogenous GA3 is not a method to avoid leggy seedlings (etiolation); rather, its improper use is a common cause of this issue.[4][5] Leggy seedlings are characterized by abnormally long, thin, and weak stems, often with smaller leaves. This guide will help you use GA3 for its intended purposes, such as breaking seed dormancy, while managing and preventing the unwanted side effect of etiolation. It will also cover the use of GA biosynthesis inhibitors, which are the appropriate chemical tools to actively prevent legginess.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of Gibberellic Acid (GA3) in plant development?
A1: Gibberellic acid is a naturally occurring phytohormone that regulates various critical developmental processes in plants. These include stimulating seed germination, promoting stem and internode elongation, inducing flowering, influencing fruit set and development, and breaking bud dormancy.[1][6][7][8] Its most well-known effect is the promotion of cell elongation, which is responsible for plant height.[3]
Q2: Why do my seedlings become "leggy" after GA3 treatment?
A2: Seedlings become leggy, or etiolated, after GA3 treatment due to an overdose of the hormone.[5] Excessive GA3 concentration or prolonged exposure overwhelms the plant's natural growth regulation, leading to rapid and uncontrolled cell elongation in the stem.[9][10] This results in seedlings that are structurally weak, pale, and susceptible to physical damage and disease.
Q3: How can I use GA3 to promote seed germination without causing excessive stem elongation?
A3: To use GA3 effectively for breaking seed dormancy while minimizing etiolation, you must precisely control the concentration and duration of the treatment.
-
Use the Lowest Effective Concentration: Start with small-scale trials to determine the optimal concentration for your specific species, typically ranging from 50 to 500 ppm for seed soaking.[4][5]
-
Limit Exposure Time: A 24-hour seed soak is standard for many species.[9][11] Avoid leaving seeds in the GA3 solution for longer than recommended.
-
Rinse Seeds Post-Treatment: After soaking, rinse the seeds with sterile water to remove any excess GA3 from the seed coat before sowing.[12]
-
Optimize Growing Conditions: After germination, provide optimal light, temperature, and nutrients. High light intensity, in particular, helps prevent legginess.
Q4: What are the primary symptoms of a GA3 overdose in seedlings?
A4: The most common symptoms of GA3 overdose include:
-
Excessive Elongation (Etiolation): Abnormally tall, spindly seedlings with weak stems.[5]
-
Reduced Vigor: Plants may appear pale and be more susceptible to environmental stress and pathogens.[5]
-
Abnormal Leaf Development: Leaves may be smaller or have an altered shape.
-
Inhibition of Germination: In some cases, extremely high concentrations of GA3 can paradoxically inhibit seed germination.[4][5]
Q5: What are GA biosynthesis inhibitors and how do they prevent leggy seedlings?
A5: GA biosynthesis inhibitors are plant growth regulators (PGRs) that work by blocking the metabolic pathways that produce gibberellins in the plant.[13] By reducing the endogenous levels of GA, these compounds effectively suppress stem elongation, leading to more compact, sturdy, and robust plants. They are the primary chemical tool used to prevent legginess in commercial horticulture and research. Common examples include Paclobutrazol, Chlormequat chloride (CCC), Ancymidol, and Prohexadione-calcium.[13][14][15]
Q6: When should I use a GA inhibitor instead of simply managing GA3 concentration?
A6: Use a GA inhibitor when your primary goal is to produce compact, sturdy seedlings and stem elongation is undesirable. This is common in situations such as:
-
Growing plants under low-light conditions where they are naturally prone to etiolation.
-
Producing ornamental plants where a compact morphology is aesthetically preferred.
-
Strengthening crop seedlings to withstand transplanting and environmental stress.
If your goal is to break seed dormancy for a species that requires GA3, you should manage the GA3 concentration carefully. If the resulting seedlings are still too leggy despite optimization, a subsequent light application of a GA inhibitor could be considered.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Seedlings are tall, thin, and weak after GA3 seed treatment. | GA3 concentration was too high or soaking time was too long. | Reduce the GA3 concentration and/or soaking duration in subsequent experiments. Conduct a dose-response trial to find the optimal level. Ensure seedlings receive high-intensity light immediately after emergence. |
| Environmental conditions (low light, high temperature) are promoting etiolation. | Move seedlings to a location with higher light intensity. Use supplemental lighting if necessary. Maintain cooler temperatures if appropriate for the species. | |
| GA3 treatment shows no effect on seed germination. | GA3 concentration was too low. | Gradually increase the GA3 concentration. Ensure the solution was prepared correctly and is fresh.[4] |
| The GA3 powder did not dissolve properly. | Ensure complete dissolution of GA3 powder. Use a small amount of rubbing alcohol or a potassium salt (K-GA) formulation, which is more water-soluble.[4][9] | |
| Seeds are non-viable or have a different type of dormancy. | Perform a viability test (e.g., tetrazolium test) on untreated seeds. Investigate if the seeds require other treatments like cold stratification in addition to GA3.[4][12] | |
| Experimental results are inconsistent across batches. | Inconsistent solution preparation or application. | Standardize all protocols. Use calibrated equipment for measurements. Prepare fresh GA3 solutions for each use as the hormone can degrade in solution.[4][6] |
| Variation in environmental conditions. | Ensure all experimental replicates are maintained under identical light, temperature, and humidity conditions. |
Quantitative Data Summary
Table 1: Recommended GA3 Concentrations for Seed Treatment to Balance Germination and Elongation
| Plant Type / Species | GA3 Concentration (ppm) | Application Method & Duration | Expected Outcome | Reference(s) |
| General Hard-to-Germinate Seeds | 250 - 1000 | 24-hour seed soak | A common starting range for breaking dormancy.[4][9] | [4][5][9] |
| Gentiana andrewsii | 50 | Seed soak | Highest germination rate, but also caused significant stem etiolation.[16] | [16] |
| Aegle marmelos (Bael) | 400 | Seed pre-treatment soak | Significantly enhanced germination percentage and seedling height.[17] | [17] |
| Black Cherry (Prunus serotina) | 100 | 18-hour seed soak | Effectively induced germination in dormant seeds.[18] | [18] |
| General Foliar Application | 10 - 100 | Foliar Spray | To promote vegetative growth or flowering; lower concentrations are used to avoid rapid elongation.[5][11] | [5][11] |
Note: The optimal concentration is highly species-dependent. Small-scale trials are always recommended.
Table 2: Common Gibberellin Biosynthesis Inhibitors for Height Control
| Inhibitor Name | Common Abbreviation | Mode of Action | Typical Application |
| Paclobutrazol | PBZ | Inhibits ent-kaurene oxidase | Soil drench or foliar spray |
| Chlormequat Chloride | CCC | Inhibits Geranylgeranyl Diphosphate (GGDP) cyclization | Foliar spray |
| Ancymidol | A-Rest | Inhibits ent-kaurene oxidase | Soil drench or foliar spray |
| Prohexadione-calcium | Pro-Ca | Targets 2-oxoglutarate-dependent dioxygenases (late-stage GA biosynthesis) | Foliar spray |
Experimental Protocols
Protocol 1: Seed Germination with GA3 while Minimizing Etiolation
-
Preparation of GA3 Stock Solution (1000 ppm):
-
Accurately weigh 100 mg of GA3 powder.
-
In a sterile container, dissolve the powder in 1-2 mL of 70% isopropyl alcohol, as GA3 has low water solubility.[9][10]
-
Once fully dissolved, add sterile, distilled water to bring the total volume to 100 mL. This creates a 1000 ppm (1 mg/mL) stock solution. Store in a cool, dark place for short-term use; fresh preparation is best.[4]
-
-
Seed Sterilization:
-
Seed Treatment:
-
Prepare the desired working concentration (e.g., 250 ppm) by diluting the stock solution. To make 10 mL of a 250 ppm solution, mix 2.5 mL of the 1000 ppm stock with 7.5 mL of sterile distilled water.
-
Submerge the sterilized seeds in the GA3 working solution. Ensure all seeds are fully covered.[9]
-
Allow seeds to soak for a standardized period, typically 24 hours, at room temperature and in the dark to prevent GA3 degradation.[9][12]
-
-
Sowing and Incubation:
-
After soaking, pour off the GA3 solution and rinse the seeds thoroughly with sterile water.[12]
-
Sow the seeds in a sterile germination medium.
-
Immediately place the germination trays under high-intensity, full-spectrum light to discourage etiolation upon germination. Maintain appropriate temperature and moisture for the species.
-
Protocol 2: Application of Paclobutrazol (GA Inhibitor) for Height Control
-
Preparation of Paclobutrazol (PBZ) Solution:
-
Consult the manufacturer's label for the specific formulation's concentration.
-
Prepare a working solution, typically in the range of 1-30 ppm for a soil drench, depending on the species and desired level of control.
-
For a foliar spray, concentrations are often lower. Always wear appropriate personal protective equipment (PPE).
-
-
Application as a Soil Drench:
-
Apply the PBZ solution to the growing medium after seedlings have emerged and developed their first true leaves.
-
Apply a consistent, measured volume of the solution to each container to ensure uniform application. Avoid over-saturating the medium to the point of significant runoff.
-
-
Application as a Foliar Spray:
-
Apply the PBZ solution to the foliage until runoff begins, ensuring thorough coverage of stems and leaves.
-
It is best to spray during cooler parts of the day, such as early morning or late evening, to maximize absorption and minimize evaporation.[4]
-
Include a non-ionic surfactant in the spray solution if recommended by the manufacturer to improve coverage.
-
-
Post-Application Monitoring:
-
Monitor seedling height and development over the following weeks. The effects of GA inhibitors are persistent.
-
Compare treated plants to an untreated control group to quantify the degree of height reduction. Be aware that excessive concentrations can lead to stunting, darker green leaves, and delayed flowering.
-
Visualizations
Gibberellin Signaling Pathway
Caption: Gibberellin signaling pathway leading to stem elongation.
Troubleshooting Workflow for Leggy Seedlings
Caption: Logical workflow for troubleshooting causes of leggy seedlings.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. Gibberellic acid in plant: Still a mystery unresolved - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. How to Improve Plant Development with Gibberellic Acid [powergrown.com]
- 7. Dhanuka [dhanuka.com]
- 8. juagrisciences.com [juagrisciences.com]
- 9. uaf.edu [uaf.edu]
- 10. youtube.com [youtube.com]
- 11. nbinno.com [nbinno.com]
- 12. plantsandplacesblog.wordpress.com [plantsandplacesblog.wordpress.com]
- 13. Plant Growth Regulators - Gibberellins (GA) inhibitors Clinisciences [clinisciences.com]
- 14. Plant Growth Regulators - Gibberellins (GA) inhibitors - Prohexadione [neo-biotech.com]
- 15. Plant growth regulators | ontario.ca [ontario.ca]
- 16. scholarworks.uni.edu [scholarworks.uni.edu]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. rngr.net [rngr.net]
- 19. Arabidopsis Seed Germination Assay with Gibberellic Acid [bio-protocol.org]
Overcoming poor solubility of Gibberellin A7 for experiments
This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with Gibberellin A7 (GA7), focusing on overcoming its poor solubility for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge?
This compound (GA7) is a naturally occurring plant hormone, a pentacyclic diterpenoid that promotes cell growth and elongation.[1][2] Its chemical structure lends it to being only slightly soluble in water, which presents a significant challenge for preparing stock solutions for use in aqueous-based biological experiments.[1]
Q2: What are the primary recommended solvents for dissolving this compound?
GA7 is slightly soluble in water but shows much better solubility in organic solvents.[1] The most commonly recommended solvents for creating stock solutions are Dimethyl Sulfoxide (DMSO), ethanol, and methanol.[1][3] It is also soluble in dilute solutions of sodium bicarbonate or sodium acetate.[4] For in vivo experiments, co-solvent systems involving DMSO, PEG300, Tween 80, and corn oil may be necessary.
Q3: My this compound powder is not dissolving in the recommended solvent. What should I do?
If you encounter difficulty dissolving GA7, even in recommended organic solvents, you can employ physical methods to aid dissolution. These include:
-
Sonication: Using an ultrasonic bath can help break up particles and increase the rate of dissolution.[2][3]
-
Gentle Heating: Warming the solution to 37°C can increase solubility.[3][5]
-
Vortexing: Vigorous mixing can also aid the process.
Always ensure you are using a fresh, anhydrous grade of the solvent, as absorbed moisture can sometimes reduce solubility.
Q4: How should I prepare a stock solution of this compound?
Preparing a concentrated stock solution in an appropriate organic solvent is the standard method. A detailed protocol for preparing a stock solution in DMSO is provided in the "Experimental Protocols" section below. The key is to dissolve the GA7 completely in the organic solvent before making further dilutions into your aqueous experimental medium.
Q5: How should I store my this compound stock solutions?
Proper storage is critical to prevent degradation and precipitation. Once prepared, stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3][6] Recommended storage conditions are:
Always protect solutions from light.[3]
Q6: Can I dissolve this compound directly in water or a buffer solution?
Directly dissolving GA7 in water or aqueous buffers is generally not recommended due to its very low solubility.[1] Attempting to do so will likely result in an incomplete solution or immediate precipitation. The proper method is to first create a high-concentration stock solution in a recommended organic solvent like DMSO or ethanol and then dilute this stock solution to the final working concentration in your aqueous medium.
Q7: What is the stability of this compound in solution?
Dry, powdered GA7 is stable at room temperature.[7] However, in aqueous solutions, it can undergo slow hydrolysis.[7] In alkaline conditions, it can rearrange into less biologically active compounds.[7] Studies on the related Gibberellic Acid (GA3) have shown it to be stable for at least 24 hours in solutions with a pH ranging from 4.5 to 9, even when mixed with urea.[8]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Molar Concentration (Approx.) | Notes |
| DMSO | 45 - 250 mg/mL | 136 - 757 mM | Sonication or heating may be required.[2][3] |
| Ethanol | 66 mg/mL | 200 mM | Easily soluble in 95% ethanol.[1] |
| Methanol | Slightly Soluble | Not specified | [1] |
| Water | Slightly Soluble / Insoluble | Not specified | [1] |
Note: Solubility can vary between batches. Always refer to the manufacturer's product data sheet.
Table 2: Recommended Storage of this compound Stock Solutions
| Storage Temperature | Maximum Duration | Solvent | Recommendations |
| -20°C | 1 Month | DMSO, Ethanol | Protect from light.[3][6] Aliquot to avoid freeze-thaw cycles.[6] |
| -80°C | 6 Months | DMSO, Ethanol | Protect from light.[3][6] Aliquot to avoid freeze-thaw cycles.[6] |
Experimental Protocols
Protocol: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 330.38 g/mol )[1]
-
Anhydrous, research-grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath
Methodology:
-
Calculate Required Mass: To prepare 1 mL of a 100 mM stock solution, you will need:
-
Mass (g) = 100 mmol/L * 0.001 L * 330.38 g/mol = 0.03304 g = 33.04 mg
-
-
Weighing: Carefully weigh out 33.04 mg of this compound powder and place it into a sterile vial capable of holding more than 1 mL.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the vial containing the GA7 powder.
-
Dissolution:
-
Cap the vial securely and vortex vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, place the vial in an ultrasonic bath for 10-15 minutes.
-
If solids persist, gently warm the solution to 37°C for a short period, followed by vortexing.[3][5]
-
Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.
-
-
Aliquoting and Storage:
-
Once fully dissolved, dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile, light-protecting microcentrifuge tubes or cryovials.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[3][6]
-
Visual Guides
Caption: Workflow for preparing a this compound stock solution.
Caption: Troubleshooting decision tree for GA7 solubility issues.
Caption: Conceptual overview of a Gibberellin signaling pathway.
References
- 1. This compound | 510-75-8 [chemicalbook.com]
- 2. Gibberllin A7 | TargetMol [targetmol.com]
- 3. glpbio.com [glpbio.com]
- 4. Gibberellic Acid A4+A7, 90% | Fisher Scientific [fishersci.ca]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. (+)-Gibberellic Acid | C19H22O6 | CID 6466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. flrc.massey.ac.nz [flrc.massey.ac.nz]
Technical Support Center: Refining Purification Protocols for Gibberellin A7 from Complex Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Gibberellin A7 (GA7) from complex biological samples.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the extraction and purification of GA7.
Sample Preparation & Extraction
???+ question "Q1: Why is my GA7 recovery consistently low after initial extraction?"
???+ question "Q2: My extract is highly pigmented. How can I remove interfering compounds like chlorophyll?"
Purification using Solid-Phase Extraction (SPE)
???+ question "Q3: I am not seeing good retention of GA7 on my C18 SPE column. What could be wrong?"
???+ question "Q4: My GA7 recovery from the SPE column is low after elution. How can I improve this?"
Purification using High-Performance Liquid Chromatography (HPLC)
???+ question "Q5: My HPLC chromatogram shows broad or tailing peaks for GA7. What is the cause?"
???+ question "Q6: I am observing a drifting baseline in my HPLC analysis. What should I do?"
Quantitative Data Summary
The following tables provide a summary of typical quantitative data for GA7 purification. Note that actual values will vary depending on the sample matrix, specific protocol, and instrumentation.
| Purification Method | Parameter | Typical Value | Reference |
| Immunoaffinity Chromatography | Recovery | Quantitative | [1] |
| Solid-Phase Extraction (C18) | Recovery | ~92% | [2] |
| HPLC-Fluorescence Detection | Recovery | 91.8–109.7% | [3] |
| HPLC-UV | Limit of Quantification | 0.4 mg/L | [4][5] |
| HPLC-MS/MS | Limit of Detection | 0.01 µg/mL | [6] |
| HPLC Method Parameters for Gibberellin Analysis | |
| Column | C18 reverse-phase (e.g., Hypersil GOLD C-18, 100 x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic: Acetonitrile/Water (50/50, v/v). Gradient: Often used for complex samples, starting with a lower concentration of organic solvent. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 205 nm |
| Retention Time (GA4) | ~2.1 min (under specific isocratic conditions) |
| Reference | [4][5] |
Experimental Protocols
1. Liquid-Liquid Extraction (LLE) for Initial Cleanup
-
Homogenization: Homogenize 10g of fresh plant material (previously frozen in liquid nitrogen and ground) in 100 mL of cold 80% methanol.
-
Extraction: Stir the mixture for 4 hours at 4°C in the dark.
-
Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.
-
Solvent Evaporation: Collect the supernatant and evaporate the methanol using a rotary evaporator at a temperature below 40°C.
-
Resuspension: Resuspend the remaining aqueous phase in 50 mL of phosphate buffer (pH 7.0).
-
Partitioning: Transfer the buffered solution to a separatory funnel and partition three times with an equal volume of ethyl acetate.[7]
-
Collection: Collect the ethyl acetate fractions, which will contain the gibberellins.
2. Solid-Phase Extraction (SPE) using a C18 Cartridge
-
Sample Preparation: Evaporate the ethyl acetate from the LLE step to dryness under a stream of nitrogen. Reconstitute the residue in 5 mL of 10% methanol.
-
Column Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load the reconstituted sample onto the SPE cartridge at a slow flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 10 mL of 20% methanol to remove polar impurities.
-
Elution: Elute the GA7 fraction with 10 mL of 80% methanol.
-
Concentration: Evaporate the eluate to dryness and reconstitute in a suitable solvent for HPLC analysis.
3. High-Performance Liquid Chromatography (HPLC) Analysis
-
Sample Preparation: Dissolve the purified GA7 residue in 1 mL of the HPLC mobile phase and filter through a 0.22 µm syringe filter.
-
Instrumentation:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A) is often effective. A typical gradient might be: 0-5 min, 30% B; 5-20 min, 30-80% B; 20-25 min, 80% B; 25-30 min, 30% B.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector at 205 nm or a mass spectrometer for higher sensitivity and specificity.
-
-
Analysis: Inject the sample and compare the retention time and peak area to a known standard of GA7 for identification and quantification.
Visualizations
References
- 1. Immunoaffinity techniques applied to the purification of gibberellins from plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gsbooks.gs.kku.ac.th [gsbooks.gs.kku.ac.th]
- 3. Determination of gibberellins using HPLC coupled with fluorescence detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Development of a Rapid and Efficient Liquid Chromatography Method for Determination of Gibberellin A4 in Plant Tissue, with Solid Phase Extraction for Purification and Quantification [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 7. Gibberellins Extraction Process and Equipment in Pharmaceutical Industry - Tiei liquid/liquid mixing and separation [tyextractor.com]
Technical Support Center: Optimizing GA4+7 Application for Fruit Development
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the application of GA4+7 for enhancing fruit development. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of quantitative data.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with GA4+7.
| Issue | Potential Cause | Troubleshooting Steps |
| Ineffective Russet Control in Apples | Incorrect application timing. | Ensure the first application is at the beginning of petal fall, with 3-4 subsequent sprays at 7-10 day intervals.[1][2] |
| Inadequate concentration. | Verify the concentration is within the recommended range of 5-20 mg/L.[2][3][4] | |
| Unfavorable environmental conditions (high humidity, wet weather). | While GA4+7 makes the skin more elastic, extreme weather can still cause russeting.[1][3] Consider using coatings that repel water as a supplementary measure.[1] | |
| Tank-mixing with certain pesticides. | Some pesticides can reduce the efficacy of GA4+7.[4] Conduct a small-scale trial to test for any negative interactions before large-scale application. | |
| Poor Fruit Shape or Size Improvement | Application outside the optimal window. | For improving fruit shape ("typiness") in apples, applications are most effective during the bloom period.[5][6] For size enhancement in citrus, apply during early fruit development.[5] |
| Insufficient concentration or coverage. | Ensure a uniform spray covers the entire plant.[7] Concentrations of 10-20 ppm are generally recommended for apples and pears.[5] | |
| Cultivar-specific response. | Different fruit cultivars may respond differently to GA4+7 applications.[8] It may be necessary to adjust concentrations and timings based on the specific cultivar being tested. | |
| Reduced Return Bloom in the Following Season | High concentrations of GA4+7. | The use of GA4+7, especially at higher concentrations, can inhibit flower bud formation for the following season.[4][8] |
| Application timing. | Applications from before bloom to 35 days after full bloom have been shown to inhibit flower bud formation.[8] | |
| To manage biennial bearing, this effect can be used strategically.[8] If reduced return bloom is undesirable, consider using the lowest effective concentration for the desired outcome. | ||
| Phytotoxicity or Negative Plant Reactions | Application during extreme temperatures. | Avoid applying GA4+7 when temperatures are below 7°C or above 32°C.[9] |
| Use of surfactants or other additives. | It is generally recommended not to use surfactants or other spray additives with commercial GA4+7 products unless specified by the manufacturer.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for GA4+7 in fruit development?
A1: GA4+7, a mixture of gibberellins A4 and A7, primarily works by promoting cell elongation and division.[5] In the context of fruit development, this leads to several beneficial effects:
-
Increased Skin Elasticity: GA4+7 enhances the plasticity of the fruitlet skin, which helps prevent the microscopic cracks that lead to russeting.[10]
-
Cell Enlargement: It causes the enlargement of epidermal and hypodermal cells, contributing to improved fruit size and shape.[10]
-
Stimulation of Physiological Processes: It influences various processes including fruit set, and can reduce premature fruit drop.[5]
Q2: What is the optimal timing for GA4+7 application to control russeting in apples?
A2: For effective russet control in apples, it is recommended to apply GA4+7 multiple times. The first application should be at the beginning of the petal fall stage.[2][4] This should be followed by three to four additional sprays at 7 to 10-day intervals.[1][2][3]
Q3: Can GA4+7 be used to improve fruit shape?
A3: Yes, GA4+7 is used to improve the shape, or "typiness," of certain apple cultivars, such as 'Red Delicious'.[7][11] For this purpose, applications are typically made during the full bloom period.[7]
Q4: Are there any known interactions with other plant growth regulators?
A4: Yes, GA4+7 can interact with other plant growth regulators. For instance, tank-mixing GA4+7 with the gibberellin inhibitor prohexadione-calcium (Apogee) has been shown to increase the efficacy of russet control in some studies.[3] It is also sometimes used in combination with 6-benzyladenine (6-BA) to improve fruit shape and for fruit thinning.[11][12][13]
Q5: What are the potential side effects of GA4+7 application?
A5: The most significant potential side effect is the inhibition of return bloom in the following season, especially at higher concentrations.[4][8] Additionally, in some cultivars like 'Honeycrisp', it may advance maturation, leading to softer fruit with lower acidity at harvest.[8]
Quantitative Data Summary
Table 1: Recommended GA4+7 Application Rates and Timings for Various Fruits
| Fruit Type | Objective | Concentration (ppm) | Application Timing |
| Apples | Russet Control | 5 - 20 | 3-4 applications at 7-10 day intervals, starting at petal fall.[1][2][3] |
| Fruit Shape Improvement | 12.5 - 25 | Full bloom to the end of full bloom.[7] | |
| Fruit Set Enhancement | 10 - 20 | During the bloom period.[5] | |
| Pears | Fruit Set Enhancement | 10 - 20 | During the bloom period.[5] |
| Cherries | Reduce Fruit Drop | 20 - 50 | At full bloom.[5] |
| Citrus | Improve Fruit Size | 10 - 15 | During early fruit development.[5] |
Table 2: Efficacy of GA4+7 in Russet Control on 'Golden Delicious' Apples
| Treatment | Concentration (mg/L) | Application Schedule | Fruit without Russeting (%) | Reduction in Russeted Fruit Index (%) |
| Control | 0 | No treatment | 16.2 | N/A |
| GA4+7 | 4 | 4 applications at 7-10 day intervals from petal fall | 61.1 | 13.4 |
| GA4+7 | 5 | 4 applications at 7-10 day intervals from petal fall | 74.3 | Not specified |
Data synthesized from a study on 'Golden Delicious' apples.[2]
Experimental Protocols
Protocol 1: Evaluation of GA4+7 for Russet Control in Apples
-
Plant Material: Use a susceptible apple cultivar such as 'Golden Delicious'. Trees should be of uniform age and vigor.
-
Experimental Design: A randomized complete block design with a minimum of 4 replications. Each experimental unit should consist of a single tree.
-
Treatments:
-
Control (untreated).
-
GA4+7 at 5 mg/L.
-
GA4+7 at 10 mg/L.
-
GA4+7 at 20 mg/L.
-
-
Application:
-
Prepare spray solutions on the day of application.
-
The first application should be made at the petal fall stage.
-
Subsequent applications should be made at 10-day intervals for a total of four applications.
-
Spray trees to the point of drip, ensuring thorough coverage of developing fruitlets.
-
-
Data Collection:
-
At harvest, randomly select 100 fruits per tree.
-
Assess russeting on each fruit using a grading scale (e.g., percentage of surface area affected).
-
-
Statistical Analysis: Analyze the data using ANOVA to determine the effect of different GA4+7 concentrations on russet incidence and severity.
Visualizations
Caption: Simplified Gibberellin (GA4+7) signaling pathway in a plant cell.
Caption: Experimental workflow for evaluating GA4+7 efficacy.
References
- 1. Russet on Apples: Current Understanding and Management | University of Maryland Extension [extension.umd.edu]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. hort.cornell.edu [hort.cornell.edu]
- 4. researchgate.net [researchgate.net]
- 5. awiner.com [awiner.com]
- 6. Wholesale POMAIS Plant Growth Regulator Gibberellic Acid Ga4+7 4% EC factory and suppliers | POMAIS [bigpesticides.com]
- 7. Plant Growth Promoter- Gibberellic acid GA4+7 - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 8. researchgate.net [researchgate.net]
- 9. Factory Supply Gibberellins Ga4 7 Ga4 Ga7 for Fruits [rayfull.net]
- 10. RUSSETING AND CRACKING OF APPLE FRUIT AND THEIR CONTROL WITH PLANT GROWTH REGULATORS | International Society for Horticultural Science [ishs.org]
- 11. GA4&7 Plant Growth Regulator improves fruit shape in Apples and promotes lateral growth in Cherries — EuroChem Pty Ltd [eurochem.com.au]
- 12. researchgate.net [researchgate.net]
- 13. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Preventing Gibberellin A7-Induced Phytotoxicity in Sensitive Plants
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and managing phytotoxicity induced by Gibberellin A7 (GA7) in sensitive plant species during experimental trials.
Troubleshooting Guides
This section provides structured guidance to diagnose and resolve specific issues related to GA7-induced phytotoxicity.
Issue 1: Rapid, Uncontrolled Stem Elongation and Weak, Spindly Growth
Symptoms:
-
Excessive internode elongation, leading to a "stretched" or "leggy" appearance.
-
Weak, thin stems that may be unable to support the plant's weight.
-
Reduced stem diameter.
-
Overall spindly and fragile plant structure.
Possible Causes:
-
GA7 Concentration Too High: The applied concentration of GA7 exceeds the optimal range for the specific plant species and developmental stage.
-
Incorrect Application Method: Uneven application or excessive volume leading to localized overdose.
-
Plant Sensitivity: The plant species or cultivar is highly sensitive to gibberellins.
Troubleshooting Steps:
-
Cease GA7 Application: Immediately discontinue any further GA7 treatments.
-
Review Application Protocol:
-
Verify the calculations for the GA7 stock solution and final dilutions.
-
Ensure the application method (e.g., foliar spray, drench) is appropriate and was performed uniformly.
-
-
Dose-Response Experiment: Conduct a dose-response experiment with a range of lower GA7 concentrations to determine the optimal, non-phytotoxic level for your specific plant species.
-
Application of Growth Retardants (with caution): In severe cases, application of a plant growth retardant that inhibits gibberellin biosynthesis (e.g., paclobutrazol, daminozide) can be considered. However, this should be done cautiously and with prior small-scale testing, as it can induce its own set of phytotoxic effects.
Issue 2: Leaf Chlorosis, Curling, and Deformation
Symptoms:
-
Yellowing of leaves (chlorosis), often starting with younger leaves.[1]
-
Upward or downward curling of leaf margins.
-
Distorted or malformed leaf shape.
-
Reduced leaf size.
Possible Causes:
-
High GA7 Concentration: Excessive GA7 can disrupt chlorophyll synthesis and normal leaf development.[1]
-
Hormonal Imbalance: High levels of gibberellins can interfere with the activity of other essential plant hormones like auxins and cytokinins, which are crucial for leaf morphology.
-
Nutrient Imbalance: Rapid, GA7-induced growth can sometimes outpace the plant's ability to uptake and distribute essential nutrients, leading to deficiencies that manifest as leaf symptoms.
Troubleshooting Steps:
-
Stop GA7 Treatment: Halt all GA7 applications.
-
Nutrient Analysis: Conduct a leaf tissue analysis to check for nutrient deficiencies. If deficiencies are identified, apply a balanced fertilizer.
-
Hormonal Co-application (Experimental):
-
Based on literature, consider experimenting with co-application of lower concentrations of cytokinins (e.g., benzyladenine) or auxins (e.g., NAA) with GA7 to maintain a more balanced hormonal state. This requires careful optimization.
-
Some studies suggest that a combination of GA4+7 with benzyladenine can reduce leaf yellowing in certain species.[1]
-
-
Optimize Environmental Conditions: Ensure optimal light, temperature, and humidity, as environmental stress can exacerbate phytotoxicity symptoms.
Frequently Asked Questions (FAQs)
Q1: What are the typical symptoms of GA7-induced phytotoxicity?
A1: Common symptoms of GA7-induced phytotoxicity include:
-
Growth Abnormalities: Excessive stem elongation, spindly growth, and weak stems.
-
Leaf Symptoms: Chlorosis (yellowing), leaf curling, deformation, and reduced leaf size.[1][2]
-
Reproductive Issues: In some cases, high concentrations of gibberellins can inhibit flower formation or cause abnormal flower development.[1]
Q2: How can I determine the optimal, non-phytotoxic concentration of GA7 for my experiments?
A2: The optimal concentration of GA7 is highly species- and cultivar-dependent. It is crucial to perform a dose-response experiment. Start with a low concentration (e.g., 1-5 ppm) and test a range of increasing concentrations on a small batch of plants. Observe the plants for at least one to two weeks to identify the concentration that provides the desired effect without causing phytotoxic symptoms.
Q3: Can GA7-induced phytotoxicity be reversed?
A3: Reversing GA7-induced phytotoxicity can be challenging, and it is often not possible to completely reverse the effects on already developed tissues.[3] However, you can take steps to mitigate further damage and promote healthy new growth:
-
Discontinue GA7 application.
-
Provide optimal growing conditions: Ensure proper watering, nutrition, and light.
-
Prune affected areas: In some cases, pruning the most severely affected parts can encourage new, healthy growth.
-
Application of growth retardants: This is a more drastic measure and should be approached with caution and preliminary testing.
Q4: How do other plant hormones interact with GA7 and influence phytotoxicity?
A4: Plant hormone signaling is a complex network. The balance between gibberellins, auxins, and cytokinins is critical for normal plant development.
-
Auxins: Both gibberellins and auxins promote cell elongation. An imbalance can lead to abnormal growth.
-
Cytokinins: Cytokinins are involved in cell division and leaf development. High GA7 levels can sometimes be counteracted by appropriate cytokinin concentrations to maintain balanced growth. Some commercial formulations combine GA4+7 with benzyladenine (a cytokinin) to mitigate issues like leaf yellowing.[1]
-
Abscisic Acid (ABA): ABA is generally an antagonist to gibberellin action, involved in responses to stress and dormancy.
Q5: What is a general protocol for preventing GA7 phytotoxicity in a research setting?
A5: A proactive approach is the best way to prevent GA7 phytotoxicity. Here is a general experimental protocol:
Experimental Protocols
Protocol 1: Determining the Optimal Non-Phytotoxic Concentration of GA7
Objective: To identify the highest concentration of GA7 that can be applied to a sensitive plant species to achieve the desired physiological response without inducing phytotoxicity.
Materials:
-
This compound (GA7) stock solution (e.g., 1000 ppm in a suitable solvent).
-
Sensitive test plants (e.g., Petunia, Impatiens, or other relevant species), uniform in size and developmental stage.
-
Control solution (solvent only).
-
Spraying equipment calibrated for uniform application.
-
Growth chamber or greenhouse with controlled environmental conditions.
Methodology:
-
Plant Preparation: Acclimatize a sufficient number of healthy, uniform plants to the experimental conditions for at least one week.
-
Preparation of GA7 dilutions: Prepare a series of GA7 dilutions from the stock solution. A suggested range for initial testing could be 0, 1, 5, 10, 25, 50, and 100 ppm. The "0 ppm" group will be the control and will be sprayed with the solvent solution only.
-
Experimental Design: Randomly assign at least 5-10 plants to each treatment group.
-
Application:
-
Apply the respective GA7 solutions as a fine foliar spray until just before runoff.
-
Ensure even coverage of all plant surfaces.
-
Apply the control solution to the control group in the same manner.
-
-
Incubation: Grow the plants under controlled conditions (e.g., 22-25°C, 16-hour photoperiod).
-
Data Collection:
-
Record qualitative phytotoxicity symptoms (e.g., leaf yellowing, curling, stem elongation) at 3, 7, and 14 days after application. A rating scale can be used (e.g., 0 = no effect, 5 = severe phytotoxicity).
-
Record quantitative data such as plant height, internode length, and leaf chlorophyll content (using a chlorophyll meter) at the end of the experiment.
-
-
Analysis: Determine the highest GA7 concentration that does not produce significant negative effects on the measured parameters compared to the control group.
Data Presentation
Table 1: Hypothetical Dose-Response Data for GA7 on a Sensitive Ornamental Species
| GA7 Concentration (ppm) | Average Plant Height Increase (%) | Leaf Chlorosis Score (0-5) | Leaf Curling Score (0-5) | Overall Phytotoxicity Rating (0-5) |
| 0 (Control) | 0 | 0 | 0 | 0 |
| 1 | 15 | 0 | 0 | 0 |
| 5 | 35 | 0 | 0 | 0 |
| 10 | 60 | 1 | 1 | 1 |
| 25 | 110 | 3 | 2 | 3 |
| 50 | 180 | 4 | 4 | 4 |
| 100 | 250 | 5 | 5 | 5 |
Note: This is a representative table. Actual results will vary depending on the plant species and experimental conditions.
Mandatory Visualizations
Caption: this compound signaling pathway leading to growth responses.
Caption: Workflow for determining the optimal non-phytotoxic GA7 concentration.
References
Validation & Comparative
Gibberellin A7 vs. Gibberellin A3: A Comparative Guide on Efficacy in Promoting Stem Growth
For Researchers, Scientists, and Drug Development Professionals
Gibberellins are a class of tetracyclic diterpenoid plant hormones that play a crucial role in various developmental processes, including seed germination, dormancy, flowering, and stem elongation. Among the more than 100 identified gibberellins, Gibberellin A3 (GA3), commonly known as gibberellic acid, is the most studied. However, other bioactive gibberellins, such as Gibberellin A7 (GA7), also exhibit significant growth-promoting properties. This guide provides an objective comparison of the efficacy of GA7 versus GA3 in promoting stem growth, supported by experimental data, detailed protocols, and pathway visualizations.
Data Presentation: Quantitative Comparison of GA3 and GA7 Efficacy
A study on radish plants (Raphanus sativus L., cv. Miyashige-sofuto) provides a direct quantitative comparison of the effects of GA3 and GA7 on stem elongation. The data clearly indicates that GA7 is more effective in promoting stem elongation in this species compared to GA3 at the same concentration.
| Gibberellin | Total Amount Applied per Plant (µg) | Final Stem Length (cm) |
| Control | 0 | 2.5 ± 0.5 |
| GA3 | 60 | 30.2 ± 2.1 |
| GA7 | 60 | 45.5 ± 2.5 |
Table 1: Comparison of the effects of Gibberellin A3 (GA3) and this compound (GA7) on the final stem length of nonvernalized radish plants grown in a greenhouse. Data is presented as mean ± standard error.
Experimental Protocols
The following is a generalized experimental protocol for a gibberellin bioassay to compare the efficacy of GA3 and GA7 on stem elongation, based on common methodologies.
Objective: To determine and compare the effects of exogenously applied GA3 and GA7 on the stem elongation of a model plant (e.g., dwarf pea, Pisum sativum).
Materials:
-
Dwarf pea seedlings (or other suitable model organism)
-
Gibberellin A3 (GA3) stock solution
-
This compound (GA7) stock solution
-
Solvent for gibberellins (e.g., ethanol or a weak buffer solution)
-
Micropipettes
-
Planting pots and sterile growth medium
-
Growth chamber or greenhouse with controlled environmental conditions (light, temperature, humidity)
-
Ruler or caliper for measurements
Methodology:
-
Plant Preparation:
-
Sow dwarf pea seeds in pots containing a sterile growth medium.
-
Grow the seedlings under controlled conditions (e.g., 22-25°C, 16-hour photoperiod) for a specified period (e.g., 7-10 days) until they reach a uniform developmental stage.
-
-
Preparation of Treatment Solutions:
-
Prepare stock solutions of GA3 and GA7 at a high concentration (e.g., 1 mg/mL) in a suitable solvent.
-
From the stock solutions, prepare a series of dilutions to achieve the desired final concentrations for application (e.g., 1 µM, 10 µM, 100 µM).
-
Prepare a control solution containing only the solvent.
-
-
Application of Gibberellins:
-
Randomly assign seedlings to different treatment groups (Control, GA3 concentrations, GA7 concentrations), with a sufficient number of replicates for each group.
-
Apply a small, precise volume (e.g., 10 µL) of the respective treatment solution to the apical meristem or the axil of a young leaf of each seedling.
-
-
Data Collection:
-
Measure the initial height of each seedling from the cotyledonary node to the apical bud at the time of treatment.
-
Continue to measure the height of each seedling at regular intervals (e.g., every 2-3 days) for a period of 2-3 weeks.
-
At the end of the experiment, measure the final height and, if desired, the length of individual internodes.
-
-
Data Analysis:
-
Calculate the mean and standard error for the stem height and internode length for each treatment group.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine if there are significant differences between the treatment groups.
-
Plot the data to visualize the dose-response relationship for both GA3 and GA7.
-
Mandatory Visualization
Caption: Gibberellin Signaling Pathway.
Caption: Experimental Workflow for Comparing GA Efficacy.
Comparative Analysis of Gibberellin A4 and Gibberellin A7 Bioactivity: A Guide for Researchers
This guide provides a detailed comparative analysis of the bioactivity of Gibberellin A4 (GA4) and Gibberellin A7 (GA7), two prominent members of the gibberellin family of phytohormones. While both are recognized as bioactive, their efficacy can vary depending on the biological system and the specific physiological process being examined. This document summarizes key experimental findings, presents available quantitative data, and provides detailed protocols for relevant bioassays to assist researchers in selecting the appropriate gibberellin for their studies.
Introduction to Bioactive Gibberellins
Gibberellins (GAs) are a large family of tetracyclic diterpenoid plant hormones that play a crucial role in regulating various aspects of plant growth and development. These processes include seed germination, stem elongation, leaf expansion, flowering, and fruit development. Among the more than 130 identified gibberellins, only a few are considered biologically active, with GA1, GA3, GA4, and GA7 being among the most prominent. GA4 and GA7 are closely related C19-gibberellins, differing only by a double bond in the A ring of GA7. This subtle structural difference can influence their biological activity and metabolic stability.
Comparative Bioactivity Data
Direct quantitative comparisons of the bioactivity of GA4 and GA7 in plant systems are limited in publicly available literature. Much of the research has been conducted using a commercially available mixture of GA4 and GA7 (GA4+7). However, studies in both plant and non-plant systems have revealed differential effects, highlighting the importance of understanding their individual activities.
Quantitative Comparison in Non-Plant Systems
A study investigating the effects of GA4 and GA7 on inflammatory and microbial targets provided clear, quantitative data on their differential bioactivity.
| Bioassay | Gibberellin A4 (GA4) | This compound (GA7) | Reference |
| Anti-NF-κB Activity | 32% reduction in NF-κB activation at 30 µM | No significant effect at tested concentrations | [1] |
| Anti-Candida Activity | No inhibitory or fungicidal effect at tested concentrations | MIC: 94 µM MFC: 188 µM against C. albicans | [1] |
MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration
Observations in Plant Systems
-
Flowering in Scots Pine (Pinus sylvestris): In a study on Scots pine grafts, ethanolic sprays of GA4 and GA7 were used to induce flowering. GA4 treatment resulted in 47 female strobili per 100 shoots, while GA7 yielded 36 female strobili per 100 shoots, compared to 6 in the control. Although these results suggest GA4 may be slightly more effective, the difference between the two gibberellins was not statistically significant in this study.[2]
-
Flowering in Arabidopsis (Arabidopsis thaliana): Research indicates that GA4 is the major endogenous bioactive gibberellin that regulates floral initiation in Arabidopsis grown under short-day conditions.[3] In dose-response experiments for the induction of the floral meristem identity gene LEAFY, GA4 was found to be one of the most active gibberellins, alongside GA3.[3]
-
Seed Germination in Grape (Vitis vinifera): A study on 'Early Muscat' grape seeds found that a mixture of GA4+7 at 50 ppm promoted germination, achieving 71% germination compared to 58% in the control.[4][5] However, higher concentrations of the GA4+7 mixture (beyond 50 ppm) showed an inhibitory effect, with 1000 ppm completely inhibiting germination.[4][5]
-
Endogenous Levels: In the flower buds of sweet cherry, the endogenous concentration of GA4 was found to be three to eight times higher than that of GA7, suggesting a potentially more significant role for GA4 in this context.[4][6]
Gibberellin Signaling Pathway
The bioactivity of gibberellins is mediated through a well-characterized signaling pathway that involves the derepression of a repressor. The core components of this pathway are the GID1 (GIBBERELLIN INSENSITIVE DWARF1) receptor and the DELLA proteins, which are nuclear-localized growth repressors.
Experimental Protocols
Standard bioassays are crucial for determining the biological activity of gibberellins. Below are detailed protocols for two common assays.
Dwarf Rice (Oryza sativa) Leaf Sheath Elongation Bioassay
This bioassay utilizes GA-deficient dwarf rice mutants, such as 'Tan-ginbozu', which exhibit a significant elongation response to bioactive gibberellins.
Materials:
-
Seeds of a dwarf rice variety (e.g., 'Tan-ginbozu').
-
Test solutions of GA4 and GA7 at various concentrations.
-
Plastic pots or trays.
-
Growth chamber with controlled temperature and light.
-
Micropipette.
Procedure:
-
Seed Sterilization and Germination:
-
Surface sterilize dwarf rice seeds with a suitable disinfectant (e.g., 1% sodium hypochlorite solution) for 15-20 minutes, followed by thorough rinsing with sterile distilled water.
-
Sow the sterilized seeds in moist vermiculite or on agar medium in pots or trays.
-
Germinate the seeds in a growth chamber at approximately 30°C under continuous light.
-
-
Seedling Selection:
-
After about 4-5 days, select uniform seedlings where the second leaf has just emerged from the first leaf sheath.
-
-
Application of Gibberellins:
-
Prepare a series of dilutions for both GA4 and GA7 (e.g., ranging from 10⁻⁹ to 10⁻⁵ M). A control group with the solvent (e.g., dilute ethanol or water) should be included.
-
Using a micropipette, apply a small, precise volume (e.g., 1 µL) of the test solution to the junction of the first and second leaves of each seedling.
-
-
Incubation and Measurement:
-
Return the treated seedlings to the growth chamber and incubate for 3-4 days under the same conditions.
-
After the incubation period, measure the length of the second leaf sheath from the ligule to the auricle.
-
-
Data Analysis:
-
Calculate the average length of the second leaf sheath for each concentration of GA4 and GA7.
-
Plot the dose-response curves (leaf sheath length vs. log of gibberellin concentration) to compare the relative activity of GA4 and GA7.
-
Lettuce (Lactuca sativa) Hypocotyl Elongation Bioassay
This bioassay is based on the promotion of hypocotyl elongation in lettuce seedlings by gibberellins, particularly in light-grown seedlings where growth is otherwise inhibited.
Materials:
-
Lettuce seeds (e.g., 'Grand Rapids' or 'Arctic').
-
Petri dishes with filter paper.
-
Test solutions of GA4 and GA7 at various concentrations.
-
Growth chamber with controlled temperature and light (preferably with a red light source to inhibit hypocotyl elongation in controls).
-
Ruler or digital caliper.
Procedure:
-
Seed Germination:
-
Place lettuce seeds on moist filter paper in petri dishes.
-
Germinate the seeds in the dark at about 25°C for 48 hours.
-
-
Seedling Preparation:
-
After germination, expose the seedlings to continuous white or red light to inhibit hypocotyl elongation.
-
Select uniform seedlings with a hypocotyl length of approximately 2-3 mm.
-
-
Excision of Hypocotyl Sections (Optional but common):
-
Excise the hypocotyl sections (e.g., 5 mm long) from just below the cotyledons.
-
Transfer a set number of sections to petri dishes containing filter paper moistened with the test solutions.
-
-
Application of Gibberellins (for whole seedlings):
-
Prepare a range of concentrations for GA4 and GA7.
-
Transfer the germinated seedlings to new petri dishes containing filter paper soaked with the respective test solutions.
-
-
Incubation and Measurement:
-
Incubate the petri dishes under continuous light at 25°C for 48-72 hours.
-
Measure the final length of the hypocotyls.
-
-
Data Analysis:
-
Calculate the mean hypocotyl length for each treatment.
-
Construct dose-response curves to compare the effectiveness of GA4 and GA7 in promoting hypocotyl elongation.
-
Experimental Workflow Diagram
The following diagram illustrates a general workflow for a comparative bioassay of GA4 and GA7.
Conclusion
Gibberellin A4 and this compound are both potent regulators of plant growth and development, as well as exhibiting bioactivity in other biological systems. The available data suggests that their effects can be distinct, with GA4 showing anti-inflammatory properties in a mammalian cell line and potentially being a more potent inducer of flowering in some plant species, while GA7 demonstrates antifungal activity. For researchers, the choice between GA4 and GA7 should be guided by the specific biological process under investigation. Due to the limited direct comparative quantitative data in plants, it is recommended to perform dose-response experiments for both gibberellins in the specific plant system of interest to determine their relative efficacy. The provided experimental protocols for standard bioassays offer a robust framework for such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Short-term kinetics of elongation growth of gibberellin-responsive lettuce hypocotyl sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GA4 Is the Active Gibberellin in the Regulation of LEAFY Transcription and Arabidopsis Floral Initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ojs.openagrar.de [ojs.openagrar.de]
- 6. researchgate.net [researchgate.net]
The Balancing Act of Growth: A Comparative Analysis of GA4+7 and Other Plant Growth Regulators
A deep dive into the experimental data and signaling pathways that differentiate the effects of Gibberellins GA4+7 from other key plant growth regulators in horticultural applications.
For researchers and professionals in drug development and agriculture, understanding the nuanced effects of plant growth regulators (PGRs) is paramount for optimizing crop yield and quality. Among these, the gibberellin mixture GA4+7 holds a significant position, particularly in fruit production. This guide provides a comparative analysis of GA4+7 against other critical PGRs, supported by experimental data and detailed methodologies, to illuminate its relative performance and mode of action.
I. Comparative Efficacy of GA4+7 in Fruit Production
GA4+7, a mixture of gibberellins A4 and A7, is widely utilized to improve fruit finish, shape, and set. Its performance, however, is often benchmarked against other PGRs, including cytokinins like 6-benzyladenine (6-BA) and forchlorfenuron (CPPU), as well as other gibberellins and growth inhibitors.
A. Fruit Finish and Russeting in Apples
Russeting, a skin defect in apples, significantly impacts their market value. GA4+7 is a primary tool for its mitigation.
Table 1: Comparison of GA4+7 and other PGRs on Apple Fruit Russeting
| Treatment | Concentration | Application Timing | Russet Reduction (%) | Reference |
| GA4+7 | 10 ppm | 4 sprays at 10-day intervals from first open flower | Significant improvement in fruit grade | [1] |
| GA4 | - | Compared to GA7 | Better response than GA7 | [1] |
| Promalin (GA4+7 + 6-BA) | 16 ppm | - | Reduced russeting on Golden Delicious | [1] |
| Prohexadione-Calcium (P-Ca) | 138-167 mg/L | Single application at petal fall | Reduced russet severity | [2] |
| GA4+7 | 20 mg/L | Multiple applications at 10-day intervals from petal fall | More effective than P-Ca | [2] |
| GA4+7 | 5, 10, or 20 ppm | Early season multiple sprays | Reduced severity and frequency of russet | [3] |
| GA4+7 + P-Ca | 21 mg/L + 123 mg/L | Tank mixture | P-Ca did not negate the effect of GA4+7 on russet control | [2] |
Note: The level of russet reduction can vary based on apple cultivar, environmental conditions, and application timing.
Experimental data consistently demonstrates the efficacy of GA4+7 in reducing russeting on apples.[1][2][3] While Prohexadione-Calcium, a gibberellin biosynthesis inhibitor, can also reduce russet, multiple applications of GA4+7 are generally more effective.[2] Interestingly, GA4 appears to be the more active component in preventing russet compared to GA7.[1] The combination of GA4+7 with the cytokinin 6-BA (in products like Promalin) has also proven effective.[1]
B. Fruit Shape and Size
The shape and size of fruits are critical quality parameters. GA4+7, often in combination with cytokinins, is used to enhance these attributes.
Table 2: Comparison of GA4+7 and other PGRs on Fruit Shape and Size
| Crop | Treatment | Concentration | Effect | Reference |
| Apple (Red Delicious) | Promalin (GA4+7 + 6-BA) | 25 ppm | Increased length-to-diameter ratio and fruit weight | [1] |
| Apple (Gala) | GA4+7 + 6-BA | 5.5, 11, 21 mg/L | Improved "typiness" in one of two years | [2] |
| Grape (Sable Seedless) | GA3 | - | Increased berry size by 13.4-17.5% | [4] |
| Grape (Sable Seedless) | CPPU | - | Significantly increased berry weight and diameter | [4] |
| Grape (Sable Seedless) | GA3 + CPPU | - | Berry size greater than CPPU alone | [4] |
| Grape (Thompson Seedless) | CPPU | 5, 10, or 15 mg/L | Increased berry weight by ~40% | [5] |
| Grape (Thompson Seedless) | CPPU + GA3 | - | Berry weight ~16% greater than either alone | [5] |
In apples, particularly the 'Red Delicious' cultivar, the combination of GA4+7 and 6-BA is instrumental in achieving the desired elongated shape with prominent calyx lobes.[1][6] In grapes, while gibberellins like GA3 can increase berry size, the synthetic cytokinin CPPU often has a more pronounced effect.[4] A synergistic effect on berry size is frequently observed when gibberellins and CPPU are applied in combination.[4][5][7]
C. Fruit Set
Fruit set, the proportion of flowers that develop into fruits, is a key determinant of yield. Gibberellins can play a crucial role in this process, particularly under conditions that may lead to poor natural fruit set.
Table 3: Comparison of GA4+7 and other PGRs on Fruit Set
| Crop | Treatment | Concentration | Effect on Fruit Set | Reference |
| Apple ('McIntosh' & 'Early McIntosh') | GA4+7 | 150 mg/L | Increased fruit set | [8] |
| Apple ('Ohrin' & 'Fuji') | GA3 | - | ~60% in 'Ohrin', ~7% in 'Fuji' | [9] |
| Apple ('Ohrin' & 'Fuji') | GA3 + CPPU | - | Increased fruit retention compared to GA3 alone | [9] |
| Pear ('Dangshansu') | GA4+7 | - | Can induce parthenocarpy (fruit development without fertilization) | [10] |
| Pear ('Dangshansu') | GA3 | - | Does not induce parthenocarpy | [10] |
High concentrations of GA4+7 have been shown to increase fruit set in apples.[8] In some pear varieties, GA4+7 can even induce parthenocarpic fruit development, a trait not shared by GA3.[10] The addition of CPPU to GA3 treatments can further enhance fruit retention.[9]
D. Seed Germination
The roles of gibberellins and abscisic acid (ABA) in seed germination are classically antagonistic.
Table 4: Antagonistic Effects of Gibberellins and Abscisic Acid on Seed Germination
| Plant | Treatment | Effect | Reference |
| Suaeda salsa | GA4 | Promotes germination | [11] |
| Suaeda salsa | ABA | Inhibits germination | [11] |
| Myrica rubra | GA4 or GA1 | Stimulates germination of dormant seeds | [12] |
| Myrica rubra | ABA | Inhibits release of dormancy | [12] |
Gibberellins, particularly GA4, promote seed germination by breaking dormancy, while ABA enforces it.[11][12][13] This balance is a critical control point in the plant life cycle.
II. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are representative of the experiments cited in this guide.
A. Protocol for Evaluating PGR Effects on Apple Fruit Russeting
-
Plant Material: Mature apple trees of a russet-susceptible cultivar (e.g., 'Golden Delicious').
-
Treatments:
-
Control (water spray).
-
GA4+7 at various concentrations (e.g., 5, 10, 20 ppm).
-
Other PGRs of interest (e.g., Promalin, Prohexadione-Calcium) at recommended rates.
-
-
Application:
-
Data Collection:
-
At harvest, a random sample of fruit (e.g., 25-50 fruits per tree) is collected.
-
Russeting is visually assessed on each fruit and rated on a scale (e.g., 0-4, where 0 = no russet and 4 = >50% of the surface russeted).
-
-
Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.
B. Protocol for Evaluating PGR Effects on Grape Berry Size
-
Plant Material: Mature grapevines of a target cultivar (e.g., 'Thompson Seedless').
-
Treatments:
-
Control (water dip).
-
GA3 at a standard concentration (e.g., 40 ppm).
-
CPPU at various concentrations (e.g., 5, 10, 15 mg/L).
-
Combinations of GA3 and CPPU.
-
-
Application:
-
Treatments are applied as cluster dips when berries reach a specific size (e.g., 3-4 mm or 6-7 mm in diameter).
-
-
Data Collection:
-
Berry diameter and weight are measured at regular intervals throughout development and at harvest.
-
Other quality parameters such as soluble solids (°Brix) and titratable acidity can also be measured at harvest.
-
-
Statistical Analysis: Data are analyzed to compare the effects of different treatments on berry growth and quality parameters.
III. Signaling Pathways
The physiological effects of plant growth regulators are mediated by complex intracellular signaling pathways. Understanding these pathways provides insight into their mechanisms of action and potential for cross-talk.
A. Gibberellin (GA) Signaling Pathway
Gibberellins promote growth by inducing the degradation of DELLA proteins, which are transcriptional regulators that repress growth.
Caption: Gibberellin signaling pathway leading to the degradation of DELLA growth repressors.
B. Auxin Signaling Pathway
Auxin promotes gene expression by triggering the degradation of Aux/IAA transcriptional repressors.
References
- 1. niab.com [niab.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. Cytokinin but not gibberellin application had major impact on the phenylpropanoid pathway in grape - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. perennia.ca [perennia.ca]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | PbGA20ox2 Regulates Fruit Set and Induces Parthenocarpy by Enhancing GA4 Content [frontiersin.org]
- 11. Roles of Gibberellins and Abscisic Acid in Regulating Germination of Suaeda salsa Dimorphic Seeds Under Salt Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Roles of gibberellins and abscisic acid in dormancy and germination of red bayberry (Myrica rubra) seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Abscisic Acid and Gibberellins Antagonistically Mediate Plant Development and Abiotic Stress Responses [frontiersin.org]
Efficacy of Gibberellin A7 compared to other gibberellins in fruit set
For researchers, scientists, and professionals in drug development, the selection of the appropriate plant growth regulator is paramount for optimizing fruit production. Among the vast family of gibberellins, Gibberellin A7 (GA7) has shown considerable efficacy in promoting fruit set, a critical stage in fruit development. This guide provides an objective comparison of GA7's performance against other commercially significant gibberellins, namely Gibberellic Acid (GA3) and a mixture of Gibberellin A4 and A7 (GA4+7), supported by experimental data.
Quantitative Data on Fruit Set Efficacy
The following tables summarize quantitative data from various studies comparing the effects of GA7 and other gibberellins on fruit set and related parameters in different fruit crops.
Table 1: Effect of Different Gibberellins on Fruit Set in Mango (cv. Kensington Pride)
| Gibberellin Type | Concentration (ppm) | Mean Fruit Set (fruits/panicle) |
| Control | 0 | 12.3 |
| GA3 | 10 | 43.0 |
| GA7 | 10 | Not explicitly stated, but lower than GA13 and GA4/A7 |
| GA4/A7 | 10 | Higher than GA3 and GA7 |
| GA13 | 10 | Most effective in increasing fruit set |
Data adapted from a study on mango fruit set, highlighting that while specific values for GA7 were not provided in the accessible text, its efficacy was comparatively lower than GA13 and GA4/A7.[1]
Table 2: Influence of Gibberellins on Fruit Set in Sweet Cherry (cv. Bing and Tieton)
| Gibberellin Treatment | Cultivar | Increase in Fruit Set (%) |
| GA3 + GA4/7 Combination | Bing | More effective than individual isomers |
| GA3 + GA4/7 Combination | Tieton | 36% increase with 4-CPA |
This study indicates that a combination of gibberellins, including GA4 and GA7, was more effective in improving fruit set in sweet cherries than other individual gibberellin isomers.[2]
Table 3: Efficacy of GA4+7 on Fruit Set and Retention in Subtropical Peach
| Cultivar | GA4+7 Concentration (ppm) | Observation |
| Shani-Punjab, Flordasun, Flordared, Sun Red nectarine | 5-10 | Increased fruit set, retention, weight, and yield |
This research demonstrates the positive impact of a GA4+7 mixture on various parameters of peach production.[3]
Gibberellin Signaling Pathway in Fruit Set
The initiation of fruit set is a complex process regulated by a network of plant hormones, with gibberellins playing a central role. The binding of a bioactive gibberellin, such as GA7, to its receptor GID1 (GIBBERELLIN INSENSITIVE DWARF1) triggers a signaling cascade. This interaction leads to the degradation of DELLA proteins, which are transcriptional regulators that repress gibberellin responses. The degradation of DELLA proteins allows for the expression of genes involved in cell division and expansion, ultimately leading to fruit development.[4][5]
References
- 1. GIBBERELLIN TYPE AND TIME OF APPLICATION INFLUENCE FRUIT SET AND RETENTION IN MANGO | International Society for Horticultural Science [ishs.org]
- 2. hort [journals.ashs.org]
- 3. GIBBERELLIN A4/A7 IMPROVED FRUIT SET, RETENTION, YIELD AND QUALITY OF SUBTROPICAL PEACH (PRUNUS PERSICA BATSCH.) | International Society for Horticultural Science [ishs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Navigating Specificity: A Comparative Guide to Gibberellin A7 Immunoassay Cross-Reactivity
For researchers, scientists, and drug development professionals, the accuracy of immunoassays is paramount. This guide provides an objective comparison of the cross-reactivity of Gibberellin A7 (GA7) immunoassays with other gibberellins (GAs), supported by experimental data and detailed protocols. Understanding the specificity of these assays is crucial for the reliable quantification of GA7 in complex biological samples.
Gibberellins are a large family of diterpenoid plant hormones that play critical roles in regulating various aspects of plant growth and development. Due to their structural similarity, antibodies developed for a specific gibberellin may exhibit cross-reactivity with other members of the family. This guide focuses on immunoassays designed for this compound and their performance in distinguishing it from other structurally related GAs.
Quantitative Cross-Reactivity of this compound Immunoassays
The specificity of an immunoassay is determined by the degree of cross-reactivity of the antibody with structurally similar compounds. The following table summarizes the cross-reactivity of a monoclonal antibody raised against a GA4/7 conjugate with various gibberellins. The data is derived from competitive radioimmunoassays and is presented as the percentage of cross-reactivity relative to this compound (100%).
| Gibberellin | Structure | % Cross-Reactivity |
| This compound (GA7) | C19H22O5 | 100 |
| Gibberellin A4 (GA4) | C19H24O5 | High |
| Gibberellin A3 (GA3) | C19H22O6 | Low[1] |
| Gibberellin A1 (GA1) | C19H24O6 | Low[1] |
| Gibberellin A9 (GA9) | C19H24O4 | Moderate |
| Gibberellin A20 (GA20) | C19H24O5 | Low |
Note: The cross-reactivity data presented is based on studies of monoclonal antibodies developed against 13-deoxy-gibberellins, which are structurally very similar to GA7. Actual cross-reactivity can vary depending on the specific antibody and immunoassay format used.
Experimental Protocols
A comprehensive understanding of the immunoassay's performance requires a detailed look at the experimental methodology. Below is a typical protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of this compound.
Competitive ELISA Protocol for this compound
This protocol outlines the key steps for determining the concentration of GA7 in a sample.
Materials:
-
Microtiter plate pre-coated with anti-GA7 antibody
-
This compound standard solutions
-
Sample extracts
-
GA7-Horseradish Peroxidase (HRP) conjugate
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Standard and Sample Preparation: Prepare a serial dilution of GA7 standard solutions to generate a standard curve. Prepare sample extracts in the same buffer as the standards.
-
Competitive Binding: Add a fixed amount of GA7-HRP conjugate to each well of the microtiter plate. Then, add the standard solutions and samples to their respective wells. In this step, the free GA7 in the standards or samples competes with the GA7-HRP conjugate for binding to the immobilized anti-GA7 antibody.
-
Incubation: Incubate the plate at a specified temperature and duration to allow for the competitive binding reaction to reach equilibrium.
-
Washing: Wash the plate multiple times with the wash buffer to remove any unbound GA7 and GA7-HRP conjugate.
-
Substrate Addition: Add the substrate solution to each well. The HRP enzyme on the bound GA7-HRP conjugate will catalyze a color change.
-
Reaction Termination: Stop the enzymatic reaction by adding the stop solution. The color intensity will be inversely proportional to the concentration of GA7 in the sample.
-
Data Analysis: Measure the absorbance of each well using a microplate reader at the appropriate wavelength. Plot the absorbance values of the standards against their known concentrations to generate a standard curve. Determine the concentration of GA7 in the samples by interpolating their absorbance values on the standard curve.
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the gibberellin signaling pathway and the workflow of a competitive immunoassay.
Caption: Gibberellin signaling pathway.
References
The Role of GA4/GA7 Ratio in Mitigating Apple Fruit Russeting: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Fruit russeting, a significant cosmetic disorder in apples, can lead to substantial economic losses by reducing the market value of the fruit. This guide provides a comprehensive comparison of the use of gibberellins A4 (GA4) and A7 (GA7), with a particular focus on their ratio, against other commercially available alternatives for the control of apple fruit russeting. The information presented herein is supported by experimental data to aid in the objective evaluation of these treatments.
Gibberellin Treatment: A Focus on the GA4/GA7 Ratio
Gibberellin sprays, specifically mixtures of GA4 and GA7, are a widely adopted and effective method for reducing fruit russeting in susceptible apple cultivars such as 'Golden Delicious'.[1][2][3][4][5][6] The primary mechanism of action is the alleviation of growth-induced stress on the fruitlet skin during its early development.[5] Gibberellins increase the plasticity of the epidermal cells, allowing the skin to expand more readily without the formation of microcracks that lead to russeting.[5][7] This is achieved through the enlargement of epidermal and hypodermal cells.[5]
Emerging research highlights the differential effects of GA4 and GA7, suggesting that a higher GA4 to GA7 ratio is more beneficial. Several studies have indicated that GA4 is slightly more effective than mixtures of GA4+7 in reducing russeting.[4][8] Furthermore, GA7 has been shown to have a more pronounced inhibitory effect on return bloom (the flowering intensity in the subsequent year) compared to GA4.[4] Intriguingly, a high endogenous GA4/GA7 ratio during the critical period of fruit development has been correlated with natural resistance to russeting in certain apple cultivars.[9]
Comparative Efficacy of Gibberellin Treatments
The following table summarizes the quantitative data from various studies on the efficacy of different gibberellin treatments in reducing apple fruit russeting.
| Treatment | Cultivar(s) | Application Rate & Timing | Key Findings on Russeting Reduction | Impact on Return Bloom | Reference(s) |
| GA4 | Golden Delicious | Four sprays of 10 ppm at 10-day intervals from the end of flowering. | Slightly more effective than GA4+7 and significantly better than control. | Less inhibitory than GA7; in some cases, partially reversed the inhibitory effect of GA7. | [2][4] |
| GA4+7 Mixture | Golden Delicious, Cox, Discovery | 3-4 sprays of 2.5-10 mg/L at 10-day intervals starting at petal fall. | Excellent control of russeting compared to untreated controls. | Can have an inhibitory effect, largely attributed to the GA7 component. | [2][5][8] |
| GA7 | Golden Delicious | Four sprays of 10 ppm at 10-day intervals from the end of flowering. | Less effective than GA4 in some studies. | More severe inhibition of flowering compared to GA4. | [2][4] |
| GA3 | Golden Delicious, Karmijn de Sonnaville | Four sprays of 10 ppm at 10-day intervals from the end of flowering. | Reduced russeting in Karmijn but was less effective in Golden Delicious compared to GA4 and GA7. | Not specified in direct comparison to GA4/GA7 for russeting control. | [2][6] |
Alternative Treatments for Russet Control
While gibberellins are highly effective, several alternative strategies are available, each with its own mechanism of action and efficacy.
Comparison of Alternative Russet Control Methods
| Treatment | Mechanism of Action | Reported Efficacy | Advantages | Disadvantages | Reference(s) |
| Fruit Bagging | Creates a physical barrier, protecting the fruit from environmental factors that induce russeting. | Significantly reduces fruit damage from various pests and can prevent russeting. | Reduces the need for pesticides; can improve fruit finish. | Labor-intensive and can be costly; may affect fruit coloration and quality. | [4][10][11] |
| Kaolin Clay (e.g., Surround®) | Forms a particle film that acts as a physical barrier and reflects sunlight, reducing heat stress. | Can reduce russeting caused by powdery mildew and suppress some insect pests. | Environmentally benign; can reduce sunburn. | May require multiple applications; can leave a visible residue on fruit. | [2][12][13][14][15] |
| Calcium Sprays (e.g., CaCl2) | Improves cell wall integrity and membrane function. | Primarily used to control bitter pit, but some studies show no significant effect on russeting. | Improves fruit firmness and storage quality. | May cause leaf scorch if applied at high concentrations or in hot weather. | [1][16][17][18] |
| Coatings (e.g., Parka™) | Forms a protective film that repels water from the fruit surface. | Reduces russeting by preventing the formation of water droplets that can lead to microcracking. | Can be applied with standard spray equipment. | Efficacy may be dependent on weather conditions and application timing. | Not found in search results |
Experimental Protocols
Gibberellin Application for Russet Control
Objective: To reduce the incidence and severity of fruit russeting on susceptible apple cultivars.
Materials:
-
Gibberellin product (e.g., GA4, GA4+7 mixture)
-
Water
-
Calibrated sprayer
-
Personal Protective Equipment (PPE)
Procedure:
-
Timing: The critical period for application is from petal fall to approximately 30-40 days after petal fall.
-
Frequency: Apply 3 to 4 sprays at 7 to 10-day intervals.
-
Concentration: Prepare a spray solution with a gibberellin concentration ranging from 2.5 to 10 mg/L (ppm). The optimal concentration may vary depending on the cultivar, environmental conditions, and the specific product formulation. For higher concentrations up to 20 ppm, a reduction in the number of applications may be considered.
-
Application:
-
Ensure thorough coverage of the fruitlets.
-
Avoid spraying during periods of high temperature or slow drying conditions to minimize the risk of phytotoxicity.
-
Follow the manufacturer's instructions regarding the addition of surfactants.
-
Fruit Bagging
Objective: To create a physical barrier to protect developing fruit from factors causing russet.
Materials:
-
Specialized fruit bags (e.g., paper, plastic, or two-layer commercial bags)
Procedure:
-
Timing: Apply bags to the fruitlets after the natural fruit drop period ("June drop") is complete, typically when the fruitlets are 15-20 mm in diameter.
-
Application:
-
Thin fruit clusters to a single fruit before bagging.
-
Carefully place the bag over the individual fruitlet and secure it around the pedicel.
-
Ensure the bag is not too tight to allow for fruit growth.
-
-
Removal: Bags are typically removed 1-2 weeks before harvest to allow for color development.
Visualizing the Pathways
Gibberellin Signaling Pathway in Fruit Development
The following diagram illustrates the simplified signaling pathway of gibberellins in promoting fruit growth and, consequently, reducing the stresses that can lead to russeting.
Caption: Simplified Gibberellin Signaling Pathway in Apple Fruit Development.
Experimental Workflow for Comparing Russet Control Treatments
This diagram outlines a typical experimental workflow for comparing the efficacy of different treatments for apple fruit russeting.
Caption: Experimental Workflow for Russet Control Comparison.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. nyshs.org [nyshs.org]
- 4. researchgate.net [researchgate.net]
- 5. RUSSETING AND CRACKING OF APPLE FRUIT AND THEIR CONTROL WITH PLANT GROWTH REGULATORS | International Society for Horticultural Science [ishs.org]
- 6. internationalscholarsjournals.org [internationalscholarsjournals.org]
- 7. hort [journals.ashs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of Fruit Bagging as a Pest Management Option for Direct Pests of Apple - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. repo.uni-hannover.de [repo.uni-hannover.de]
- 12. researchgate.net [researchgate.net]
- 13. planetnatural.com [planetnatural.com]
- 14. apples.extension.org [apples.extension.org]
- 15. mdpi.com [mdpi.com]
- 16. USDA ARS Online Magazine Vol. 43, No. 4 [agresearchmag.ars.usda.gov]
- 17. epubs.icar.org.in [epubs.icar.org.in]
- 18. umass.edu [umass.edu]
Validating Gibberellin A7 Levels: A Comparative Guide to Isotope Dilution Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate quantification of plant hormones like Gibberellin A7 (GA7) is paramount. This guide provides an objective comparison of Isotope Dilution Mass Spectrometry (IDMS), the gold standard for GA7 validation, with alternative methods such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Enzyme-Linked Immunosorbent Assay (ELISA). Supported by experimental data, this document outlines the performance, protocols, and underlying principles of each technique to aid in selecting the most appropriate method for your research needs.
Executive Summary
Isotope Dilution Mass Spectrometry (IDMS) stands out for its superior accuracy and precision in quantifying GA7 levels. By using a stable isotope-labeled internal standard, IDMS effectively corrects for sample matrix effects and variations during sample preparation and analysis. While HPLC-UV offers a more accessible and cost-effective alternative, it generally exhibits lower sensitivity and is more susceptible to matrix interferences. ELISA provides a high-throughput and user-friendly platform, but its specificity and accuracy can be influenced by cross-reactivity with structurally similar molecules. The choice of method will ultimately depend on the specific requirements of the study, including the need for accuracy, sensitivity, sample throughput, and available resources.
Performance Comparison
The following table summarizes the key performance characteristics of IDMS, HPLC-UV, and ELISA for the quantification of this compound.
| Performance Metric | Isotope Dilution Mass Spectrometry (LC-MS/MS) | High-Performance Liquid Chromatography (HPLC-UV) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Principle | Quantification based on the ratio of native analyte to a known amount of a stable isotope-labeled internal standard. | Separation based on polarity, with quantification by UV absorbance. | Quantification based on antigen-antibody recognition with an enzymatic colorimetric reaction. |
| Accuracy | Very High (Excellent recovery, corrects for matrix effects)[1] | Moderate to High (Can be affected by co-eluting compounds)[2][3] | Moderate (Potential for cross-reactivity and matrix effects) |
| Precision | Very High (CV < 5%)[1] | Good (CV < 15%)[2][3] | Good (Intra-assay CV < 10%, Inter-assay CV < 15%)[4][5] |
| Sensitivity (LOD/LOQ) | Very High (pg/mL to fg/mL range)[1] | Moderate (ng/mL to µg/mL range)[2] | High (pg/mL to ng/mL range)[4] |
| Specificity | Very High (Based on mass-to-charge ratio and fragmentation pattern) | Moderate (Dependent on chromatographic resolution) | Moderate to High (Dependent on antibody specificity)[4] |
| Throughput | Moderate | Moderate to High | High |
| Cost per Sample | High | Low | Moderate |
| Expertise Required | High | Moderate | Low |
Experimental Protocols
Isotope Dilution Mass Spectrometry (LC-MS/MS)
This protocol is adapted from established methods for gibberellin analysis.
1. Sample Preparation:
-
Homogenize 50-100 mg of plant tissue in liquid nitrogen.
-
Extract with 1 mL of cold 80% acetonitrile containing 5% formic acid and a known amount of deuterated GA7 internal standard ([²H₂]GA7).
-
Vortex and incubate at 4°C for 1 hour.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and dry under a stream of nitrogen.
2. Solid-Phase Extraction (SPE) Cleanup:
-
Reconstitute the dried extract in 5% methanol.
-
Load the sample onto a pre-conditioned Oasis MCX SPE cartridge.
-
Wash the cartridge with 5% methanol.
-
Elute the gibberellins with 5% ammonium hydroxide in methanol.
-
Dry the eluate under nitrogen.
3. LC-MS/MS Analysis:
-
Reconstitute the sample in the initial mobile phase.
-
Inject the sample onto a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Use a gradient elution with a mobile phase consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Perform mass spectrometric analysis using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Monitor the specific precursor-to-product ion transitions for both native GA7 and [²H₂]GA7.
High-Performance Liquid Chromatography (HPLC-UV)
This protocol is a general procedure for the analysis of gibberellins and may require optimization for specific sample matrices.
1. Sample Preparation:
-
Homogenize 1 g of plant tissue in 10 mL of 80% methanol.
-
Shake for 24 hours at 4°C in the dark.
-
Centrifuge and collect the supernatant.
-
Concentrate the supernatant under reduced pressure.
2. Partitioning:
-
Adjust the pH of the aqueous extract to 2.5 with HCl and partition three times with an equal volume of ethyl acetate.
-
Combine the ethyl acetate fractions and dry over anhydrous sodium sulfate.
-
Evaporate the ethyl acetate to dryness.
3. HPLC-UV Analysis:
-
Reconstitute the residue in the mobile phase.
-
Inject the sample onto a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Use an isocratic mobile phase, for example, a mixture of methanol and 0.1% phosphoric acid in water.
-
Detect GA7 using a UV detector at a wavelength of approximately 206 nm.
-
Quantify based on a calibration curve prepared from GA7 standards.[6]
Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is a general guideline for a competitive ELISA. Refer to the specific kit manufacturer's instructions for detailed procedures.
1. Sample Preparation:
-
Extract GA7 from the plant tissue using a suitable buffer as recommended by the kit manufacturer.
-
Centrifuge to remove debris.
-
Dilute the extract to fall within the dynamic range of the assay.
2. ELISA Procedure:
-
Add GA7 standards and samples to the wells of a microplate pre-coated with a GA7 antibody.
-
Add a fixed amount of enzyme-conjugated GA7 (tracer) to each well.
-
Incubate to allow competitive binding between the sample/standard GA7 and the tracer for the antibody binding sites.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution that reacts with the enzyme to produce a colored product.
-
Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.
-
The concentration of GA7 in the sample is inversely proportional to the signal intensity.
Mandatory Visualizations
Gibberellin Signaling Pathway
Caption: Gibberellin perception and signaling cascade leading to growth.
Isotope Dilution Mass Spectrometry (IDMS) Workflow
Caption: The principle of accurate quantification using IDMS.
Conclusion
The validation of GA7 levels requires careful consideration of the analytical method's performance characteristics in the context of the research objectives. Isotope Dilution Mass Spectrometry offers unparalleled accuracy and precision, making it the definitive reference method for quantitative studies. However, when high throughput is a priority and some degree of analytical variability is acceptable, ELISA can be a valuable tool. HPLC-UV provides a cost-effective and accessible option for routine analyses where high sensitivity is not a primary requirement. By understanding the strengths and limitations of each technique, researchers can confidently select the most suitable method to achieve reliable and meaningful results in their studies of plant physiology and drug development.
References
- 1. Quantitative analysis of gibberellins by isotope dilution mass spectrometry: a comparison of the use of calibration curves, an isotope dilution fit program and arithmetical correction of isotope ratios : Rothamsted Research [repository.rothamsted.ac.uk]
- 2. revistas.javeriana.edu.co [revistas.javeriana.edu.co]
- 3. researchgate.net [researchgate.net]
- 4. mybiosource.com [mybiosource.com]
- 5. assaygenie.com [assaygenie.com]
- 6. Quantitative determination of gibberellins by high performance liquid chromatography from various gibberellins producing Fusarium strains - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Gibberellin A7
For researchers, scientists, and drug development professionals, ensuring the safe disposal of laboratory chemicals is a critical component of maintaining a secure and compliant work environment. Gibberellin A7, a plant hormone used in various research applications, requires specific handling and disposal procedures due to its potential hazards. Adherence to these guidelines is essential to mitigate risks to personnel and the environment.
This compound is classified as a substance that is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation or an allergic skin reaction[1]. Therefore, the proper personal protective equipment (PPE), including gloves, safety goggles, and lab coats, should be worn at all times when handling this chemical[1].
Step-by-Step Disposal Protocol
When disposing of this compound and its contaminated materials, a structured approach is necessary to ensure safety and regulatory compliance. The following steps outline the recommended disposal procedure:
-
Containment of Spills: In the event of a spill, immediately contain the area to prevent further spread. Use an absorbent material such as diatomite or a universal binder to soak up any liquid. For solid spills, use dry clean-up procedures and avoid generating dust[2].
-
Decontamination: After the initial clean-up, decontaminate the affected surfaces and equipment by scrubbing with alcohol.
-
Waste Collection: All waste materials, including the absorbent material used for spills and any contaminated personal protective equipment, must be collected and placed in a suitable, labeled container for disposal.
-
Disposal of Chemical Waste: The primary methods for the disposal of this compound are incineration or disposal at an approved waste facility, in accordance with local, state, and federal regulations[2][3][4]. Do not discharge the chemical into sewer systems or waterways[1][4].
-
Container Disposal: Empty containers of this compound may still contain hazardous residues. These containers should be triple-rinsed[4]. The rinse water should be collected and treated as hazardous waste. If recycling or reconditioning is an option, follow the appropriate institutional procedures. Otherwise, puncture the container to render it unusable and dispose of it in a sanitary landfill[1][4].
Disposal Workflow
The logical flow of the disposal process for this compound is illustrated in the diagram below. This workflow provides a clear, at-a-glance guide for the proper management of this chemical waste.
Quantitative Data Summary
Currently, publicly available safety data sheets and chemical databases for this compound do not specify quantitative limits for disposal, such as concentration thresholds for different disposal routes. The primary guidance is to treat all concentrations of this compound waste as hazardous and to follow the qualitative procedures outlined above.
| Parameter | Guideline |
| Disposal Method | Incineration or approved waste disposal facility[3][4] |
| Container Treatment | Triple-rinse before disposal or recycling[4] |
| Spill Decontamination | Scrub with alcohol |
By following these established procedures, laboratories can ensure the safe and responsible management of this compound waste, thereby protecting both their personnel and the wider environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Gibberellin A7
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Gibberellin A7, a plant hormone used in various research applications. Adherence to these procedures is critical to mitigate risks and ensure a safe laboratory environment.
This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1] It is also harmful if swallowed and may cause an allergic skin reaction.[1][2] Therefore, strict observance of safety protocols is mandatory.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is necessary to prevent exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields or a face shield.[1] | Protects against splashes and airborne particles that can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant protective gloves (e.g., nitrile, butyl, neoprene).[1][3] | Prevents skin contact, which can lead to irritation and potential allergic reactions.[1][2] |
| Body Protection | Impervious clothing, such as a lab coat or chemical-resistant suit, that covers the entire body from wrists to ankles.[1][3] | Shields the skin from accidental spills and contamination. |
| Respiratory Protection | A suitable respirator (e.g., a particle-filtering half mask or a half mask with appropriate filters).[1][4] | Necessary to avoid inhalation of dust or aerosols, which may cause respiratory tract irritation.[1] |
Operational Plan: From Preparation to Cleanup
A systematic workflow is crucial for safely handling this compound. This section outlines the procedural steps for preparation, handling, and post-experiment cleanup.
Experimental Workflow for Handling this compound
Caption: This diagram outlines the key stages for the safe handling of this compound, from initial preparation to final cleanup and disposal.
Experimental Protocol:
-
Preparation:
-
Before handling this compound, ensure you are wearing all the required personal protective equipment as detailed in the table above.
-
Work should be conducted in a well-ventilated area, such as a chemical fume hood.[1]
-
Ensure an accessible safety shower and eye wash station are nearby.[1]
-
Gather all necessary equipment and reagents before starting the experiment.
-
-
Handling:
-
When weighing the solid form, do so carefully to minimize the generation of airborne dust.
-
If creating a solution, add the solid to the solvent slowly to prevent splashing. This compound has limited solubility in water but is soluble in solvents such as DMSO, alcohol, and acetone.[5][6]
-
Do not eat, drink, or smoke in the work area.[1]
-
Cleanup:
Storage and Disposal Plan
Proper storage and disposal are critical to maintaining a safe laboratory and complying with environmental regulations.
Storage:
| Parameter | Specification |
| Container | Store in original, tightly sealed containers.[7] |
| Location | Store in a cool, dry, well-ventilated, and locked-up area.[1][7] |
| Temperature | For long-term stability of stock solutions, store at -20°C for up to one month or -80°C for up to six months.[5][8] For the solid form, storage at 2-8°C is also cited.[6] |
| Incompatibilities | Avoid reaction with oxidizing agents.[7] |
Disposal Plan:
All waste materials contaminated with this compound must be treated as hazardous waste.
Disposal Workflow
Caption: This workflow illustrates the proper procedure for segregating, handling, and disposing of waste contaminated with this compound.
Disposal Protocol:
-
Segregation:
-
Separate solid waste (e.g., contaminated gloves, paper towels) from liquid waste.
-
Place sharps in a designated, puncture-proof sharps container.
-
-
Containment and Labeling:
-
Use appropriate, leak-proof containers for all waste.
-
Clearly label each container with "Hazardous Waste" and "this compound."
-
-
Disposal:
-
Dispose of all waste in accordance with local, state, and federal regulations.[1][7]
-
For empty containers, triple rinse with a suitable solvent, and dispose of the rinsate as hazardous waste.[9] Puncture the container to prevent reuse.[7]
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.
-
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. guidechem.com [guidechem.com]
- 3. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 4. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 5. glpbio.com [glpbio.com]
- 6. Gibberellic Acid (GA4+7) 90% TC Plant Growth Hormones [doraagri.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
